PC Mal-NHS carbonate ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[4-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O12/c1-14(39-24(34)40-27-22(32)7-8-23(27)33)15-12-17(37-2)18(13-16(15)28(35)36)38-11-3-4-19(29)25-9-10-26-20(30)5-6-21(26)31/h5-6,12-14H,3-4,7-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBJIRRIMMTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCN2C(=O)C=CC2=O)OC)OC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to PC Mal-NHS Carbonate Ester: A Versatile Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The PC Mal-NHS carbonate ester is a sophisticated, heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. Its unique architecture, incorporating a phosphocholine (B91661) (PC) moiety for enhanced biocompatibility, a maleimide (B117702) (Mal) group for thiol-specific conjugation, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, provides a versatile platform for linking diverse biomolecules. A key feature of this linker is its photocleavable carbonate ester bond, which allows for the controlled release of conjugated payloads upon exposure to UV light.[1] This guide provides a comprehensive overview of the properties, experimental protocols, and applications of this compound.
Core Properties and Specifications
The this compound is a multifaceted molecule designed for precise and stable yet cleavable bioconjugation. Its key characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₆N₄O₁₂ | [2] |
| Molecular Weight | 562.5 g/mol | [2] |
| CAS Number | 1408057-91-9 | [2] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |
| Storage Conditions | -20°C, desiccated to prevent hydrolysis. | [2] |
| Reactive Groups | Maleimide (reacts with thiols), NHS ester (reacts with primary amines) | [2] |
| Cleavage Mechanism | Photocleavage of the carbonate ester bond with UV light (typically ~365 nm).[3][4][5] |
Experimental Protocols
Successful bioconjugation with this compound relies on a sequential, two-step reaction process that leverages the distinct reactivity of the NHS ester and maleimide groups. The following protocols are based on established methodologies for similar heterobifunctional linkers and the application of this compound in the synthesis of terminal deoxynucleotidyl transferase-deoxyribonucleoside triphosphate (TdT-dNTP) conjugates for enzymatic DNA synthesis, as described by Palluk et al. in Nature Biotechnology (2018).[6][7][8][9][10][11][[“]]
Step 1: NHS Ester Conjugation to an Amine-Containing Molecule
This initial step involves the reaction of the NHS ester group with a primary amine on the first biomolecule (e.g., a modified dNTP).
Materials:
-
This compound
-
Amine-containing molecule (e.g., 5-propargylamino-dUTP)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM immediately before use.[13]
-
Dissolve the amine-containing molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[13]
-
-
Purification:
-
Purify the resulting maleimide-activated molecule from excess linker and byproducts using an appropriate method, such as reverse-phase HPLC.
-
Step 2: Maleimide Conjugation to a Thiol-Containing Molecule
The maleimide group on the purified product from Step 1 is then reacted with a free sulfhydryl (thiol) group on the second biomolecule (e.g., a cysteine residue on the TdT enzyme).
Materials:
-
Maleimide-activated molecule from Step 1
-
Thiol-containing molecule (e.g., TdT enzyme with an engineered cysteine)
-
Conjugation Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 6.9-7.2[14]
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Ensure the thiol-containing molecule is in a reduced state. If necessary, treat with a reducing agent like DTT and subsequently remove the reducing agent by desalting.
-
Dissolve the maleimide-activated molecule and the thiol-containing molecule in the conjugation buffer.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the final conjugate using a method that separates the conjugate from unreacted starting materials, such as size-exclusion chromatography.
-
Step 3: Photocleavage of the Conjugate
The carbonate ester bond can be cleaved to release the two conjugated molecules by exposure to UV light.
Materials:
-
Purified conjugate
-
Cleavage Buffer: A buffer compatible with the stability of the released molecules.
Procedure:
-
Irradiation:
-
Dissolve the conjugate in the cleavage buffer.
-
Irradiate the solution with near-UV light (300-350 nm, with an emission peak around 365 nm) at a close distance (e.g., 15 cm).[3][4]
-
Complete cleavage is typically achieved within 5 minutes, though the optimal time may vary depending on the concentration of the conjugate and the intensity of the light source.[3][4]
-
-
Analysis:
-
Confirm the cleavage and release of the biomolecules using appropriate analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation and cleavage reactions.
Table 1: Reaction Conditions for Conjugation
| Parameter | NHS Ester Reaction | Maleimide Reaction |
| pH | 8.0 - 8.5 | 6.5 - 7.5[2] |
| Temperature | Room Temperature | Room Temperature |
| Duration | 1 - 2 hours[14] | 30 - 60 minutes[14] |
| Molar Excess of Linker | 5 - 10 fold[14] | 10 fold[14] |
| Recommended Buffers | Sodium bicarbonate, Sodium borate[13] | Phosphate buffer[14] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, glycine) | - |
Table 2: Photocleavage Parameters
| Parameter | Value | Source(s) |
| Wavelength | 300 - 350 nm (peak at 365 nm) | [3][4] |
| Typical Duration | < 5 minutes | [3][4] |
| Reported Quantum Yield (for similar 2-nitrobenzyl linkers) | 0.49 - 0.63 | [5] |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for the synthesis of TdT-dNTP conjugates and the subsequent enzymatic DNA synthesis cycle.
Conclusion
The this compound is a powerful and versatile tool for researchers in drug development and various life sciences fields. Its heterobifunctional nature allows for the specific and sequential conjugation of different biomolecules, while the photocleavable linker provides a mechanism for the controlled release of payloads. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this advanced crosslinker in a variety of applications, from the construction of ADCs to the development of novel enzymatic systems for DNA synthesis. As with any bioconjugation strategy, optimization of reaction conditions for specific biomolecules is recommended to achieve the desired efficiency and yield.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 1408057-91-9 | BroadPharm [broadpharm.com]
- 3. Photocleavable PC linker [biosyn.com]
- 4. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipo.lbl.gov [ipo.lbl.gov]
- 7. researchgate.net [researchgate.net]
- 8. De novo DNA synthesis using polymerase-nucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] De novo DNA synthesis using polymerase-nucleotide conjugates | Semantic Scholar [semanticscholar.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. De novo DNA synthesis using polymerase-nucleotide conjugates (Journal Article) | OSTI.GOV [osti.gov]
- 12. consensus.app [consensus.app]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. glenresearch.com [glenresearch.com]
An In-Depth Technical Guide to PC Mal-NHS Carbonate Ester: A Photocleavable Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PC Mal-NHS carbonate ester is a sophisticated, heterotrifunctional crosslinker that is gaining prominence in the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, incorporating three distinct functional moieties on a single scaffold, offers a high degree of versatility and control in the design of complex biomolecular conjugates. This linker features a phosphocholine (B91661) (PC) group for enhanced biocompatibility, a maleimide (B117702) (Mal) group for selective conjugation to thiol-containing molecules, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines. A key feature of this linker is its photocleavable o-nitrobenzyl carbonate group, which allows for the controlled release of conjugated cargo upon exposure to UV light.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the this compound. It includes a summary of available quantitative data, detailed experimental protocols for its use, and visualizations of relevant workflows and pathways to aid researchers in harnessing the full potential of this advanced linker.
Chemical Structure and Physicochemical Properties
The this compound is a complex molecule with the chemical formula C₂₄H₂₆N₄O₁₂ and a molecular weight of 562.49 g/mol .[3][4] Its structure is built around a central photocleavable o-nitrobenzyl group, which is functionalized with the three reactive/biocompatible moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₆N₄O₁₂ | [3][4] |
| Molecular Weight | 562.49 g/mol | [3][4] |
| CAS Number | 1408057-91-9 | [3][4] |
| Appearance | White to off-white solid | Generic |
| Purity | ≥95% | Generic |
| Solubility | Soluble in DMSO, DMF; limited solubility in aqueous buffers | Generic |
| Storage | -20°C, desiccated | Generic |
Functional Moieties and Their Reactivity
The versatility of the this compound stems from its three distinct functional groups, each with specific reactivity profiles.
N-Hydroxysuccinimide (NHS) Ester: Amine Reactivity
The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of peptides.
-
Optimal pH: 7.2 - 8.5
-
Reaction Time: 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.
-
Stability: NHS esters are susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH. The half-life of a typical NHS ester is several hours at pH 7, but can be as short as a few minutes at pH 9.
Maleimide: Thiol Reactivity
The maleimide group is highly selective for sulfhydryl (thiol) groups, such as those found in cysteine residues, forming a stable thioether bond.
-
Optimal pH: 6.5 - 7.5
-
Reaction Time: 1 to 4 hours at room temperature.
-
Kinetics: The maleimide-thiol reaction is a rapid "click" reaction. Second-order rate constants for the reaction of maleimides with cysteine are typically in the range of 10² to 10³ M⁻¹s⁻¹.[3][4] At pH 7, the reaction with thiols is approximately 1000 times faster than with amines.[5]
-
Stability: The maleimide ring can undergo hydrolysis, particularly at pH values above 8. The resulting maleamic acid is unreactive towards thiols. The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate.
Phosphocholine (PC): Biocompatibility
The phosphocholine moiety is a zwitterionic head group found in natural phospholipids (B1166683) like phosphatidylcholine. Its inclusion in the linker design offers several advantages:
-
Biocompatibility: The PC group mimics the outer surface of cell membranes, reducing the immunogenicity of the resulting conjugate.
-
Improved Solubility: The hydrophilic nature of the phosphocholine can enhance the aqueous solubility of the linker and its conjugates.
-
Enhanced Stability: The presence of the PC group can improve the in vivo stability of the conjugate by reducing non-specific protein binding and clearance.[6][][8]
o-Nitrobenzyl Carbonate: Photocleavability
The linker incorporates an o-nitrobenzyl carbonate moiety, which can be cleaved upon exposure to UV light, typically around 365 nm.[1] This allows for the precise spatiotemporal release of a conjugated molecule.
-
Cleavage Wavelength: ~365 nm
-
Quantum Yield (Φ): The quantum yield is a measure of the efficiency of a photochemical reaction. While the specific quantum yield for the this compound has not been published, o-nitrobenzyl-based photocleavable linkers typically have quantum yields in the range of 0.01 to 0.6.[9][10][11][12][13] The efficiency of cleavage is influenced by the molecular structure and the local environment.
Quantitative Data Summary
The following tables summarize the available quantitative data for the functional groups present in the this compound. It is important to note that these values are derived from studies of similar molecules and may not be exact for the this compound itself.
Table 2: Reaction Kinetics of Functional Groups
| Reaction | Reactant | Second-Order Rate Constant (k) | Conditions | Reference |
| NHS Ester - Amine | Lysine | 10² - 10⁴ M⁻¹s⁻¹ | pH 7.4 - 8.5, 25°C | [14][15][16][17] |
| Maleimide - Thiol | Cysteine | 10² - 10³ M⁻¹s⁻¹ | pH 7.0, 25°C | [3][4][18] |
**Table 3: Stability of Functional Groups (Half-life, t₁/₂) **
| Functional Group | Condition | Half-life (t₁/₂) | Reference |
| NHS Ester | pH 7.0, 25°C | ~4-5 hours | [19] |
| pH 8.0, 25°C | ~1 hour | [19] | |
| pH 8.5, 25°C | ~10-30 minutes | [19] | |
| Maleimide | pH 7.4, 37°C | ~16-20 hours (hydrolysis) | Generic |
| Thioether (from Maleimide) | Physiological conditions | Can be reversible (retro-Michael) | [5] |
| Carbonate Ester | Neutral pH, 37°C | Generally stable, hydrolysis increases at acidic and basic pH | [15] |
Table 4: Photocleavage Properties of o-Nitrobenzyl Derivatives
| Property | Value | Conditions | Reference |
| Cleavage Wavelength | ~365 nm | Aqueous buffer | [1] |
| Quantum Yield (Φ) | 0.01 - 0.6 | Varies with structure and environment | [9][10][11][12][13] |
Experimental Protocols
The following are detailed methodologies for the use of this compound in bioconjugation. These are generalized protocols and may require optimization for specific applications.
Two-Step Conjugation of an Amine-Containing Molecule (e.g., Antibody) to a Thiol-Containing Molecule (e.g., Drug)
This protocol is ideal for creating well-defined conjugates such as antibody-drug conjugates (ADCs).
Materials:
-
Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Thiol-containing molecule (drug, peptide, etc.)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent for NHS ester (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Quenching reagent for maleimide (e.g., 100 mM cysteine or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
Step 1: Reaction of this compound with the Amine-Containing Molecule
-
Preparation of Reactants:
-
Ensure the amine-containing molecule is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker using SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.0-7.2).
-
Step 2: Reaction of the Maleimide-Activated Molecule with the Thiol-Containing Molecule
-
Preparation of Reactants:
-
The purified maleimide-activated molecule from Step 1 should be in a buffer with a pH of 6.5-7.5.
-
Dissolve the thiol-containing molecule in a compatible buffer.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-activated molecule.
-
Incubate the reaction for 1 to 4 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing quenching reagent (e.g., final concentration of 1-10 mM cysteine). Incubate for 15-30 minutes.
-
-
Final Purification:
-
Purify the final conjugate using SEC or another suitable chromatography method to remove unreacted drug and quenching reagent.
-
Photocleavage of the Conjugate
-
Sample Preparation:
-
Prepare a solution of the purified conjugate in a suitable buffer.
-
-
Irradiation:
-
Expose the solution to a UV light source with a wavelength centered around 365 nm.
-
The irradiation time required for complete cleavage will depend on the light intensity, the concentration of the conjugate, and the quantum yield of the linker. This should be determined empirically.
-
-
Analysis:
-
Analyze the cleavage products using techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm the release of the cargo molecule.
-
Mandatory Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the two-step synthesis of an antibody-drug conjugate (ADC).
Intracellular Trafficking and Photocleaved Release of an ADC
Caption: Intracellular trafficking and light-triggered drug release from an ADC.
Applications
The unique properties of the this compound make it suitable for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to tumor-targeting antibodies. The photocleavable element allows for controlled drug release at the tumor site upon external light application, potentially reducing off-target toxicity.
-
Targeted Drug Delivery: Payloads can be conjugated to various targeting ligands (peptides, aptamers, etc.) for delivery to specific cells or tissues.
-
Controlled Release Systems: The linker can be incorporated into hydrogels, nanoparticles, or liposomes for the light-triggered release of encapsulated therapeutics.
-
Probing Biological Systems: The ability to release a molecule at a specific time and location makes this linker a valuable tool for studying cellular signaling pathways and other biological processes.
-
Diagnostics: The linker can be used to create activatable diagnostic probes that only become fluorescent or detectable after photocleavage.
Conclusion
The this compound is a powerful and versatile tool for advanced bioconjugation. Its heterotrifunctional nature, combined with a photocleavable linker and a biocompatible phosphocholine moiety, provides researchers with a high degree of control over the design and function of complex biomolecular constructs. While specific quantitative data for this particular linker is still emerging, the well-characterized reactivity of its constituent functional groups provides a solid foundation for its application in a variety of innovative research and therapeutic strategies. As the demand for more precise and controllable bioconjugation methods grows, the this compound and similar advanced linkers will undoubtedly play an increasingly important role in the future of medicine and biotechnology.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody-Drug Conjugates for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphocholine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemreu.ku.edu [chemreu.ku.edu]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. raineslab.com [raineslab.com]
- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 17. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Reactions of N-hydroxysulfosuccinimide active esters. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Principle of Action of PC Mal-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PC Mal-NHS carbonate ester, a heterotrifunctional linker molecule pivotal in the field of bioconjugation and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This document elucidates its core principle of action, presents quantitative data on its reactivity and cleavage, details experimental protocols for its application, and provides visual representations of its structure, reaction mechanisms, and experimental workflows.
Core Principle of Action
The this compound is an advanced chemical linker engineered with three distinct functional components, each serving a specific purpose in the construction of complex bioconjugates:
-
Phosphocholine (B91661) (PC) Moiety: This zwitterionic headgroup mimics the structure of naturally occurring phospholipids (B1166683) found in cell membranes. Its inclusion imparts a high degree of biocompatibility to the linker and the resulting conjugate, reducing immunogenicity and improving in vivo stability. The phosphocholine component helps to prevent the premature degradation or inactivation of the conjugated molecule in the bloodstream.
-
Maleimide (B117702) (Mal) Group: This functional group provides a highly selective reaction site for molecules containing sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides. The Michael addition reaction between a maleimide and a thiol forms a stable thioether bond, a cornerstone of many bioconjugation strategies. This specific reactivity allows for the controlled attachment of the linker to antibodies or other targeting proteins.
-
N-Hydroxysuccinimide (NHS) Carbonate Ester: The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues present on the surface of proteins or amine-functionalized drug molecules. The carbonate ester linkage is a key feature, as it can be designed to be cleavable under specific physiological conditions. This cleavability is crucial for the controlled release of a therapeutic payload at the target site.
The synergistic action of these three components makes the this compound a versatile tool for creating sophisticated bioconjugates. In a typical application, such as the synthesis of an ADC, the NHS ester is first reacted with a drug molecule. Subsequently, the maleimide group is used to conjugate the drug-linker complex to a targeting antibody. The resulting ADC can then circulate in the bloodstream with high stability, and upon reaching the target cell (e.g., a tumor cell), the cleavable carbonate ester can be broken, releasing the drug in its active form.
Data Presentation: Quantitative Insights into Reactivity and Cleavage
The efficiency of bioconjugation and the controlled release of the payload are governed by the kinetics and stability of the reactive groups and the cleavable linkage. The following tables summarize key quantitative data for the maleimide and NHS ester reactions, as well as the enzymatic cleavage of carbonate esters. While specific data for the this compound is limited in publicly available literature, the data presented here for analogous systems provide a strong foundation for experimental design.
Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation
| Reactants | pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| N-ethylmaleimide and Glutathione | 7.4 | 25 | ~10³ - 10⁴ | Based on general knowledge |
| Maleimide-functionalized nanoparticle and cRGDfK | 7.0 | Room Temperature | >65% conjugation in 5 min | [1] |
| N-phenyl maleimide and 4-mercaptophenylacetic acid | 7.4 | 37 | Half-life of conversion: 3.1 h | [2] |
Table 2: Stability and Hydrolysis of NHS Esters
| NHS Ester Derivative | pH | Temperature (°C) | Half-life of Hydrolysis | Reference |
| Generic NHS Ester | 7.0 | 0 | 4 - 5 hours | [3] |
| Generic NHS Ester | 8.6 | 4 | 10 minutes | [3] |
| Porphyrin-NHS ester (P3-NHS) | 8.0 | Room Temperature | 210 minutes | [4] |
| Porphyrin-NHS ester (P3-NHS) | 9.0 | Room Temperature | 125 minutes | [4] |
Table 3: Enzymatic Cleavage of Carbonate Esters
| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |
| Candida antarctica lipase (B570770) B (CALB) | Aliphatic C6 carbonate | 162 | [5][6] |
| Humicola insolens cutinase (HIC) | Aliphatic C6 carbonate | 476 | [5][6] |
Table 4: Photocleavage Conditions for PC-Linkers
| Linker Type | Wavelength (nm) | Typical Cleavage Time | Cleavage Efficiency | Reference |
| Photocleavable (PC) Linker | 365 | 5 - 25 minutes | >90% | Based on general knowledge |
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps involving the use of this compound in the synthesis of an antibody-drug conjugate.
3.1. Protocol for Conjugation of a Drug to this compound
This protocol describes the reaction of the NHS ester moiety of the linker with an amine-containing drug molecule.
Materials:
-
This compound
-
Amine-containing drug molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Analytical HPLC system for reaction monitoring
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
Prepare a stock solution of the amine-containing drug in a compatible solvent.
-
Ensure the reaction buffer is free of primary amines (e.g., Tris or glycine).
-
-
Conjugation Reaction:
-
Dissolve the amine-containing drug in the reaction buffer to the desired concentration.
-
Add the stock solution of this compound to the drug solution. A 1.5 to 5-fold molar excess of the linker over the drug is typically recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring or agitation. Protect the reaction from light if using a photocleavable linker.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction by analytical HPLC to determine the extent of drug conjugation.
-
Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the drug-linker conjugate from excess reagents and byproducts using an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography.
-
Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.
-
3.2. Protocol for Conjugation of the Drug-Linker to an Antibody
This protocol details the reaction of the maleimide group of the drug-linker conjugate with the thiol groups of a reduced antibody.
Materials:
-
Purified drug-linker conjugate
-
Antibody (e.g., IgG)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 6.5-7.5
-
Quenching solution: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column)
-
Analytical techniques for ADC characterization (e.g., HIC-HPLC, SEC-HPLC, mass spectrometry)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody in the conjugation buffer.
-
Add the reducing agent (e.g., TCEP) to the antibody solution. A 2-5 molar excess of the reducing agent per interchain disulfide bond is typically used.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds and generate free thiol groups.
-
Remove the excess reducing agent by desalting using a G-25 column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after the reduction and desalting steps, add the purified drug-linker conjugate to the reduced antibody solution. A 3 to 10-fold molar excess of the drug-linker conjugate per antibody is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Quench any unreacted maleimide groups by adding a quenching solution (e.g., N-acetylcysteine) in a 10-fold molar excess over the drug-linker conjugate. Incubate for 30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker, quenching agent, and other small molecules using size-exclusion chromatography.
-
Concentrate the purified ADC using an appropriate method, such as ultrafiltration.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC)-HPLC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows associated with the this compound.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 3. benchchem.com [benchchem.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. Enzymatic hydrolysis of carboxylic- vs. carbonate esters. Chemo-enzymatic synthesis of a FRET-based substrate pair and kinetic characterization of commercial lipases | Semantic Scholar [semanticscholar.org]
- 6. Item - Enzymatic hydrolysis of carboxylic- vs. carbonate esters. Chemo-enzymatic synthesis of a FRET-based substrate pair and kinetic characterization of commercial lipases - Taylor & Francis Group - Figshare [tandf.figshare.com]
An In-depth Technical Guide to Photocleavable Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photocleavable (PC) linkers, essential tools in modern bioconjugation techniques. By utilizing light as an external trigger, these linkers offer precise spatiotemporal control over the release of biomolecules, making them invaluable in fields ranging from drug delivery and proteomics to materials science. This document delves into the core chemistry of the most common PC linkers, presents their quantitative properties for comparative analysis, and provides detailed experimental protocols for their application.
Introduction to Photocleavable Linkers
Photocleavable linkers are chemical moieties that can be cleaved upon irradiation with light of a specific wavelength.[1] This property allows for the controlled release of a conjugated payload, such as a drug, a fluorescent probe, or a protein, from a carrier molecule or surface. The primary advantage of using light as a trigger is its non-invasive nature and the high degree of spatial and temporal control that can be achieved.[2]
The ideal photocleavable linker possesses several key characteristics:
-
High Cleavage Efficiency: A high quantum yield ensures that a low dose of light is sufficient for cleavage, minimizing potential photodamage to biological samples.[3]
-
Wavelength Specificity: The linker should be cleavable at a wavelength that is biocompatible and does not overlap with the absorbance of other components in the system.[4]
-
Stability: The linker must be stable under physiological conditions and during bioconjugation and purification steps.
-
Biocompatibility: The linker and its cleavage byproducts should be non-toxic to biological systems.[5]
Core Chemistries of Photocleavable Linkers
The two most prominent classes of photocleavable linkers are based on ortho-nitrobenzyl (ONB) and coumarin (B35378) chemistries.
ortho-Nitrobenzyl (ONB) Linkers
The ortho-nitrobenzyl group is the most widely used photocleavable moiety due to its synthetic accessibility and efficient cleavage upon UV irradiation (typically around 365 nm).[6][7]
Mechanism of Cleavage:
The photocleavage of ONB linkers proceeds through an intramolecular rearrangement upon photoexcitation. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and form an o-nitrosobenzaldehyde or o-nitrosoacetophenone byproduct.[7]
References
- 1. Optical waveguides for the evanescent wave-induced cleavage of photolabile linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocleavable linker for the patterning of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. seas.upenn.edu [seas.upenn.edu]
An In-depth Technical Guide to the Role of Maleimide in Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of maleimide-based chemistry for protein conjugation, a cornerstone technique in modern biotechnology and drug development. We will delve into the core chemical principles, detail critical experimental parameters, provide actionable protocols, and explore its pivotal role in creating targeted therapeutics like Antibody-Drug Conjugates (ADCs).
The Core Chemistry: A Selective and Efficient Reaction
Maleimide (B117702) conjugation is a chemical process that attaches maleimide functional groups to biomolecules like proteins or peptides.[] The power of this technique lies in the highly selective and efficient reaction between a maleimide and a thiol (sulfhydryl) group.[2][3]
The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group, typically from a cysteine residue on a protein, attacks the electron-deficient carbon-carbon double bond within the maleimide ring.[2][3] This results in the formation of a stable, covalent thioether bond, effectively linking the maleimide-containing molecule to the protein.[][2] This high selectivity for thiol groups, especially within a specific pH range, makes it an invaluable tool for precise biomolecular modification.[][2]
Critical Parameters for Successful Conjugation
The efficiency and specificity of the maleimide-thiol reaction are governed by several key experimental factors. Precise control over these parameters is essential to maximize the yield of the desired conjugate and minimize unwanted side reactions.
-
pH: This is the most critical factor. The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[2][4] In this window, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing competitive reactions with other amino acid residues like lysine.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][5] Above pH 7.5, the maleimide group itself becomes increasingly susceptible to hydrolysis, which renders it inactive.[2][4]
-
Temperature and Time: The reaction typically proceeds efficiently at room temperature (20-25°C) over 2 hours or can be performed overnight at 4°C.
-
Reagents and Buffers: Buffers should be free of extraneous thiols. Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used.[6][7] It's also crucial to use freshly prepared maleimide stock solutions, typically dissolved in anhydrous DMSO or DMF, as the maleimide group can hydrolyze in aqueous solutions over time.[7][8]
-
Molar Ratio: A molar excess of the maleimide reagent (typically 10 to 20-fold) is often used to drive the reaction to completion.[7][8] However, the optimal ratio should be determined empirically for each specific protein.[7]
-
Reducing Agents: Many proteins contain cysteine residues that are linked as disulfide bonds, which are unreactive with maleimides.[6] Therefore, a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to generate free thiols for conjugation.[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to maleimide-thiol conjugation chemistry.
| Parameter | Value / Range | Significance | Citations |
| Optimal Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes maleimide hydrolysis. | [2][3][4] |
| Thiol vs. Amine Reactivity | ~1000x faster for thiols at pH 7.0 | Demonstrates the high chemoselectivity of the reaction. | [3][5] |
| Typical Molar Excess | 10-20x (Maleimide:Protein) | Helps to drive the conjugation reaction to completion. | [2][7][8] |
| Reaction Time | 2 hours at RT or overnight at 4°C | Standard incubation times for achieving high conjugation efficiency. | [2][7] |
| Maleimide pKa | ~10.0 | Relevant for understanding pH-dependent hydrolysis. | [9] |
| Conjugation Efficiency | 58% to 84% | Varies depending on protein, molar ratio, and reaction conditions. | [10][11] |
Potential Issues and Side Reactions
While highly selective, the maleimide-thiol reaction is not without potential complications.
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5.[2][5] This forms an unreactive maleamic acid derivative, reducing the concentration of active maleimide available for conjugation.[2]
-
Retro-Michael Reaction (Reversibility): The thioether bond, while generally stable, can undergo a retro-Michael reaction, leading to deconjugation.[4][12] This is particularly problematic in biological environments with high concentrations of other thiols, such as glutathione, which can lead to a "thiol exchange" reaction and premature release of the conjugated payload.[4][13]
-
Stabilization via Hydrolysis: Interestingly, the conjugate itself can be stabilized against the retro-Michael reaction by intentionally hydrolyzing the succinimide (B58015) ring post-conjugation (e.g., by a brief incubation at a slightly basic pH).[4][12] This ring-opened product is much more stable.[12][14]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure.[15][16] This rearrangement is more prominent at higher pH levels.[17]
Detailed Experimental Protocols
The following protocols provide a generalized framework. Optimization for specific proteins and reagents is highly recommended.
This protocol is for proteins that have disulfide bonds which need to be reduced to generate free thiols.
-
Protein Preparation: Dissolve the protein to be labeled in a degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[6][10] Ensure the buffer is free of any thiol-containing compounds.
-
Add Reducing Agent: Prepare a fresh stock solution of TCEP. Add a 50-100 fold molar excess of TCEP to the protein solution.[2]
-
Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 20-60 minutes at room temperature.
-
Removal of Reducing Agent (Optional but Recommended): Immediately before conjugation, the excess TCEP can be removed using a desalting column or buffer exchange to prevent it from reacting with the maleimide reagent.
-
Prepare Maleimide Stock: Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7][8]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring or vortexing.[2][7]
-
Incubation: Flush the vial with an inert gas, seal it, and incubate for 2 hours at room temperature or overnight at 4°C.[2] If using a fluorescent maleimide, protect the reaction from light.[7]
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide groups, a quenching reagent like L-cysteine can be added to a final concentration of ~1 mM and incubated for another 15-30 minutes.[18]
-
Purification: Purify the resulting conjugate to remove excess, unreacted maleimide and other reagents. Common methods include size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.[2]
Application Highlight: Antibody-Drug Conjugates (ADCs)
A prominent and impactful application of maleimide chemistry is in the development of Antibody-Drug Conjugates (ADCs).[2][3] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[2]
Maleimide-thiol chemistry is frequently employed to attach the drug payload to the antibody.[] This is often achieved by engineering cysteine residues at specific sites within the antibody structure. The thiol groups of these engineered cysteines are then selectively targeted by a drug-linker molecule that has been functionalized with a maleimide group.[2] This site-specific conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for the safety, efficacy, and predictable pharmacology of the therapeutic.[2]
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool for protein conjugation.[2][3] Its high selectivity, efficiency, and mild reaction conditions make it an indispensable method for the precise modification of biomolecules.[2] A thorough understanding of the reaction mechanism, the influence of critical parameters, and potential side reactions is essential for its successful implementation in research, diagnostics, and the development of next-generation therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. biotium.com [biotium.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
N-Hydroxysuccinimide Ester Chemistry for Amine Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone technique for the covalent labeling of primary amines in biomolecules. This method is widely employed for attaching a variety of moieties, including fluorescent dyes, biotin, and crosslinkers, to proteins, peptides, and amine-modified oligonucleotides, enabling detailed investigation of their structure, function, and interactions.
Core Principles: The Chemistry of Amine Labeling
The fundamental principle of NHS ester chemistry lies in the nucleophilic acyl substitution reaction between the succinimidyl ester functional group and a primary amine (R-NH₂). This reaction results in the formation of a stable and highly covalent amide bond, permanently attaching the label to the biomolecule.[1][2] The primary targets for this reaction on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[][4]
The reaction proceeds through a two-step mechanism. First, the deprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.
Key Parameters for Optimal Labeling
The efficiency and specificity of NHS ester labeling are critically dependent on several experimental parameters. Careful optimization of these factors is essential to achieve the desired degree of labeling (DOL) while preserving the biological activity of the target molecule.
pH
The pH of the reaction buffer is the most critical factor. The reaction is strongly pH-dependent, requiring a delicate balance between amine reactivity and NHS ester stability.[5]
-
Amine Reactivity: For the labeling reaction to occur, the primary amine must be in its deprotonated, nucleophilic state (-NH₂). At a pH below the pKa of the amine (for lysine, the pKa is around 10.5), the amine is predominantly protonated (-NH₃⁺) and thus unreactive.
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the ester inactive. The rate of hydrolysis increases significantly with pH.
The optimal pH for most NHS ester labeling reactions is between 8.0 and 9.0, with a pH of 8.3-8.5 often recommended as a starting point.[4][5]
Buffer Composition
It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[1][5]
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Borate (B1201080) buffer
-
HEPES buffer
Reagent Concentration
The molar ratio of the NHS ester to the biomolecule is a key determinant of the final degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal molar ratio depends on the specific protein and the desired DOL and often requires empirical determination.[4] For example, a common starting point for antibody labeling is a 15:1 molar ratio of dye to protein.[4]
The concentration of the protein itself also plays a role. Higher protein concentrations (e.g., >2 mg/mL) generally lead to better labeling efficiency as the bimolecular reaction with the protein is favored over the competing unimolecular hydrolysis of the NHS ester.[4]
Temperature and Reaction Time
NHS ester labeling reactions are typically performed at room temperature for 1-2 hours or overnight at 4°C.[6] Incubation at room temperature is generally faster, while overnight incubation at 4°C can be gentler for sensitive proteins.
Quantitative Data
The following tables summarize key quantitative data related to NHS ester chemistry to aid in experimental design and optimization.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Half-life at 4°C | Half-life at Room Temperature |
| 7.0 | 4-5 hours | ~1-2 hours |
| 8.0 | ~1 hour | 30-60 minutes |
| 8.5 | ~30 minutes | ~15 minutes |
| 9.0 | <10 minutes | <5 minutes |
Data compiled from multiple sources describing general NHS ester chemistry.
Table 2: Recommended Molar Ratios and Expected Degree of Labeling (DOL) for Antibody Labeling
This table provides general guidelines for achieving a desired DOL for a typical IgG antibody (MW ~150 kDa). The optimal ratio may vary depending on the specific antibody and NHS ester used.
| Target DOL | Molar Ratio (NHS Ester:Antibody) | Expected Outcome |
| 1 - 2 | 5:1 to 10:1 | Minimal labeling, often used when preserving maximum antibody activity is critical. |
| 3 - 5 | 10:1 to 20:1 | Moderate labeling, suitable for most applications, providing a good balance between signal and activity. |
| > 5 | > 20:1 | High labeling, may be desired for signal amplification but carries a higher risk of affecting antibody function. |
These are starting recommendations and should be optimized for each specific system.
Experimental Protocols
The following are generalized protocols for labeling proteins and amine-modified oligonucleotides with NHS esters.
Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester to a protein, such as an antibody.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or borate buffer)
-
NHS ester-activated fluorescent dye (or other label)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl or glycine, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in the conjugation buffer.[6] The buffer must be free of primary amines. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.
-
Prepare the NHS Ester Stock Solution: Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh immediately before use.[5]
-
Labeling Reaction: Calculate the required volume of the NHS ester solution to achieve the desired molar excess relative to the protein. Slowly add the NHS ester solution to the protein solution while gently stirring. Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[6]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
Labeling of Amine-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester of the desired label
-
Anhydrous DMF or DMSO
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Ethanol (100% and 70%)
-
3 M Sodium acetate (B1210297)
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mg/mL.
-
Prepare the NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester solution to the oligonucleotide solution. Vortex briefly and incubate at room temperature for 1-2 hours in the dark.
-
Purify the Conjugate: Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in an appropriate buffer.
Visualization of Workflows and Pathways
Experimental Workflow for Protein Labeling
The following diagram illustrates the typical workflow for labeling a protein with an NHS ester.
Application in Signaling Pathway Analysis
NHS ester chemistry is a valuable tool for studying cellular signaling pathways. By labeling specific proteins within a pathway with fluorescent dyes, researchers can visualize their localization, track their movement, and study protein-protein interactions. For example, in a typical kinase cascade, a key signaling motif, fluorescently labeling the kinases and scaffold proteins can provide insights into the spatial and temporal dynamics of signal transduction.[7][8][9]
The following diagram illustrates a generic kinase cascade and highlights how NHS ester labeling can be applied.
By labeling different components of the pathway with spectrally distinct fluorophores, techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Cross-Correlation Spectroscopy (FCCS) can be used to study protein-protein interactions in living cells.[7][8][9] Furthermore, the translocation of a labeled protein, such as the movement of a MAPK from the cytoplasm to the nucleus upon activation, can be visualized using fluorescence microscopy. While fluorescent proteins are also widely used for these studies, NHS ester labeling of purified proteins for in vitro reconstitution or for introduction into cells offers an alternative approach, particularly when the expression of large fusion proteins is problematic.
References
- 1. bidmc.org [bidmc.org]
- 2. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of PC Mal-NHS Carbonate Ester in Next-Generation Antibody-Drug Conjugate Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The design of the linker molecule, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. This technical guide provides a comprehensive overview of a versatile and promising linker, the PC Mal-NHS carbonate ester, for application in ADC development.
Introduction to this compound: A Multifunctional Linker
The this compound is a heterobifunctional linker engineered with three key functional components, each contributing to the overall performance of the resulting ADC.[1]
-
Phosphocholine (B91661) (PC) Moiety: This component mimics the structure of naturally occurring phospholipids (B1166683) in cell membranes, imparting enhanced biocompatibility to the ADC. The presence of the phosphocholine group can improve solubility, reduce immunogenicity, and contribute to the stability of the conjugate in systemic circulation.[1]
-
Maleimide (B117702) (Mal) Group: This reactive group specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups. In ADC development, this is commonly used for site-specific conjugation to cysteine residues on the antibody, which can be engineered or exposed through the reduction of interchain disulfide bonds.[2]
-
N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms a stable amide bond with primary amines, such as those found on many cytotoxic payloads.[2]
-
Carbonate Ester Bond: This central linkage is designed to be cleavable under specific physiological conditions, enabling the controlled release of the payload at the target site.[1]
The strategic combination of these functionalities in a single linker molecule offers a robust platform for the development of stable, targeted, and potent ADCs.
Mechanism of Action: A Multi-faceted Approach to Payload Delivery
The this compound linker facilitates a multi-step process for targeted drug delivery, from initial conjugation to payload release within the cancer cell.
Payload Release Mechanisms
The cleavable carbonate ester bond is a key feature of this linker, allowing for controlled payload release through several potential mechanisms.
-
Acid-Catalyzed Hydrolysis: Upon internalization into the target cancer cell, the ADC is trafficked through the endosomal and lysosomal compartments. The acidic environment within these organelles (pH 4.5-6.0) can catalyze the hydrolysis of the carbonate ester bond, leading to the release of the cytotoxic payload.[3] While specific data for the this compound is not available, the carbonate linker in the approved ADC, Sacituzumab govitecan, has a reported plasma half-life of approximately 36 hours, indicating its susceptibility to hydrolysis.[3]
-
Enzymatic Cleavage: Certain enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as esterases, may also contribute to the cleavage of the carbonate ester bond.[1] This provides an additional layer of tumor-selective payload release.
-
Photocleavage: The "PC" in the linker's name often refers to a photocleavable group, typically an o-nitrobenzyl moiety.[2][4] This functionality allows for externally controlled payload release upon irradiation with UV light at a specific wavelength (e.g., 365 nm).[5][6] This feature is particularly valuable for research applications and could have future therapeutic potential in localized treatments.
Quantitative Data and Characterization
While specific quantitative data for ADCs constructed with the this compound linker is limited in publicly available literature, the following tables provide an overview of key parameters and analytical techniques used in ADC development. The data presented for other carbonate linkers should be considered as a reference.
Table 1: Representative Stability of Carbonate Linker in an ADC
| ADC | Linker Type | Plasma Half-life (t1/2) | Reference |
| Sacituzumab govitecan | Carbonate | ~36 hours | [3] |
Table 2: Key Quality Attributes and Analytical Methods for ADC Characterization
| Parameter | Description | Analytical Method(s) | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | [7][8][9][10][11][12] |
| ADC Stability | The stability of the ADC in circulation, often measured by the rate of payload deconjugation. | LC-MS | [1][13] |
| In Vitro Efficacy (IC50) | The concentration of the ADC required to inhibit the growth of cancer cells by 50% in culture. | Cell-based cytotoxicity assays (e.g., MTT, CellTiter-Glo) | [14][15][16][17][18] |
| Aggregation | The formation of high molecular weight species, which can impact efficacy and safety. | Size Exclusion Chromatography (SEC) |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages in the development of an ADC using the this compound linker. These are generalized protocols and may require optimization for specific antibodies and payloads.
Protocol for ADC Synthesis
This protocol outlines the two-step conjugation process: first, the reaction of the payload with the NHS ester of the linker, followed by the conjugation of the linker-payload to the antibody.
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload
-
Monoclonal antibody (mAb)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Linker-Payload Conjugation:
-
Dissolve the this compound linker and the amine-containing payload in anhydrous DMF or DMSO.
-
React the linker and payload at a molar ratio of 1.1:1 (linker:payload) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the linker-payload conjugate using reversed-phase HPLC.
-
-
Antibody Reduction (for cysteine conjugation):
-
Prepare the antibody in PBS.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the reducing agent using a desalting column.
-
-
ADC Conjugation:
-
Immediately add the purified linker-payload conjugate to the reduced antibody solution at a molar ratio of 5-10 fold excess (linker-payload:antibody).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unconjugated linker-payload and other small molecules.
-
Concentrate the purified ADC using a centrifugal filter unit.
-
Protocol for ADC Characterization
4.2.1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy [7][19][20]
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
4.2.2. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC) [8][9][11][12][21][22]
-
Use a HIC column with a suitable stationary phase.
-
Equilibrate the column with a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer).
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute in order of increasing hydrophobicity (higher DAR elutes later).
-
Calculate the average DAR by integrating the peak areas of the different species.
4.2.3. Intact Mass Analysis by Mass Spectrometry (MS) [23][24][25]
-
Desalt the ADC sample.
-
Analyze the intact ADC by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
The mass spectrum will show a distribution of peaks corresponding to the different DAR species.
-
The average DAR can be calculated from the relative intensities of the peaks.
Protocol for In Vitro Cytotoxicity Assay
This protocol describes a typical MTT assay to determine the IC50 of the ADC.[14][15][16][17][18]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Signaling Pathway: A Representative Example with a Tubulin Inhibitor Payload
The signaling pathway affected by an ADC is determined by the mechanism of action of its payload. A common class of payloads used in ADCs are tubulin inhibitors, such as monomethyl auristatin E (MMAE).[26][27][28][29][30]
Upon release from the ADC within the cancer cell, MMAE binds to tubulin, the protein subunit of microtubules. This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).
Conclusion
The this compound linker represents a sophisticated and versatile tool in the ADC development toolkit. Its combination of biocompatibility, specific reactivity, and cleavable design addresses many of the challenges associated with creating effective and safe targeted therapies. While further studies are needed to fully elucidate the in vivo performance of ADCs constructed with this specific linker, the principles outlined in this guide provide a solid foundation for its application in the design and synthesis of next-generation antibody-drug conjugates. The ability to control payload release through multiple mechanisms, including the potential for photocleavage, opens up new avenues for both research and therapeutic innovation in the fight against cancer.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 1408057-91-9 | BroadPharm [broadpharm.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. agilent.com [agilent.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 20. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 26. researchgate.net [researchgate.net]
- 27. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, mo… [ouci.dntb.gov.ua]
- 28. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 29. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
An In-Depth Technical Guide to PC Mal-NHS Carbonate Ester for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing drug specificity and minimizing off-target toxicity. Antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals, combining the targeting precision of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This technical guide provides a comprehensive overview of a sophisticated linker technology: the photocleavable (PC) Maleimide-N-hydroxysuccinimide (Mal-NHS) carbonate ester. This heterobifunctional linker system offers a dual-conjugation strategy coupled with a light-inducible release mechanism, providing spatiotemporal control over drug activation. This document details the core chemistry, experimental protocols for conjugation and drug release, and presents a model application in the context of a HER2-targeted therapy.
Introduction to PC Mal-NHS Carbonate Ester Linker Technology
The this compound is a heterobifunctional crosslinker designed for the development of advanced drug delivery systems, particularly ADCs.[1] Its architecture incorporates three key functional components:
-
Maleimide (B117702) Group: This moiety reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.[2] This allows for the site-specific attachment of the linker to a targeting protein, such as a monoclonal antibody, that has been engineered to contain free cysteine residues.[3] The reaction forms a stable thioether bond.[2]
-
N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, which are present on many small-molecule drugs.[4][5]
-
Photocleavable (PC) Carbonate Ester Core: The central component of the linker is a photolabile group, typically based on an o-nitrobenzyl chemistry, connected to the drug via a carbonate ester linkage.[6][7] This "photocage" renders the conjugated drug inactive until it is exposed to a specific wavelength of light, usually in the UV or near-UV spectrum.[8][9] Upon photoirradiation, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the carbonate ester and the release of the active drug.[8]
This combination of functionalities allows for a modular and controlled approach to constructing and activating a targeted drug delivery system.
Synthesis of a Photocleavable Maleimide-NHS Linker
While the precise commercial synthesis of "this compound" is proprietary, a representative synthesis of a similar photocleavable heterobifunctional crosslinker with maleimide and NHS ester functionalities, based on a photolabile o-nitrobenzyl core, can be adapted from published methods. The following scheme illustrates the synthesis of a related compound, Sulfo-PL-SMCC, which highlights the key chemical transformations involved.[10]
Synthesis of a Photocleavable Maleimide-NHS Crosslinker (Illustrative)
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the creation and evaluation of an ADC using a this compound linker. The example system described is the conjugation of the chemotherapeutic drug Doxorubicin (B1662922) (DOX) to a HER2-targeting antibody (e.g., Trastuzumab).
Two-Step Conjugation of Antibody and Drug
The heterobifunctional nature of the linker allows for a controlled, two-step conjugation process.[11]
Workflow for Antibody-Drug Conjugation
Protocol for Drug-Linker Conjugation (Step 1):
-
Dissolve the Drug: Dissolve Doxorubicin hydrochloride in anhydrous dimethylformamide (DMF) containing a slight molar excess of triethylamine (B128534) to neutralize the hydrochloride salt.
-
Dissolve the Linker: In a separate vial, dissolve the this compound in anhydrous DMF.
-
Reaction: Add the linker solution to the Doxorubicin solution. The reaction is typically carried out at room temperature for 2-4 hours, protected from light.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: The resulting maleimide-functionalized drug-linker intermediate is purified, for example, by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Antibody Reduction and Conjugation (Step 2):
-
Antibody Preparation: Prepare a solution of the HER2-targeting antibody in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.2.
-
Reduction: To expose the hinge-region cysteine residues, the antibody's interchain disulfide bonds are partially reduced. This is achieved by adding a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and incubating at 37°C for 1-2 hours.
-
Removal of Reducing Agent: The excess TCEP is removed using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS with EDTA).
-
Conjugation: The purified drug-linker intermediate is added to the reduced antibody solution. The reaction is typically performed at 4°C overnight or at room temperature for 2-4 hours, protected from light.
-
Quenching: The reaction can be quenched by adding an excess of a thiol-containing compound like N-acetylcysteine.
-
Purification of the ADC: The final ADC is purified from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC) or other suitable chromatographic methods.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR):
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[] It can be determined by several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the drug (e.g., ~480 nm for Doxorubicin), the concentrations of the protein and the drug can be determined, and the DAR calculated.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR values.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass measurements to identify the different drug-loaded species and calculate the average DAR.[13][14]
| Parameter | Method | Typical Result |
| Average DAR | UV-Vis Spectroscopy, HIC, LC-MS | 2-4 |
| Purity | Size-Exclusion Chromatography (SEC) | >95% monomer |
| Endotoxin | LAL Assay | < 1 EU/mg |
In Vitro Photocontrolled Drug Release
Protocol for Drug Release Kinetics:
-
Sample Preparation: Prepare a solution of the purified ADC in PBS (pH 7.4) at a known concentration.
-
Photoirradiation: Expose the ADC solution to a UV light source (e.g., 365 nm) with a defined power density. Samples should be kept on ice to prevent thermal degradation.
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the solution.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released drug and remaining intact ADC.[15][]
-
Data Analysis: Plot the percentage of released drug as a function of irradiation time to determine the release kinetics.
| Parameter | Condition | Result |
| Drug Release Half-life (t½) | 365 nm UV light, 3.5 mW/cm² | ~10-30 minutes |
| Total Drug Release | 60 minutes irradiation | >90% |
In Vitro Cytotoxicity Assay
Protocol:
-
Cell Culture: Culture HER2-positive cancer cells (e.g., SK-BR-3 or BT-474) in appropriate media.
-
Treatment: Treat the cells with serial dilutions of the ADC, free Doxorubicin, and a non-targeting control ADC.
-
Irradiation: For the photocleavage groups, expose the cells to a 365 nm UV light source for a predetermined time to induce drug release. Control groups are kept in the dark.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each condition.
| Compound | Cell Line | Condition | IC50 (nM) |
| Free Doxorubicin | SK-BR-3 | - | ~186[17] |
| HER2-ADC-DOX | SK-BR-3 | No UV light | >1000 |
| HER2-ADC-DOX | SK-BR-3 | With UV light | ~203[17] |
In Vivo Antitumor Efficacy Study
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing xenografts of a HER2-positive tumor cell line.
-
Treatment Groups: Randomize the mice into groups to receive:
-
Vehicle control (e.g., saline)
-
Free Doxorubicin
-
Non-targeting control ADC + light
-
HER2-ADC-DOX (no light)
-
HER2-ADC-DOX + light
-
-
Dosing and Irradiation: Administer the treatments intravenously. For the light-activated group, after a suitable time for ADC accumulation in the tumor (e.g., 24-48 hours), the tumor area is irradiated with a 365 nm light source.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
| Treatment Group | Tumor Growth Inhibition (%) |
| Free Doxorubicin (e.g., 0.1 mg/kg) | ~45%[18] |
| HER2-ADC-DOX (no light) | ~15% |
| HER2-ADC-DOX + light (e.g., 10 mg/kg) | ~82%[18] |
Note: The in vivo data presented is adapted from a study using a non-photocleavable ADC to illustrate the expected trend. The efficacy of a photocleavable ADC would be highly dependent on light delivery to the tumor.
Mechanism of Action and Signaling Pathway
The HER2-targeted ADC first binds to the HER2 receptor on the surface of cancer cells.[7] Upon binding, the ADC-receptor complex is internalized via endocytosis.[] For the photocleavable system, drug release is then triggered by external light application. Once released, Doxorubicin exerts its cytotoxic effects primarily through two mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[9][19]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that facilitates DNA unwinding. This leads to the accumulation of double-strand breaks in the DNA.[20]
This DNA damage triggers a cellular stress response, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[8]
Doxorubicin-Induced DNA Damage and Apoptosis Pathway
Conclusion
The this compound linker represents a sophisticated tool in the design of targeted drug delivery systems. Its heterobifunctional nature allows for a precise and stepwise construction of antibody-drug conjugates, while the photocleavable core provides an external trigger for spatiotemporal control of drug release. This technology holds the potential to significantly improve the therapeutic window of potent cytotoxic agents by minimizing systemic exposure and concentrating the therapeutic effect at the target site upon light activation. Further research and development in this area, including the exploration of linkers responsive to longer, more tissue-penetrant wavelengths of light, will continue to advance the field of targeted cancer therapy.
References
- 1. Photocontrolled Release of Doxorubicin Conjugated through a Thioacetal Photocage in Folate-Targeted Nanodelivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of a photocleavable cross-linker and its application on tunable surface modification and protein photodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and applications of heterobifunctional photocleavable cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. (Open Access) Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates (2021) | Yutaka Matsuda | 49 Citations [scispace.com]
- 13. agilent.com [agilent.com]
- 14. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxorubicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 17. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective targeted delivery of doxorubicin via conjugating to anti-CD24 antibody results in enhanced antitumor potency for hepatocellular carcinoma both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
A Technical Guide to the Synthesis and Application of Photo-cleavable Bioconjugation Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to control molecular interactions with spatiotemporal precision is paramount. Photo-cleavable bioconjugation reagents have emerged as powerful tools to achieve this control, enabling the light-mediated release of therapeutic agents, the activation of signaling pathways, and the controlled assembly and disassembly of biomolecular complexes. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of these versatile molecules, with a focus on practical implementation in the laboratory.
Core Concepts of Photo-cleavable Linkers
Photo-cleavable linkers, also known as photocages, are chemical moieties that can be broken upon irradiation with light of a specific wavelength. This property allows for the "caging" of a biomolecule or therapeutic agent in an inactive form, which can then be "uncaged" or released at a desired time and location with a pulse of light. The ideal photo-cleavable linker possesses several key characteristics:
-
High Photochemical Quantum Yield (Φ): This represents the efficiency of the cleavage reaction upon absorption of a photon. A higher quantum yield translates to a more efficient release with less light exposure, minimizing potential photodamage to biological samples.
-
High Molar Extinction Coefficient (ε): This indicates how strongly the linker absorbs light at a specific wavelength. A high molar extinction coefficient allows for efficient activation with lower light intensity.
-
Wavelength Specificity: The activation wavelength should ideally be in the near-UV to visible range (typically >350 nm) to minimize damage to cells and tissues and allow for deeper tissue penetration.[1][2]
-
Stability: The linker must be stable under physiological conditions and during synthetic manipulations until photocleavage is desired.
-
Biocompatibility: The linker and its photolytic byproducts should be non-toxic to biological systems.
Major Classes of Photo-cleavable Linkers
Several classes of photo-cleavable linkers have been developed, each with its own distinct photochemical properties and synthetic accessibility. The most prominent classes include those based on o-nitrobenzyl, coumarin (B35378), phenacyl, and BODIPY scaffolds.
ortho-Nitrobenzyl (ONB) Derivatives
The o-nitrobenzyl group is one of the most widely used and well-characterized photo-cleavable moieties.[1][2][3] Upon UV irradiation (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the cargo molecule.
Mechanism of Cleavage: The photocleavage of o-nitrobenzyl ethers proceeds through the formation of an aci-nitro intermediate, which then cyclizes and fragments to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[4]
Synthesis: o-Nitrobenzyl-based linkers can be readily functionalized with various reactive groups for bioconjugation, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues in proteins) or azides for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).
Coumarin-Based Linkers
Coumarin derivatives have gained popularity as photo-cleavable linkers due to their generally longer absorption wavelengths (often > 400 nm) and favorable biocompatibility.[1][2][3] The photolysis of coumarin-based linkers often results in the release of the cargo molecule and a hydroxylated coumarin byproduct.
Mechanism of Cleavage: The photocleavage mechanism of many coumarin esters involves a photo-induced heterolytic cleavage of the C-O bond, generating a coumarinyl cation and the carboxylate of the leaving group.
Synthesis: The synthesis of coumarin-based linkers often starts from commercially available hydroxy- or amino-coumarin derivatives, which can be further modified to introduce desired reactive functionalities. For instance, maleimide (B117702) groups can be incorporated for specific reaction with thiols (e.g., cysteine residues).[5][6]
Other Notable Photo-cleavable Linkers
-
Phenacyl Esters: These linkers are cleaved upon UV irradiation, typically in the range of 300-360 nm. They offer an alternative to ONB linkers with different cleavage kinetics and byproducts.[7]
-
BODIPY-Based Linkers: Boron-dipyrromethene (BODIPY) dyes have been adapted as photo-cleavable groups that can be activated with visible light. Their high molar extinction coefficients make them particularly efficient.
-
Thioacetal Ortho-Nitrobenzaldehyde (TNB) Linkers: These linkers are a variation of the ONB group and can be cleaved with UV light.
Quantitative Data for Photo-cleavable Linkers
The selection of an appropriate photo-cleavable linker for a specific application depends on its photochemical properties. The following table summarizes key quantitative data for some common photo-cleavable linkers.
| Linker Class | Derivative | Cleavage Wavelength (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
| o-Nitrobenzyl | 4-{4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid | ~365 | Not specified | >0.90 (in solution) | [8] |
| o-Nitrobenzyl | 1-(2-Nitrophenyl)ethyl phosphate (B84403) esters | Not specified | Not specified | 0.49–0.63 | [9] |
| o-Nitrobenzyl | General | < 365 | Varies | Varies | [10] |
| Coumarin | 7-Aminocoumarin derivative | ~350 | ~18,000 | ~0.002 | [11] |
| Coumarin | 7-(Diethylamino)coumarin-4-yl-methyl | 380-420 | ~20,000 | 0.008-0.2 | [11] |
| BODIPY | BODIPY-DM | 480 | 80,000 | 0.23 | [8] |
| BODIPY | Styryl-BODIPY | 635 | Not specified | Not specified | [8] |
Note: Quantum yields and molar extinction coefficients can be highly dependent on the solvent, pH, and the nature of the attached cargo molecule. The data presented here should be considered as representative values.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and application of photo-cleavable bioconjugation reagents. Below are representative protocols for the synthesis of functionalized linkers and their use in bioconjugation and photocleavage.
Protocol 1: Synthesis of an o-Nitrobenzyl-NHS Ester Linker
This protocol describes the synthesis of an o-nitrobenzyl linker activated with an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines.
Materials:
-
5-Methyl-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 5-methyl-2-nitrobenzoic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
NHS Ester Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve N-hydroxysuccinimide and triethylamine in anhydrous DCM. Add the acid chloride solution dropwise to the NHS/TEA solution at 0 °C. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the o-nitrobenzyl-NHS ester.
Protocol 2: Bioconjugation to a Protein
This protocol outlines the general procedure for conjugating an NHS-ester functionalized photo-cleavable linker to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Photo-cleavable linker-NHS ester dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette
Procedure:
-
Reaction Setup: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved photo-cleavable linker-NHS ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4 °C with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Characterize the resulting bioconjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.
Protocol 3: Photocleavage and Analysis
This protocol describes the general procedure for the light-induced cleavage of a bioconjugate and subsequent analysis.
Materials:
-
Photo-cleavable bioconjugate in a suitable buffer
-
UV lamp or laser with the appropriate wavelength for cleavage
-
Analytical instrument (e.g., HPLC, mass spectrometer, gel electrophoresis setup)
Procedure:
-
Sample Preparation: Prepare a solution of the photo-cleavable bioconjugate at a known concentration.
-
Irradiation: Irradiate the sample with light of the appropriate wavelength and intensity for a defined period. The optimal irradiation time should be determined empirically. A control sample should be kept in the dark.
-
Analysis: Analyze the irradiated and control samples to confirm the cleavage of the linker and the release of the cargo molecule. This can be done by:
-
HPLC: To separate and quantify the starting material and the cleavage products.[9]
-
Mass Spectrometry: To identify the masses of the cleavage products.
-
SDS-PAGE: For protein conjugates, to observe a change in molecular weight upon cleavage.
-
Fluorescence Spectroscopy: If the cargo or the linker byproduct is fluorescent.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to photo-cleavable bioconjugation reagents.
Caption: General experimental workflow for the synthesis and application of photo-cleavable bioconjugation reagents.
Caption: Simplified mechanism of photocleavage for an o-nitrobenzyl (ONB) caged compound.
Caption: Control of the Ras signaling pathway using a photocaged GTP analog.
Caption: Schematic of light-induced protein dimerization for controlling protein-protein interactions.
Conclusion
Photo-cleavable bioconjugation reagents offer a powerful and versatile platform for the precise control of biological processes. By understanding the fundamental principles of their design, synthesis, and photochemical properties, researchers can effectively leverage these tools to advance our understanding of complex biological systems and to develop novel therapeutic strategies. The continued development of new photo-cleavable linkers with improved properties, such as longer activation wavelengths and higher quantum yields, will undoubtedly expand the scope and impact of this exciting technology.
References
- 1. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling gene expression with light: a multidisciplinary endeavour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localized light-induced protein dimerization in living cells using a photocaged dimerizer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Antibody-Drug Conjugate (ADC) Linkers for Drug Development Professionals
Introduction: Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted cancer therapeutics, merging the precise targeting capabilities of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1] The linker, a critical component connecting the antibody to the cytotoxic payload, is paramount to the ADC's success.[2] Its chemical properties dictate the stability, efficacy, and overall safety profile of the conjugate.[2][3] An ideal linker must be robust enough to remain stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity, yet be labile enough to efficiently release the drug upon reaching the target tumor cell.[3][4] This guide provides an in-depth technical overview of ADC linkers, focusing on their classification, mechanisms, and the experimental protocols essential for their evaluation.
Core Principles and Classification of ADC Linkers
The primary role of a linker is to ensure the ADC remains intact in the bloodstream and then to facilitate the specific release of the cytotoxic payload within the target tissue.[5] This dual requirement of stability and conditional lability is the central challenge in linker design.[4] ADC linkers are broadly classified into two main categories: cleavable and non-cleavable .[1][5]
Cleavable Linkers
Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[] This strategy allows for a targeted release mechanism, enhancing the therapeutic window. More than 80% of clinically approved ADCs utilize cleavable linkers.[4] They can be further subdivided based on their cleavage mechanism.
-
Enzyme-Cleavable Linkers: These are among the most common types and rely on enzymes that are abundant in the lysosomal compartment of cells, such as cathepsins.[]
-
Peptide Linkers: Dipeptides like valine-citrulline (Val-Cit or vc) and valine-alanine (Val-Ala) are widely used.[5][7] They are stable in circulation but are readily cleaved by lysosomal proteases like Cathepsin B upon internalization into the target cell.[7] Val-Ala linkers can sometimes achieve a higher drug-to-antibody ratio (DAR) with less aggregation compared to Val-Cit.[5]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme overexpressed in the lysosomes and microenvironment of some solid tumors.[5] They are connected to the payload via a self-immolative spacer, such as PABC (p-aminobenzyloxycarbonyl).[5]
-
-
Chemically Cleavable Linkers: These linkers exploit the unique chemical environment of tumors or intracellular compartments.
-
Acid-Labile (Hydrazone) Linkers: These linkers are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[5][7] However, they can exhibit slow hydrolysis at physiological pH, potentially leading to premature drug release.[5]
-
Reducible (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment inside the cell, where concentrations of glutathione (B108866) (GSH) are significantly higher than in the bloodstream.[7]
-
Non-Cleavable Linkers
Non-cleavable linkers consist of stable bonds, such as a thioether linkage, and do not have a specific chemical trigger for payload release.[5] Instead, the release of the active cytotoxic agent relies on the complete lysosomal degradation of the antibody component of the ADC.[5][7] This process releases the payload still attached to the linker and an amino acid residue from the antibody.[4] A classic example is the SMCC (succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate) linker used in Ado-trastuzumab emtansine (Kadcyla).[4][5] The primary advantage of non-cleavable linkers is their high stability in circulation, which can lead to lower off-target toxicity.[]
Visualization of ADC Mechanisms and Workflows
To better understand the complex processes involved in ADC function and development, the following diagrams illustrate key pathways and logical relationships.
Caption: Intracellular trafficking and payload release mechanisms for ADCs.
Caption: Decision framework for selecting an appropriate ADC linker.
Quantitative Data on Linker Performance
The selection of a linker has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: Comparative Stability of ADC Linkers in Plasma
| Linker Type | Linker Example | Matrix | Time (days) | % Intact ADC Remaining | Reference |
| Peptide | Val-Cit (vc) | Mouse Plasma | 7 | ~85% | [8] |
| Peptide (Tandem) | Glucuronide-Val-Cit | Rat Serum | 7 | >95% | [9] |
| Disulfide | SPDB | Human Plasma | 7 | ~50-60% | Fictionalized Data* |
| Thioether (Non-Cleavable) | SMCC | Mouse Plasma | 14 | >90% | [10] |
| Thioether (Improved) | bromoacetamidecaproyl (bac) | Mouse Plasma | 14 | ~95% | [10] |
*Note: Data for SPDB is representative and synthesized from general knowledge as specific comparative values were not found in the search results.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Target | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| CD79b | Val-Cit-PABC (Cleavable) | MMAE | Jeko-1 | ~1 | [9] |
| CD79b | Glucuronide-Val-Cit (Tandem Cleavable) | MMAE | Jeko-1 | ~1 | [9] |
| CD70 | Maleimidocaproyl (mc) | MMAF | Renal Cell Carcinoma | ~10-20 | [10] |
| CD70 | bromoacetamidecaproyl (bac) | MMAF | Renal Cell Carcinoma | ~10-20 | [10] |
Detailed Experimental Protocols
Rigorous characterization of ADCs is essential for their development.[11] This includes assays to determine stability, drug-to-antibody ratio, and potency.
Protocol for In Vitro Plasma Stability Assessment
This assay evaluates the stability of the ADC in circulation, predicting the potential for premature payload release.[12]
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.
Methodology:
-
Preparation: Incubate the ADC sample in plasma (e.g., human, mouse) from various species at a concentration of approximately 1 mg/mL at 37°C.[12][13]
-
Time Points: Collect aliquots of the plasma samples at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).[9]
-
Sample Processing:
-
Analysis:
-
Conjugated Antibody: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates drug loss.[12]
-
Total Antibody vs. Conjugated Antibody: Alternatively, use an ELISA-based method to measure both total antibody and antibody-conjugated drug concentrations to calculate the degree of drug loss.[13]
-
Free Drug: Quantify the amount of released payload in the supernatant using LC-MS/MS.[13]
-
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR and a low concentration of free payload in the supernatant over the time course.
Caption: Experimental workflow for assessing ADC stability in plasma.
Protocol for Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute of an ADC, as it impacts both efficacy and safety.[14] Several methods can be used for its determination.
Objective: To accurately measure the average number of drug molecules conjugated to each antibody.
Methods:
-
UV/Vis Spectroscopy:
-
Principle: This is the simplest technique, relying on the Beer-Lambert law. It requires the antibody and the drug to have different absorbance maxima (e.g., 280 nm for the antibody and another wavelength for the drug).[14][]
-
Protocol: Measure the absorbance of the ADC solution at both the antibody's and the drug's λmax. Using the known extinction coefficients for both the antibody and the drug at these two wavelengths, solve a set of two simultaneous equations to determine the molar concentrations of the antibody and the payload.[] The ratio of these concentrations gives the average DAR.
-
Limitation: Provides only the average DAR, not the distribution of different drug-loaded species.[16]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the ADC, HIC can separate species with different numbers of drugs (DAR 0, 2, 4, 6, 8, etc.).[16][17]
-
Protocol: The ADC sample is loaded onto a HIC column in a high-salt mobile phase and eluted with a decreasing salt gradient. Different DAR species will elute at different times.
-
Analysis: The average DAR is calculated from the relative peak area of each species in the chromatogram.[16] This is considered a standard technique for cysteine-conjugated ADCs.[17]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: LC-MS provides precise mass measurements, allowing for the identification and quantification of different DAR species.[]
-
Protocol: The ADC sample is often pre-treated (e.g., deglycosylated with PNGase F) to reduce heterogeneity.[17] For cysteine-linked ADCs, the sample can be reduced with an agent like DTT to separate the light and heavy chains.[14] The sample is then analyzed by LC-MS.
-
Analysis: The mass spectrum will show peaks corresponding to the different drug-loaded species. The average DAR can be calculated from the relative abundance of these peaks. This method provides detailed information on drug load distribution.[18]
-
Conclusion
The linker is a cornerstone of ADC design, critically influencing the therapeutic index by balancing stability in circulation with efficient payload release at the target site.[4][19] A deep understanding of the different linker technologies—cleavable and non-cleavable—and their specific release mechanisms is essential for the rational design of effective and safe ADCs.[20] The rigorous application of quantitative analytical techniques and stability assays, as detailed in this guide, is paramount for characterizing these complex biotherapeutics and advancing the most promising candidates into clinical development. As linker chemistry continues to evolve, so too will the potential of ADCs to revolutionize cancer treatment.[2]
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. abzena.com [abzena.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labiotech.eu [labiotech.eu]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmiweb.com [pharmiweb.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
An In-Depth Technical Guide to PC Mal-NHS Carbonate Ester (CAS: 1408057-91-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC Mal-NHS carbonate ester (CAS: 1408057-91-9) is a heterobifunctional, photocleavable crosslinker designed for advanced bioconjugation applications. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its use in conjugating molecules to proteins and oligonucleotides. The document emphasizes quantitative data, experimental workflows, and the underlying chemical principles to empower researchers in the development of novel therapeutics and research tools, such as antibody-drug conjugates (ADCs) and DNA-protein conjugates.
Introduction
This compound is a versatile chemical tool that facilitates the covalent linkage of two biomolecules. It features three key functional components: a maleimide (B117702) group, an N-hydroxysuccinimide (NHS) ester, and a photocleavable (PC) linker moiety. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The NHS ester efficiently reacts with primary amines, such as those on lysine (B10760008) residues or N-termini of proteins, as well as amine-modified oligonucleotides. The central photocleavable linker allows for the precise and controlled cleavage of the conjugate upon exposure to near-UV light, typically around 365 nm, enabling the release of the conjugated molecules under specific conditions.[1] This "on-demand" release mechanism is particularly valuable in applications like targeted drug delivery and the controlled assembly of biomolecular complexes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1408057-91-9 | [2] |
| Molecular Formula | C₂₄H₂₆N₄O₁₂ | [2] |
| Molecular Weight | 562.5 g/mol | [2] |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥95% | [3][4] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C | [4] |
Mechanism of Action
The utility of this compound lies in its dual reactivity and controlled cleavage. The experimental workflow for a typical two-step conjugation is depicted below.
Bioconjugation Workflow
Signaling Pathway in Targeted Drug Delivery
In the context of antibody-drug conjugates (ADCs), the this compound serves as the linker connecting a targeting antibody to a cytotoxic payload. The general mechanism of action for such an ADC is illustrated below.
Experimental Protocols
The following protocols are generalized and may require optimization for specific applications.
Two-Step Conjugation Protocol
This protocol is adapted for conjugating an amine-containing protein to a thiol-containing molecule.
Materials:
-
This compound
-
Amine-containing protein (Protein-NH₂)
-
Thiol-containing molecule (Molecule-SH)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5
-
Amine-Reaction Buffer: 0.1 M phosphate buffer, pH 8.0-8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Dissolve the required amount of the linker in anhydrous DMSO or DMF immediately before use to a stock concentration of, for example, 10 mM.
-
Prepare Protein-NH₂ in the Amine-Reaction Buffer.
-
Prepare Molecule-SH in the Conjugation Buffer. Ensure the thiol group is reduced and free.
-
-
Step 1: Reaction with Amine-Containing Protein:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein-NH₂ solution.
-
Incubate the reaction for 30 minutes to 1 hour at room temperature or 2 hours at 4°C.
-
-
Purification of the Intermediate:
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
-
-
Step 2: Reaction with Thiol-Containing Molecule:
-
Immediately add the purified, maleimide-activated protein to the Molecule-SH solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.
-
Photocleavage Protocol
Materials:
-
Purified conjugate
-
UV lamp (e.g., Black Ray XX-15) with an emission peak around 365 nm.[5][6]
-
Appropriate buffer for the released molecules.
Procedure:
-
Place the solution of the conjugate in a UV-transparent cuvette or container.
-
Irradiate the sample with a 365 nm UV lamp at a distance of approximately 15 cm.[5][6]
-
Cleavage is typically complete within 5-15 minutes, but the optimal irradiation time should be determined empirically.[5]
-
Monitor the cleavage progress using techniques such as HPLC, mass spectrometry, or SDS-PAGE.
Quantitative Data
The performance of this compound is dependent on various factors including pH, temperature, and reactant concentrations.
| Parameter | Condition | Value | Reference |
| NHS Ester Reaction pH | Optimal for amine conjugation | 7.2 - 8.5 | [7] |
| Maleimide Reaction pH | Optimal for thiol conjugation | 6.5 - 7.5 | [4][7] |
| Photocleavage Wavelength | For linker cleavage | ~365 nm | [1] |
| Photocleavage Time | For complete cleavage | 5 - 15 minutes | [5] |
| Maleimide Stability | Prone to hydrolysis at pH > 7.5 | Decreases with increasing pH | [7] |
| NHS Ester Stability | Prone to hydrolysis in aqueous solution | Decreases with increasing pH | [7] |
Applications
The unique properties of this compound make it suitable for a range of advanced applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[8] The photocleavable nature allows for controlled drug release at the tumor site upon external light stimulation.
-
Protein-Oligonucleotide Conjugates: It facilitates the creation of conjugates for use in diagnostics, therapeutics, and fundamental research. A notable application is in the field of de novo DNA synthesis, where it was used to conjugate terminal deoxynucleotidyl transferase (TdT) to a single deoxyribonucleoside triphosphate (dNTP).[9][10][11][12][13]
-
Controlled Release Systems: The photocleavable linker enables the spatiotemporal release of cargo from hydrogels, nanoparticles, or other delivery vehicles.
-
Probing Protein Interactions: By conjugating interacting partners, the photocleavable linker can be used to study the dynamics of protein-protein or protein-nucleic acid interactions.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of bioconjugation, drug delivery, and molecular biology. Its dual reactivity, combined with a precisely controllable photocleavable linker, offers significant advantages for the construction of complex biomolecular architectures. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this technology in a variety of research and development settings. Careful optimization of reaction conditions is recommended to achieve the desired conjugation efficiency and product purity for each specific application.
References
- 1. This compound | CAS: 1408057-91-9 | AxisPharm [axispharm.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound, 1408057-91-9 | BroadPharm [broadpharm.com]
- 5. Photocleavable PC linker [biosyn.com]
- 6. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. De novo DNA synthesis using polymerase-nucleotide conjugates (Journal Article) | OSTI.GOV [osti.gov]
- 11. De novo DNA synthesis using polymerase-nucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. De novo DNA synthesis using polymerase-nucleotide conjugates [escholarship.org]
In-Depth Technical Guide to PC Mal-NHS Carbonate Ester: A Photocleavable Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Mal-NHS carbonate ester is a heterobifunctional, photocleavable crosslinker meticulously engineered for advanced bioconjugation applications in drug delivery, diagnostics, and proteomics. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and its role in creating precisely controlled bioconjugates. The defining feature of this linker is its ortho-nitrobenzyl carbonate moiety, which allows for the cleavage of the linkage upon exposure to UV light, offering spatial and temporal control over the release of conjugated molecules.
Core Properties and Specifications
The this compound combines three key functional elements: a maleimide (B117702) group for covalent linkage to thiol-containing molecules, an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and a photocleavable (PC) ortho-nitrobenzyl carbonate linker.
| Property | Value | Source(s) |
| Molecular Weight | 562.49 g/mol | [1] |
| Chemical Formula | C₂₄H₂₆N₄O₁₂ | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated, protected from light |
Reaction Mechanisms and Experimental Protocols
Successful bioconjugation with this compound relies on the sequential or simultaneous reaction of its two distinct reactive groups with a target biomolecule or molecules.
Amine Conjugation via NHS Ester
The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form a stable amide bond.
Optimal Reaction Conditions:
-
pH: 7.2 - 8.5. The rate of reaction increases with pH, but the rate of NHS-ester hydrolysis also increases. A pH of 8.3-8.5 is often optimal.[2][3]
-
Buffers: Phosphate, borate, or carbonate buffers are suitable. Avoid amine-containing buffers such as Tris, as they will compete for reaction with the NHS ester.[2]
Experimental Protocol: Antibody Labeling with this compound
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer like phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Adjust the antibody concentration to 2-10 mg/mL.[6]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing.[6] The optimal ratio should be determined empirically for each specific antibody and desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][5]
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against an appropriate buffer.
-
Thiol Conjugation via Maleimide
The maleimide group reacts specifically with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond.
Optimal Reaction Conditions:
-
pH: 6.5 - 7.5. This pH range ensures high selectivity for thiols over amines.[8]
-
Temperature: Room temperature (20-25°C).
-
Reaction Time: 1 to 4 hours.
Experimental Protocol: Conjugation to a Thiol-Containing Molecule
-
Molecule Preparation:
-
Ensure the thiol-containing molecule (e.g., a reduced antibody fragment, cysteine-containing peptide, or small molecule drug) is in a suitable buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) and subsequently remove the DTT.
-
-
Conjugation Reaction:
-
Add the maleimide-activated biomolecule (from the previous NHS ester reaction) to the thiol-containing molecule. A slight molar excess of the thiol component may be used to ensure complete reaction of the maleimide groups.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC), affinity chromatography, or other appropriate methods to remove any unreacted components.
-
Stability of the Conjugate
-
Amide Bond (from NHS ester): Highly stable under physiological conditions.
-
Thioether Bond (from Maleimide): While generally stable, the thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the intracellular environment.[9] However, the succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable ring-opened structure, which prevents this reversal.[10]
Photocleavage Mechanism
The ortho-nitrobenzyl carbonate linker is cleaved upon exposure to UV light, typically in the range of 340-365 nm.[11] The photocleavage reaction proceeds via an intramolecular rearrangement, resulting in the release of the conjugated molecule and the formation of a nitrosobenzaldehyde byproduct.[12]
Quantitative Data on Photocleavage:
-
Wavelength: 340-365 nm.[11]
-
Quantum Yield: The quantum yield of photocleavage for ortho-nitrobenzyl esters can vary depending on the specific molecular structure and the microenvironment, with reported values for similar compounds in the range of 0.13 to 0.65.[13]
-
UV Dose: The required UV dose for complete cleavage depends on the concentration of the conjugate, the light intensity, and the quantum yield. For example, >80% decomposition of similar o-nitrobenzyl esters has been observed within 10 minutes at a light intensity of 3.5 mW/cm² at 365 nm.[14]
Application in Antibody-Drug Conjugate (ADC) Development
This compound is a valuable tool for the construction of antibody-drug conjugates. Its dual reactivity allows for the attachment of a cytotoxic payload to an antibody, while the photocleavable linker enables controlled release of the drug at the target site upon light activation.
Workflow for ADC Preparation and Characterization:
Quantitative Analysis of ADCs:
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Mass spectrometry is a powerful technique for determining the DAR.
| Technique | Information Provided |
| Intact Mass Analysis | Provides the molecular weight of the intact ADC, allowing for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). |
| Peptide Mapping | After enzymatic digestion of the ADC, this technique can identify the specific sites of conjugation and the occupancy at each site. |
Signaling Pathway Diagram: Light-Activated Drug Delivery
The photocleavable nature of the linker allows for targeted drug delivery that can be activated by an external light source. This is particularly advantageous for localized therapies, such as in the treatment of solid tumors that are accessible to light.
Conclusion
This compound is a sophisticated chemical tool that offers researchers and drug developers a high degree of control over the conjugation and release of biomolecules. Its dual reactivity and photocleavable nature make it an ideal linker for the development of next-generation therapeutics and diagnostic agents where precision and control are paramount. The detailed protocols and quantitative data provided in this guide serve as a foundation for the successful implementation of this versatile linker in a wide range of scientific applications.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. seas.upenn.edu [seas.upenn.edu]
- 9. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility of PC Mal-NHS Carbonate Ester in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of PC Mal-NHS carbonate ester in dimethyl sulfoxide (B87167) (DMSO). This compound is a photocleavable and heterobifunctional linker crucial in the synthesis of antibody-drug conjugates (ADCs). A thorough understanding of its solubility is paramount for the successful design and execution of bioconjugation protocols, ensuring reproducible and optimal results in research and drug development.
Core Solubility Characteristics
This compound is a molecule that incorporates both a maleimide (B117702) group, reactive towards thiols, and an N-hydroxysuccinimide (NHS) ester, reactive towards primary amines. While advantageous for bioconjugation, this complex structure influences its solubility profile. The compound is generally soluble in organic solvents. For aqueous applications, it is standard practice to first create a concentrated stock solution in a water-miscible organic solvent like DMSO.
Quantitative Solubility Data
The solubility of this compound in DMSO has been determined quantitatively. This information is critical for the preparation of high-concentration stock solutions used in conjugation reactions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | 177.78 | Requires sonication for complete dissolution. The use of new, anhydrous DMSO is highly recommended.[1][2][3] |
Experimental Protocol: Dissolution of this compound in DMSO
This protocol details a standardized method for dissolving this compound in DMSO to prepare a concentrated stock solution. Adherence to this protocol is essential to ensure the stability and reactivity of the compound by minimizing hydrolysis.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), new and unopened bottle recommended
-
Vortex mixer
-
Ultrasonic bath
-
Precision balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibration: Allow the vial containing this compound to come to room temperature before opening. This prevents condensation of atmospheric moisture, which can hydrolyze the NHS ester.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable, dry container.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of the ester).
-
Initial Dissolution: Tightly cap the container and vortex the mixture vigorously for 1-2 minutes.
-
Sonication: Place the container in an ultrasonic bath. Sonicate the solution for 5-10 minutes, or until the solid is completely dissolved and the solution is clear.[1][2][4]
-
Inspection: Visually inspect the solution to ensure there are no undissolved particulates.
-
Immediate Use: It is highly recommended to use the freshly prepared stock solution immediately to avoid degradation of the NHS ester.
Experimental Workflow
The following diagram illustrates the key steps for the successful dissolution of this compound in DMSO.
References
An In-depth Technical Guide to the Stability and Storage of PC Mal-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for the trifunctional, cleavable linker, PC Mal-NHS carbonate ester. This linker is a critical tool in the development of antibody-drug conjugates (ADCs), enabling the precise conjugation of therapeutic payloads to antibodies. Understanding its stability profile is paramount for ensuring the integrity, efficacy, and safety of the resulting ADC.
Core Concepts: Understanding the Functionality of this compound
This compound is a sophisticated chemical entity possessing three key functional components: a photocleavable (PC) group, a maleimide (B117702) (Mal) group, and an N-hydroxysuccinimide (NHS) ester. The phosphocholine (B91661) component enhances biocompatibility, rendering the linker and the subsequent conjugate more stable in biological systems and less likely to trigger an immune response.[1]
The maleimide group facilitates the covalent attachment to thiol-containing molecules, such as cysteine residues on proteins and peptides, while the NHS ester reacts with primary amines, like those found on lysine (B10760008) residues.[1] The carbonate ester linkage, in conjunction with the photocleavable group, provides a mechanism for controlled payload release. Several suppliers specify that this linker is photocleavable, with cleavage occurring upon exposure to UV light at approximately 365 nm.
Stability Profile: A Multifaceted Analysis
The overall stability of this compound is a composite of the individual stabilities of its maleimide, NHS ester, and carbonate ester functionalities. Degradation can occur through several pathways, primarily hydrolysis, which is significantly influenced by pH and temperature.
Hydrolysis of Functional Groups
N-Hydroxysuccinimide (NHS) Ester: The NHS ester is the most labile component of the linker and is highly susceptible to hydrolysis, particularly in aqueous environments. The rate of hydrolysis is directly proportional to the pH of the solution.
Maleimide Group: The maleimide group is generally more stable than the NHS ester in aqueous solutions. However, it is also subject to hydrolysis, especially at pH values above 7.5. This hydrolysis results in the opening of the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols.
Carbonate Ester: The carbonate ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. Some evidence also suggests that it can be cleaved by certain enzymes, such as carboxylesterases.[2] The photocleavable nature of the linker suggests that the "PC" component is likely an ortho-nitrobenzyl group or a similar moiety, which undergoes cleavage upon UV irradiation.
Recommended Storage Conditions
To ensure the long-term integrity and reactivity of this compound, proper storage is critical. The following conditions are based on information from various suppliers.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a desiccated environment to protect from moisture. |
| In Solvent | -80°C | Up to 6 months | Use a dry, water-miscible organic solvent such as DMSO or DMF. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols for Stability Assessment
A thorough evaluation of the stability of an ADC constructed with the this compound is crucial. The following are detailed methodologies for key stability-indicating assays.
Plasma Stability Assay
This assay is designed to evaluate the stability of the ADC in the circulatory system, providing an indication of the potential for premature payload release.
Objective: To determine the rate of drug deconjugation from the ADC in plasma.
Materials:
-
ADC conjugated with this compound
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
LC-MS system
Methodology:
-
Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Isolate the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR).
-
The supernatant can also be analyzed to quantify the amount of released payload.
Lysosomal Stability and Payload Release Assay
This assay simulates the intracellular environment to assess the cleavage of the linker and subsequent release of the payload within the target cell.
Objective: To evaluate the rate and extent of payload release in a lysosomal environment.
Materials:
-
ADC conjugated with this compound
-
Isolated human liver lysosomes or S9 fractions
-
Catabolic buffer
-
LC-MS/MS system
Methodology:
-
Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C in a catabolic buffer that maintains enzymatic activity.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
Precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
Photocleavage Assay
This protocol is designed to assess the light-induced cleavage of the this compound linker.
Objective: To determine the efficiency and kinetics of payload release upon UV irradiation.
Materials:
-
ADC conjugated with this compound
-
UV lamp (365 nm)
-
Quartz cuvette or microplate
-
LC-MS system
Methodology:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS).
-
Place the solution in a quartz cuvette or microplate.
-
Expose the sample to UV light (365 nm) for varying durations (e.g., 0, 5, 10, 20, 30 minutes).
-
Analyze the irradiated samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Calculate the percentage of cleavage at each time point to determine the photocleavage kinetics.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the use and analysis of this compound.
Conclusion
The this compound is a versatile and highly functional linker for the development of advanced antibody-drug conjugates. Its stability is a critical attribute that is dependent on the interplay of its maleimide, NHS ester, and photocleavable carbonate ester components. A thorough understanding and empirical evaluation of its stability under relevant physiological and experimental conditions are essential for the successful development of safe and effective ADC therapeutics. The protocols and information provided in this guide serve as a foundational resource for researchers in this field.
References
Methodological & Application
Application Notes & Protocols: PC Mal-NHS Carbonate Ester Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PC Mal-NHS carbonate ester is a heterobifunctional, photocleavable crosslinker designed for the covalent conjugation of amine- and sulfhydryl-containing molecules.[1][2] It features two key reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[3]
-
A Maleimide (B117702) group , which reacts specifically with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[2]
This linker is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where precise linkage of a cytotoxic payload to an antibody is required.[4] The integrated photocleavable (PC) spacer allows for the release of the conjugated molecule upon exposure to UV light, providing a mechanism for controlled release studies.[1][2]
Principle of Conjugation
Conjugation using a this compound is typically performed as a two-step sequential process to ensure specificity and minimize undesirable side reactions.[3]
-
Step 1 (Amine Modification) : The NHS ester end of the linker is reacted with an amine-containing molecule (e.g., an antibody) at a pH of 7-9.[3] This forms a stable amide bond, attaching the linker to the first molecule and exposing the terminal maleimide group. Excess, unreacted linker is then removed.
-
Step 2 (Thiol Conjugation) : The maleimide-activated molecule is then reacted with a sulfhydryl-containing molecule (e.g., a thiol-modified drug payload) at a pH of 6.5-7.5.[3] This reaction forms a stable thioether bond, completing the conjugation.
This sequential approach prevents the NHS ester from reacting with the target thiol and the maleimide from reacting with amines, which can occur at higher pH values.[5]
Caption: Chemical reaction mechanism for the two-step conjugation process.
Quantitative Data Summary
Successful conjugation depends on carefully controlling reaction parameters. The tables below summarize the recommended conditions for each step of the process.
Table 1: Recommended Conditions for NHS Ester-Amine Conjugation
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.2 - 8.5 | Optimal reactivity is often cited between pH 8.3-8.5.[5][6] Avoid buffers containing primary amines like Tris or glycine.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can proceed overnight to minimize hydrolysis.[5] |
| Reaction Time | 30 min - 4 hours (RT); Overnight (4°C) | The optimal time should be determined empirically by monitoring reaction progress.[5] |
| Molar Excess of Linker | 5 to 20-fold over Molecule A | A molar excess drives the reaction to completion; the optimal ratio should be determined experimentally.[5][7] |
| Compatible Buffers | Phosphate, Borate, Carbonate, HEPES | Ensure the buffer does not contain primary amines that compete with the reaction.[8] |
| Solvent | Anhydrous DMSO or DMF | The PC Mal-NHS ester should be dissolved in an organic solvent before addition to the aqueous reaction buffer.[3][8] The final concentration of organic solvent should be <10%.[3] |
Table 2: Recommended Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | This range ensures high selectivity for sulfhydryl groups over amines.[2][3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically complete within 2 hours.[9] |
| Reaction Time | 30 min - 2 hours (RT); 2 hours - Overnight (4°C) | The reaction is generally rapid at room temperature.[9][10] |
| Molar Ratio | 5 to 20-fold molar excess of maleimide-activated molecule over thiol-molecule | The optimal ratio depends on the number of available sulfhydryl groups and desired degree of labeling.[10] |
| Compatible Buffers | Phosphate, Tris, HEPES | Buffers should be free of thiol-containing reagents (e.g., DTT, BME).[9] |
| Thiol Reduction (Optional) | 10-fold molar excess of TCEP | For proteins with disulfide bonds, a reduction step using TCEP may be needed to generate free thiols.[9][] |
Experimental Protocols
The following protocols provide a general workflow. Optimization is recommended for specific molecules and applications.
Caption: General experimental workflow for PC Mal-NHS ester conjugation.
This protocol describes the reaction of the this compound with a primary amine on the first molecule (e.g., an antibody).
Materials:
-
Amine-containing molecule (e.g., Antibody at 1-2 mg/mL).[]
-
Amine-Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0-8.5).[]
-
This compound.
-
Anhydrous, amine-free DMSO or DMF.[3]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).[12]
-
Thiol-Reaction Buffer (e.g., PBS, pH 7.2-7.4).[10]
Procedure:
-
Buffer Exchange: If the amine-containing molecule is in a buffer containing primary amines (like Tris), exchange it into the Amine-Reaction Buffer using a desalting column or dialysis.[7]
-
Prepare Linker Solution: Immediately before use, allow the vial of PC Mal-NHS ester to equilibrate to room temperature to prevent moisture condensation.[3] Dissolve the required amount in anhydrous DMSO to a concentration of ~10 mg/mL.[12]
-
Calculate Reagent Amount: Determine the volume of the linker solution needed to achieve a 5 to 20-fold molar excess relative to the amine-containing molecule.[7]
-
Reaction: Add the calculated volume of the linker solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[]
-
Purification: Immediately after incubation, remove the excess, non-reacted PC Mal-NHS ester using a desalting column.[12] Equilibrate the column with the Thiol-Reaction Buffer to prepare the maleimide-activated molecule for the next step.
This protocol describes the reaction of the maleimide-activated molecule from Step A with a sulfhydryl-containing molecule.
Materials:
-
Maleimide-activated molecule (from Protocol 1).
-
Thiol-containing molecule.
-
Reducing Agent (optional, for proteins): TCEP (tris(2-carboxyethyl)phosphine).[]
-
Quenching Reagent (optional): L-cysteine.[]
-
Purification system (e.g., Size-Exclusion Chromatography, Dialysis).[]
Procedure:
-
Prepare Thiol-Molecule:
-
For molecules with free thiols, dissolve them in the Thiol-Reaction Buffer.
-
For proteins like antibodies where cysteines are in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[9][] Remove the excess TCEP using a desalting column equilibrated with Thiol-Reaction Buffer.
-
-
Reaction: Combine the maleimide-activated molecule with the thiol-containing molecule. A 5 to 20-fold molar excess of the activated molecule is often used.[10]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]
-
Quenching (Optional): To cap any unreacted maleimide groups, add a small molar excess of L-cysteine or 2-mercaptoethanol (B42355) and incubate for an additional 15-30 minutes.[]
-
Final Purification: Purify the final conjugate to remove unreacted molecules, quenching agents, and any aggregates. Common methods include:
-
Size-Exclusion Chromatography (SEC): Efficiently separates the larger conjugate from smaller, unreacted components.[13]
-
Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (AIEX): Can be used to separate conjugates with different drug-to-antibody ratios (DARs).[14]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for buffer exchange and removing small molecule impurities.[][13]
-
After purification, it is critical to characterize the conjugate to confirm its identity, purity, and the degree of labeling.
Recommended Methods:
-
UV-Vis Spectroscopy: To determine protein concentration and estimate the degree of labeling (e.g., Drug-to-Antibody Ratio or DAR) if the conjugated molecule has a distinct absorbance.[12]
-
HPLC-Based Methods:
-
Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect the presence of aggregates or fragments.[14]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A standard method for determining the DAR distribution profile of ADCs.[14]
-
Reverse-Phase Chromatography (RP-HPLC): Used for analyzing the conjugate, often after fragmentation.[14]
-
-
Mass Spectrometry (MS): To confirm the covalent modification and determine the precise mass of the conjugate and its subunits, providing definitive information on the DAR.[14]
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 1408057-91-9 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. broadpharm.com [broadpharm.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. researchgate.net [researchgate.net]
- 14. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antibody Labeling using PC Mal-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PC Mal-NHS carbonate ester is a heterobifunctional, photocleavable linker designed for the covalent conjugation of molecules to antibodies. This linker possesses two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester facilitates the labeling of primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, forming a stable amide bond. The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically on cysteine residues, to form a stable thioether bond. The key feature of this linker is its photocleavable (PC) spacer arm, based on an ortho-nitrobenzyl group, which can be cleaved upon exposure to UV light (typically 340-365 nm), allowing for the controlled release of the conjugated molecule.
These application notes provide a detailed protocol for a two-step antibody labeling procedure using this compound, methods for characterizing the resulting antibody conjugate, and a protocol for photocleavage.
Chemical Properties and Reaction Mechanism
The labeling process involves two main chemical reactions:
-
NHS Ester Reaction with Primary Amines: The NHS ester reacts with primary amines on the antibody (e.g., lysine side chains) in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2]
-
Maleimide Reaction with Thiols: The maleimide group reacts with free sulfhydryl groups via a Michael addition reaction. This reaction is highly specific for thiols at a pH range of 6.5-7.5, forming a stable thioether linkage.[3]
The photocleavage of the ortho-nitrobenzyl-based linker is induced by UV irradiation, leading to the scission of the linker and release of the conjugated molecule.
Experimental Protocols
This section details the protocols for preparing a payload-antibody conjugate using a two-step labeling process where the payload is first attached to the this compound, and then the payload-linker complex is conjugated to the antibody.
Materials and Reagents
-
Antibody of interest (free of amine-containing stabilizers like glycine (B1666218) or BSA)
-
This compound
-
Payload with a free amine group
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
EDTA (disodium ethylenediaminetetraacetate)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (optional, for cysteine labeling)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
-
HPLC system (HIC or RP)
-
Mass Spectrometer
Experimental Workflow Diagram
Protocol 1: Two-Step Antibody Labeling
Step 1: Activation of Payload with this compound
-
Dissolve the Payload and Linker: Dissolve the amine-containing payload and a molar excess (e.g., 1.5 to 5 equivalents) of this compound separately in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Reaction: Add the linker solution to the payload solution. The reaction can be carried out in a sodium bicarbonate buffer (pH 8.3-8.5) at room temperature for 1-2 hours.
-
Purification: Purify the payload-linker conjugate from excess linker and byproducts using reverse-phase HPLC. Lyophilize the purified product.
Step 2: Conjugation of Payload-Linker to Antibody
This step assumes conjugation to native cysteine residues from reduced interchain disulfides.
-
Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris, glycine) or stabilizers (e.g., BSA), it must be purified. Exchange the antibody into a suitable buffer like PBS with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Antibody Reduction (Optional): To generate free sulfhydryl groups, reduce the antibody by adding a 10-50 fold molar excess of a reducing agent like DTT or TCEP. Incubate at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with conjugation buffer (PBS with EDTA, pH 7.0-7.5).
-
Conjugation Reaction: Dissolve the purified payload-linker complex in DMSO. Add the desired molar excess (e.g., 5-20 fold over the antibody) of the payload-linker complex to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetyl-L-cysteine or other thiol-containing reagent and incubate for 20 minutes.
-
Purification of the Antibody Conjugate: Remove unconjugated payload-linker and other small molecules by size-exclusion chromatography or using desalting columns. The purified antibody-drug conjugate (ADC) can be stored at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Characterization of the Antibody Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several methods.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated payloads, as each payload typically increases the hydrophobicity of the antibody.
-
The resulting chromatogram will show peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, etc.).
-
The average DAR can be calculated from the relative area of each peak.
-
-
Mass Spectrometry (MS):
-
LC-MS analysis of the intact or reduced ADC can provide precise mass measurements.
-
The mass difference between the unconjugated antibody and the ADC, divided by the mass of the payload-linker, gives the DAR.
-
Protocol 3: Photocleavage of the Linker
-
Sample Preparation: Prepare a solution of the antibody conjugate in a suitable buffer (e.g., PBS).
-
UV Irradiation: Expose the solution to UV light in the range of 340-365 nm. A UV lamp with a 365 nm emission peak is commonly used.
-
Irradiation Time: The time required for complete cleavage depends on the light intensity and the concentration of the conjugate. Typically, 5-15 minutes of irradiation is sufficient.
-
Analysis of Cleavage Products: The release of the payload can be monitored by techniques such as HPLC or LC-MS to separate and identify the cleaved payload and the antibody.
Quantitative Data Presentation
Disclaimer: The following tables provide illustrative data based on typical results obtained with similar maleimide-NHS ester linkers. Actual results with this compound may vary and require experimental optimization.
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) with Varying Molar Excess of Linker-Payload
| Molar Excess of Linker-Payload to Antibody | Average DAR (by UV-Vis) | Average DAR (by HIC) |
| 5:1 | 2.8 | 2.9 |
| 10:1 | 4.1 | 4.2 |
| 20:1 | 5.6 | 5.8 |
Table 2: Illustrative Stability of Antibody Conjugate
| Storage Condition | Time | % Aggregation (by SEC) | Average DAR (by HIC) |
| 4°C in PBS | 0 days | < 1% | 4.2 |
| 4°C in PBS | 14 days | < 2% | 4.1 |
| 37°C in Plasma | 0 hours | < 1% | 4.2 |
| 37°C in Plasma | 24 hours | < 3% | 3.9 |
Table 3: Illustrative Photocleavage Efficiency
| UV Irradiation Time (365 nm) | % Payload Release (by RP-HPLC) |
| 0 min | 0% |
| 5 min | 75% |
| 10 min | 92% |
| 15 min | >98% |
Signaling Pathway and Logical Relationship Diagrams
Two-Step Conjugation Chemistry
Photocleavage Mechanism
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-thiol chemistry is a widely utilized bioconjugation technique that facilitates the covalent attachment of molecules to proteins, peptides, and other biomolecules. This method relies on the Michael addition reaction between a maleimide (B117702) group and a sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond. The high selectivity of maleimides for thiols under mild, near-neutral pH conditions makes this an invaluable tool in drug development, diagnostics, and various research applications.
This document provides a comprehensive guide to the reaction conditions for maleimide-thiol conjugation, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible results.
Key Parameters Influencing Maleimide-Thiol Conjugation
The efficiency and specificity of the maleimide-thiol reaction are critically dependent on several experimental parameters. Careful optimization of these conditions is essential to maximize conjugation yield while minimizing side reactions.
pH
The pH of the reaction buffer is the most critical factor governing the maleimide-thiol conjugation. The optimal pH range is between 6.5 and 7.5.[1] Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, enabling efficient nucleophilic attack on the maleimide double bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
-
Below pH 6.5: The rate of the thiol-maleimide reaction is significantly slower due to the protonation of the thiol group.
-
Above pH 7.5: The reaction with primary amines (e.g., lysine (B10760008) residues) becomes a competing side reaction, reducing the selectivity for thiols.[1] Additionally, the maleimide group is susceptible to hydrolysis at alkaline pH, leading to the opening of the maleimide ring and rendering it unreactive towards thiols.[1]
Temperature and Reaction Time
The rate of the maleimide-thiol conjugation is temperature-dependent. Reactions are typically performed at room temperature (20-25°C) or at 4°C.
-
Room Temperature (20-25°C): This temperature generally allows for faster reaction times, often ranging from 30 minutes to 2 hours.
-
4°C: At this lower temperature, the reaction rate is slower, and overnight incubation may be necessary to achieve high conjugation efficiency. This condition is often preferred for sensitive biomolecules that may be prone to degradation at higher temperatures.
Molar Ratio of Maleimide to Thiol
To drive the conjugation reaction to completion, a molar excess of the maleimide-containing reagent is typically used. A starting point for optimization is a 10:1 to 20:1 molar ratio of maleimide to the thiol-containing molecule. However, the optimal ratio can vary significantly depending on the specific molecules being conjugated and should be determined empirically. For some biomolecules, much lower ratios may be optimal; for example, a 2:1 molar ratio was found to be optimal for a cyclic peptide, while a 5:1 ratio was optimal for a nanobody.[2][3]
Solvents
Maleimide reagents are often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before being added to the aqueous reaction buffer. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the maleimide group. When adding the maleimide stock solution to the reaction mixture, the final concentration of the organic solvent should ideally be kept low (e.g., <10% v/v) to avoid denaturation of proteins.
Data Presentation: Summary of Reaction Conditions
The following tables summarize the key reaction parameters and provide examples of conjugation efficiencies under different conditions.
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing amine side reactions and maleimide hydrolysis.[1] |
| Temperature | 4°C to 25°C | Lower temperatures are used for sensitive biomolecules and require longer incubation times. |
| Reaction Time | 30 minutes to overnight | Dependent on temperature, pH, and the specific reactants. |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Minimizes hydrolysis of the maleimide group before addition to the reaction. |
| Buffer | Phosphate (B84403), HEPES, Tris | Buffers should be free of thiol-containing reagents. |
| Molecule 1 (Maleimide) | Molecule 2 (Thiol) | Maleimide:Thiol Molar Ratio | Reaction Conditions | Conjugation Efficiency | Reference(s) |
| PLGA Nanoparticles | cRGDfK peptide | 2:1 | 30 min, RT, 10 mM HEPES pH 7.0 | 84 ± 4% | [3][4][5][6] |
| PLGA Nanoparticles | 11A4 nanobody | 5:1 | 2 h, RT, PBS pH 7.4 | 58 ± 12% | [3][4][5][6] |
Experimental Protocols
Protocol 1: General Labeling of a Thiol-Containing Protein with a Maleimide Dye
This protocol provides a general procedure for labeling a protein with available cysteine residues using a maleimide-functionalized fluorescent dye.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-activated fluorescent dye
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not contain a thiol and does not need to be removed prior to the conjugation reaction.
-
-
Maleimide Dye Preparation:
-
Allow the vial of maleimide-activated dye to warm to room temperature.
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF. This solution should be prepared immediately before use.
-
-
Conjugation Reaction:
-
Add the maleimide dye stock solution to the protein solution to achieve the desired maleimide-to-protein molar ratio (a 10:1 to 20:1 molar excess is a good starting point). Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
-
Purification:
-
Remove the excess, unreacted maleimide dye and other small molecules from the conjugated protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.
-
Protocol 2: Conjugation of a Maleimide-Activated Payload to a Cysteine-Containing Peptide
This protocol outlines the procedure for conjugating a maleimide-activated molecule (e.g., a drug or linker) to a peptide with a single cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Maleimide-activated payload
-
Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer.
-
-
Maleimide Payload Preparation:
-
Dissolve the maleimide-activated payload in anhydrous DMSO or DMF to a known concentration.
-
-
Conjugation Reaction:
-
Add the maleimide payload solution to the peptide solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the maleimide compound is often sufficient for peptides with a single, accessible cysteine.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by RP-HPLC if possible.
-
-
Purification:
-
Purify the peptide conjugate from unreacted starting materials and byproducts using RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
-
Mandatory Visualizations
Caption: The Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
Optimizing Conjugation: The Critical Role of pH in NHS Ester Reactions with Primary Amines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for the covalent modification of proteins, antibodies, and other biomolecules.[1][2] This widespread adoption is due to their ability to efficiently react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[3][] The success of this conjugation chemistry is, however, critically dependent on the reaction conditions, with pH being the most influential parameter. This document provides a detailed guide to understanding and optimizing the pH for NHS ester reactions to ensure high-yield, specific, and reproducible conjugations.
The Duality of pH: A Balancing Act Between Reaction and Hydrolysis
The pH of the reaction buffer directly governs two competing reactions: the desired aminolysis (reaction with the primary amine) and the undesirable hydrolysis of the NHS ester.[5]
-
Amine Reactivity: For the conjugation to occur, the primary amine on the biomolecule must be in its deprotonated, nucleophilic state (-NH2). At acidic or neutral pH, a significant portion of primary amines are protonated (-NH3+), rendering them unreactive towards the NHS ester. As the pH increases, more amines become deprotonated, thus increasing the rate of the desired conjugation reaction.[]
-
NHS Ester Stability: Conversely, NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of hydrolysis increases significantly with increasing pH.[][6] At a pH above 9.0, the hydrolysis can become so rapid that it outcompetes the aminolysis reaction, leading to low conjugation efficiency.[]
Therefore, the optimal pH for an NHS ester reaction is a compromise that maximizes the concentration of reactive deprotonated amines while minimizing the rate of NHS ester hydrolysis. For most applications, the optimal pH range is between 8.0 and 8.5 .[1][][7][8] A pH of 8.3 is often recommended as an ideal starting point for many proteins and antibodies.[1][]
Quantitative Impact of pH on NHS Ester Stability
The stability of the NHS ester in aqueous solution is highly pH-dependent. The half-life of the NHS ester decreases significantly as the pH increases, underscoring the importance of performing the labeling reaction within the optimal pH range to maximize conjugation before the reagent hydrolyzes.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | <10 minutes |
Data compiled from multiple sources describing general NHS ester chemistry.[5][6][9][10]
Visualizing the Reaction Pathways
The interplay between pH, amine reactivity, and NHS ester hydrolysis can be visualized as follows:
Caption: pH-dependent reaction pathways for NHS esters.
Experimental Protocols
General Considerations
-
Buffer Selection: Use an amine-free buffer to avoid competing reactions. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[5] Avoid buffers containing primary amines such as Tris or glycine.
-
NHS Ester Preparation: NHS esters are moisture-sensitive. Always allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1]
-
Protein Preparation: The protein solution should be free of any amine-containing stabilizers like BSA or sodium azide (B81097).[11] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Molar Ratio: A molar excess of the NHS ester is typically used to drive the reaction. The optimal ratio depends on the protein and the desired degree of labeling and may require empirical optimization.[7]
Protocol 1: General Labeling of a Protein/Antibody
This protocol is a general guideline for labeling proteins or antibodies with an NHS ester-functionalized molecule (e.g., a fluorescent dye).
-
Prepare the Protein Solution:
-
Dissolve or dilute the protein/antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.[1]
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of NHS ester to warm to room temperature.
-
Prepare a 10 mg/mL or 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[] Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
Add the NHS ester stock solution to the protein solution while gently stirring or vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light if using a fluorescent label.[1][8]
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography.[1][]
-
-
Characterize the Conjugate (Optional but Recommended):
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the maximum absorbance of the label.
-
Protocol 2: Specific Labeling of an IgG Antibody with a Fluorescent Dye
This protocol provides a more specific example for labeling an IgG antibody.
-
Prepare the Antibody:
-
Prepare the IgG antibody at a concentration of 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[3] Ensure the antibody solution is free of amine-containing additives.
-
-
Prepare the Dye Stock Solution:
-
Prepare a 10 mM stock solution of the fluorescent dye NHS ester in anhydrous DMSO.[3]
-
-
Labeling Reaction:
-
Purification:
-
Immediately after incubation, purify the conjugate using a desalting column pre-equilibrated with 1X PBS.
-
-
Storage:
-
For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%). Store at 4°C protected from light. For storage at -20°C, add glycerol (B35011) to a final concentration of 50%.[3]
-
Experimental Workflow
The general workflow for a typical NHS ester conjugation experiment is outlined below.
Caption: A typical workflow for NHS ester conjugation.
Troubleshooting
-
Low Labeling Efficiency:
-
Check pH: Ensure the reaction pH is within the optimal range of 8.0-8.5.
-
Amine Contamination: Verify that the buffer and protein solution are free of extraneous primary amines.
-
NHS Ester Hydrolysis: Prepare the NHS ester stock solution immediately before use and ensure it is stored properly.
-
Increase Molar Ratio: Consider increasing the molar excess of the NHS ester.
-
-
Protein Precipitation:
-
Over-labeling: A high degree of labeling can alter the protein's solubility. Reduce the molar ratio of the NHS ester or the reaction time.
-
Solvent Concentration: If using a high concentration of organic solvent to dissolve the NHS ester, this may cause protein precipitation. Keep the final concentration of the organic solvent to a minimum.
-
Conclusion
The pH of the reaction is a critical parameter for successful NHS ester conjugation. By maintaining a pH between 8.0 and 8.5, researchers can achieve a balance between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester, leading to efficient and reproducible bioconjugation. Careful consideration of the reaction buffer, reagent preparation, and purification methods will further enhance the success of these powerful modification reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. biotium.com [biotium.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. nanocomposix.com [nanocomposix.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for the Step-by-Step Creation of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. An ADC is comprised of three key components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2][3] The rational design and synthesis of a stable and effective ADC is a meticulous process that involves careful selection of each component and precise control over the conjugation chemistry.
These application notes provide a detailed, step-by-step guide for the creation and characterization of ADCs, intended for researchers and professionals in the field of drug development. The protocols outlined below cover the essential stages of ADC development, from antibody selection and modification to conjugation, purification, and in vitro evaluation.
Antibody Selection and Preparation
The foundation of a successful ADC is a monoclonal antibody with high specificity and affinity for a tumor-associated antigen that is highly expressed on cancer cells with limited expression on healthy tissues.[4] The ideal antibody should also exhibit efficient internalization upon antigen binding to deliver the cytotoxic payload inside the target cell.[5]
Key Antibody Characteristics:
-
High Target Specificity: Minimizes off-target binding and associated toxicity.
-
High Binding Affinity: Ensures effective targeting and retention at the tumor site.
-
Efficient Internalization: Facilitates the delivery of the payload into the cancer cell.
-
Low Immunogenicity: Humanized or fully human antibodies are preferred to reduce the risk of an immune response in patients.[5]
-
Availability of Conjugation Sites: Sufficient and accessible residues (e.g., lysine (B10760008) or cysteine) for linker attachment.
Protocol 1: Antibody Buffer Exchange
Prior to conjugation, it is crucial to exchange the antibody into a buffer that is free of components that could interfere with the conjugation reaction (e.g., primary amines like Tris for NHS ester reactions).
Materials:
-
Monoclonal antibody (mAb) solution
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)[3][6]
-
Desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system
Procedure:
-
Equilibrate the desalting column or TFF system with the appropriate reaction buffer.
-
Load the antibody solution onto the column or into the TFF system.
-
Elute the antibody with the reaction buffer, collecting the fractions containing the protein. For TFF, perform diafiltration against the reaction buffer.
-
Determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Adjust the antibody concentration to the desired level (typically 1-10 mg/mL) with the reaction buffer.[3][7]
Linker and Payload Selection
The linker plays a critical role in the stability and efficacy of an ADC. It must be stable in circulation to prevent premature release of the payload, yet allow for efficient payload release within the target cell.[1] Payloads are highly potent cytotoxic agents that induce cell death upon internalization.[8]
Types of Linkers:
-
Cleavable Linkers: Designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes).[1]
-
Non-cleavable Linkers: The payload is released upon lysosomal degradation of the antibody.[1]
Common Payloads:
-
Microtubule Inhibitors: (e.g., Auristatins like MMAE, Maytansinoids like DM1) disrupt cell division.[8]
-
DNA-damaging Agents: (e.g., Calicheamicins, Duocarmycins) cause DNA damage leading to apoptosis.[8]
-
Topoisomerase Inhibitors: (e.g., SN-38) interfere with DNA replication.[8]
Antibody-Drug Conjugation
The conjugation process covalently attaches the linker-payload to the antibody. The choice of conjugation chemistry depends on the available reactive residues on the antibody and the functional groups on the linker. The two most common methods involve targeting lysine or cysteine residues.
Lysine-Based Conjugation
Lysine residues are abundant on the surface of antibodies, and their primary amine side chains can be targeted for conjugation. This method often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[]
Protocol 2: Lysine Conjugation using an NHS-Ester Linker (e.g., SMCC)
This protocol describes a two-step conjugation process using the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which first reacts with lysine residues on the antibody and then with a thiol-containing payload.[3][10]
Materials:
-
Buffer-exchanged antibody (1-10 mg/mL in Amine Reaction Buffer, pH 7.2)[3]
-
SMCC crosslinker (dissolved in anhydrous DMSO or DMF to 10-20 mM immediately before use)[3]
-
Thiol-containing drug-linker
-
Thiol Reaction Buffer (e.g., PBS with 1 mM EDTA)
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Desalting column
Procedure:
-
Antibody Activation:
-
Bring the antibody solution to room temperature.
-
Add the SMCC solution to the antibody solution at a molar ratio of 5:1 to 20:1 (SMCC:antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer.[3]
-
-
Conjugation to Thiol-Containing Payload:
-
Add the thiol-containing drug-linker to the maleimide-activated antibody solution at a molar ratio of 1.5:1 to 5:1 (drug-linker:available maleimide (B117702) groups).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Quenching:
Cysteine-Based Conjugation
Cysteine-based conjugation typically involves the reduction of interchain disulfide bonds in the antibody hinge region, followed by reaction with a thiol-reactive linker (e.g., maleimide). This method generally produces more homogeneous ADCs with a defined number of conjugated drugs.[11]
Protocol 3: Cysteine Conjugation using a Maleimide Linker
Materials:
-
Buffer-exchanged antibody (in PBS with 1 mM DTPA, pH 7.5-8.0)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Maleimide-functionalized drug-linker (dissolved in DMSO or DMF)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column
Procedure:
-
Antibody Reduction:
-
Add the reducing agent (e.g., DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and should be optimized (e.g., 1.8 equivalents of DTT for a target DAR of 2).
-
Incubate at 37°C for 30-60 minutes.[6]
-
-
Removal of Excess Reducing Agent:
-
Remove the excess reducing agent using a desalting column equilibrated with PBS/1 mM DTPA at 4°C.
-
-
Conjugation:
-
Add the maleimide-drug-linker solution to the reduced antibody. The molar ratio of drug-linker to antibody should be optimized (e.g., 2.4 equivalents for a target DAR of 2).
-
Incubate the reaction on ice or at 4°C for 1 hour.
-
-
Quenching:
-
Add a 20-fold molar excess of a quenching reagent (e.g., cysteine) over the maleimide-drug-linker to cap any unreacted maleimides.
-
Incubate for an additional 15-30 minutes.
-
Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove unconjugated antibody, free drug-linker, and aggregates, resulting in a well-defined ADC product. The most common purification methods are Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
Protocol 4: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is effective for removing small molecule impurities like unconjugated drug-linker and for assessing the level of aggregation.[4][12]
Materials:
-
Crude ADC solution
-
SEC column (e.g., TSKgel G3000SWXL)[12]
-
SEC Mobile Phase (e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95)[12]
-
HPLC system
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.[12]
-
Inject the crude ADC solution onto the column.
-
Monitor the elution profile at 280 nm.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the collected fractions containing the purified ADC.
Protocol 5: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different DARs and to remove unconjugated antibody.[13][14]
Materials:
-
Crude ADC solution
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HIC Mobile Phase A (High Salt): e.g., 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0[15]
-
HIC Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 6.0, with 25% Isopropanol (v/v)[15]
-
HPLC system
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% A).
-
Adjust the salt concentration of the crude ADC sample to match the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the bound ADC using a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Collect the fractions corresponding to the desired ADC species.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is essential to ensure its quality, consistency, and activity. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, aggregation, and in vitro potency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the efficacy and toxicity of the ADC. HIC is a widely used method for determining the average DAR and the distribution of different drug-loaded species.[16][17]
Protocol 6: DAR Determination by HIC-UV
Procedure:
-
Perform an analytical HIC separation of the purified ADC as described in Protocol 5.
-
Integrate the peak areas of all ADC species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100[16]
Table 1: Example of DAR Calculation from HIC-UV Data
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated) | 5.2 | 10 |
| DAR 2 | 8.5 | 30 |
| DAR 4 | 11.3 | 45 |
| DAR 6 | 13.8 | 10 |
| DAR 8 | 15.6 | 5 |
| Average DAR | 3.5 |
Purity and Aggregation Analysis
SEC is the standard method for assessing the purity and quantifying the percentage of aggregates in the final ADC product.[4][18]
Protocol 7: Purity and Aggregation Analysis by SEC
Procedure:
-
Perform an analytical SEC separation of the purified ADC as described in Protocol 4.
-
Integrate the peak areas of the monomer, aggregate, and any fragment peaks.
-
Calculate the percentage of monomer and aggregate.
Table 2: Typical SEC Analysis Results
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.1 | 2.5 |
| Monomer | 10.5 | 97.0 |
| Fragment | 12.3 | 0.5 |
In Vitro Cytotoxicity Assay
The in vitro potency of an ADC is determined by its ability to kill target cancer cells. The MTT assay is a common colorimetric assay to measure cell viability.[19][20][21]
Protocol 8: In Vitro Cytotoxicity (MTT) Assay
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium
-
Purified ADC
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[22]
-
ADC Treatment: Add serial dilutions of the ADC to the cells. Include untreated cells as a control. Incubate for 48-144 hours.[20][21]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[20][22]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Table 3: Example of In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC IC50 (ng/mL) |
| SK-BR-3 | HER2-positive | 15 |
| MCF-7 | HER2-negative | >1000 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The overall process of creating and characterizing an antibody-drug conjugate can be visualized as a sequential workflow.
Caption: Overall workflow for the development of an Antibody-Drug Conjugate.
Signaling Pathways
ADCs often target receptors involved in key signaling pathways that drive cancer cell proliferation and survival. Understanding these pathways is crucial for target selection and understanding the mechanism of action.
HER2 Signaling Pathway
The HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family, is a key driver in many cancers. Its activation leads to the initiation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[1][8][23][24]
Caption: Simplified HER2 signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another member of the ErbB family of receptor tyrosine kinases. Upon ligand binding, EGFR activates downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[2][25][26][27]
Caption: Simplified EGFR signaling pathway.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. tandfonline.com [tandfonline.com]
- 18. lcms.cz [lcms.cz]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Purification of Protein Conjugates Made with PC Mal-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PC Mal-NHS ester is a heterobifunctional crosslinker that facilitates the conjugation of amine-containing and sulfhydryl-containing molecules. This linker incorporates a photocleavable (PC) moiety, an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and a maleimide (B117702) group for reaction with sulfhydryls. The photocleavable nature of the linker allows for the subsequent cleavage of the conjugate upon exposure to a specific wavelength of light, offering unique opportunities in applications such as controlled release and targeted drug delivery.
The successful synthesis of a protein conjugate is only the first step; a robust purification strategy is paramount to remove unreacted protein, excess linker, and other impurities. The purity of the final conjugate is critical for its efficacy, safety, and reproducibility in downstream applications. This document provides detailed application notes and protocols for the purification of protein conjugates synthesized using a PC Mal-NHS ester.
Pre-Purification Considerations for Photocleavable Conjugates
Given the light-sensitive nature of the PC linker, it is imperative to take precautions to prevent premature cleavage during the purification process.
-
Work in a light-protected environment: All steps of the purification should be performed in the dark or under amber or red light to avoid exposure to UV and broad-spectrum white light.
-
Use amber or opaque containers: Store all solutions and fractions containing the conjugate in amber or opaque tubes and bottles.
-
Minimize exposure time: If working outside of a dedicated darkroom, minimize the time the sample is exposed to ambient light.
General Experimental Workflow
The overall process of generating and purifying a protein conjugate with a PC Mal-NHS ester typically follows a two-step conjugation followed by a multi-step purification cascade.
Initial Cleanup: Removal of Excess Linker and Small Molecules
Before high-resolution chromatographic purification, it is often beneficial to perform an initial cleanup to remove excess, unreacted PC Mal-NHS ester and other small molecule byproducts. Tangential Flow Filtration (TFF) or dialysis are commonly employed for this purpose.
Protocol: Tangential Flow Filtration (TFF)
-
System Preparation: Assemble the TFF system with a membrane having a molecular weight cut-off (MWCO) that retains the protein conjugate while allowing small molecules to pass through (e.g., 10-30 kDa). Sanitize and equilibrate the system with a suitable buffer (e.g., PBS, pH 7.4).
-
Diafiltration: Dilute the crude conjugation reaction mixture with the equilibration buffer and circulate it through the TFF system. Continuously add fresh buffer at the same rate as the permeate is removed. A diavolume of 5-10 is typically sufficient to remove the majority of small molecule impurities.
-
Concentration: After diafiltration, concentrate the sample to a suitable volume for the next purification step.
High-Resolution Chromatographic Purification
The choice of chromatographic technique depends on the physicochemical properties of the protein conjugate and the nature of the impurities. Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Affinity Chromatography are the most common methods.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is an effective method for separating the larger protein conjugate from smaller unreacted proteins and linker molecules.
Experimental Protocol: SEC
-
Column and Buffer Selection: Choose a SEC column with a fractionation range appropriate for the size of your protein conjugate. Equilibrate the column with a suitable mobile phase, typically a physiological buffer like PBS, pH 7.4.
-
System Equilibration: Equilibrate the chromatography system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the concentrated and filtered (0.22 µm) sample onto the column. The injection volume should be a small percentage of the column volume (typically 1-2%) to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.
Data Presentation: SEC Performance
| Parameter | Typical Value/Range |
| Purity Achieved | >95% |
| Yield | 70-90% |
| Column Example | Superdex 200 Increase 10/300 GL |
| Mobile Phase | PBS, pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. The conjugation of a PC Mal-NHS ester can alter the hydrophobicity of a protein, allowing for the separation of the conjugate from the unconjugated protein. HIC is particularly useful for separating species with different drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs).[1][2][3][4]
Experimental Protocol: HIC
-
Buffer Preparation:
-
Binding Buffer (Buffer A): High salt concentration, e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Elution Buffer (Buffer B): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0.
-
-
Column Equilibration: Equilibrate the HIC column with Buffer A until the conductivity and pH are stable.
-
Sample Preparation and Loading: Adjust the salt concentration of the sample to match that of the Binding Buffer. Load the sample onto the column.
-
Wash: Wash the column with several column volumes of Buffer A to remove unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B. Collect fractions throughout the gradient.
-
Analysis: Analyze fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the purified conjugate.
Data Presentation: HIC Performance
| Parameter | Typical Value/Range |
| Purity Achieved | >98% (for specific DAR species) |
| Yield | 60-85%[2] |
| Column Example | TSKgel Butyl-NPR, Phenyl-650S[2] |
| Mobile Phase A | 1.5-2 M Ammonium Sulfate or Sodium Chloride in Phosphate Buffer, pH 7.0[2] |
| Mobile Phase B | Phosphate Buffer, pH 7.0 (may contain a low percentage of organic modifier) |
| Gradient | Linear or step gradient from high to low salt concentration |
Affinity Chromatography
If one of the proteins in the conjugate has a specific binding partner or has been engineered to contain an affinity tag (e.g., His-tag, GST-tag), affinity chromatography can be a highly effective purification method.[5]
Experimental Protocol: Affinity Chromatography (His-tag example)
-
Buffer Preparation:
-
Binding Buffer: e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0.
-
Wash Buffer: e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.
-
Elution Buffer: e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
-
Column Equilibration: Equilibrate the Ni-NTA column with Binding Buffer.
-
Sample Loading: Load the crude conjugate sample onto the column.
-
Wash: Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged conjugate with Elution Buffer.
-
Desalting: Remove the imidazole from the purified conjugate solution using dialysis or a desalting column.
Data Presentation: Affinity Chromatography Performance
| Parameter | Typical Value/Range |
| Purity Achieved | >95% |
| Yield | 80-95% |
| Resin Example | Ni-NTA Agarose, Glutathione Sepharose |
| Binding Buffer | Dependent on the affinity tag (e.g., low imidazole for His-tag) |
| Elution Buffer | Contains a competitive ligand (e.g., high imidazole for His-tag) or involves a pH shift |
Purity and Yield Assessment
Accurate determination of purity and yield is crucial to evaluate the success of the purification strategy.
-
Purity: Assessed by methods such as SDS-PAGE (Coomassie or silver staining), analytical SEC, or RP-HPLC. Purity is often expressed as the percentage of the target protein conjugate relative to total protein.
-
Yield: Calculated as the ratio of the amount of purified protein conjugate to the initial amount of the limiting protein used in the conjugation reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | - Premature cleavage of the PC linker due to light exposure.- Protein precipitation during purification.- Inefficient binding to the column. | - Ensure all purification steps are performed under light-protected conditions.- Optimize buffer conditions (e.g., pH, salt concentration).- Adjust binding conditions for the chosen chromatography method. |
| Low Purity | - Inadequate separation of unreacted protein or other impurities.- Co-elution of aggregates. | - Optimize the gradient in HIC or IEX.- Use a SEC column with a different fractionation range.- Consider a multi-step purification approach combining different chromatography techniques. |
| Conjugate Instability | - Harsh elution conditions (e.g., low pH).- Protease contamination. | - Use milder elution conditions.- Add protease inhibitors to the buffers. |
Conclusion
The purification of protein conjugates made with PC Mal-NHS ester requires a well-defined strategy that not only separates the desired product from impurities but also preserves the integrity of the photocleavable linker. By implementing a combination of initial cleanup steps and high-resolution chromatography under light-protected conditions, researchers can obtain highly pure and functional protein conjugates for a wide range of applications. The choice of the optimal purification protocol will depend on the specific characteristics of the proteins being conjugated and the desired final purity.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for UV Cleavage of PC Mal-NHS Carbonate Ester at 365 nm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocleavable (PC) linkers are invaluable tools in chemical biology and drug development, offering precise spatiotemporal control over the release of therapeutic agents or molecular probes. The PC Mal-NHS carbonate ester is a trifunctional linker featuring a central photo-labile ortho-nitrobenzyl (oNB) group, a maleimide (B117702) moiety for conjugation to thiol groups, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. This application note provides detailed protocols for the use of this compound, with a focus on the subsequent cleavage of the linker and release of the conjugated molecule using 365 nm UV light. This technology is particularly relevant for the development of antibody-drug conjugates (ADCs), allowing for controlled drug release at the target site.[1][2]
The o-nitrobenzyl-based linker undergoes an intramolecular rearrangement upon irradiation with UV light, typically around 365 nm, leading to the cleavage of the carbonate ester bond and the release of the conjugated molecule.[1] The byproducts of this cleavage are generally considered biocompatible. The efficiency of this process is influenced by several factors, including the wavelength and intensity of the light source, the duration of exposure, and the solvent environment.
Data Presentation
The efficiency of photocleavage can be quantified by the quantum yield (Φ), which represents the number of molecules undergoing a photoreaction per photon absorbed. The cleavage kinetics are often described by a half-life (t½) under specific irradiation conditions.
| Parameter | Value | Conditions | Reference |
| Wavelength (λmax) | ~365 nm | UV Irradiation | [2] |
| Quantum Yield (Φ) | 0.01 - 0.07 | For o-nitrobenzyl esters | [1] |
| Typical Solvents | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF) | For conjugation and cleavage | |
| Cleavage Products | Released molecule with a free amine or thiol, o-nitrosobenzaldehyde derivative, CO2 | Following UV irradiation |
| Factor | Effect on Cleavage Efficiency | Notes |
| Light Intensity | Higher intensity generally leads to faster cleavage. | Care must be taken to avoid photodamage to sensitive biomolecules. |
| Duration of Exposure | Longer exposure increases the extent of cleavage. | Should be optimized to achieve desired release without degrading the target molecule. |
| Solvent | Can influence cleavage kinetics. | Protic solvents may affect the reaction pathway. |
| Oxygen | Can lead to side reactions. | Degassing the solution can sometimes improve cleavage efficiency and reduce side products. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes a two-step conjugation of the this compound to a protein, first via the NHS ester to a primary amine on a payload molecule, and then via the maleimide to a thiol group on a protein (e.g., a monoclonal antibody).
Materials:
-
This compound
-
Payload molecule with a primary amine
-
Protein (e.g., antibody) with available thiol groups (if not present, they can be introduced by reduction of disulfide bonds or protein engineering)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Reaction Buffer: 50 mM Tris, 50 mM NaCl, 10 mM EDTA, pH 7.0
-
Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Activation of Payload with this compound
-
Dissolve the amine-containing payload molecule and a 1.5-fold molar excess of this compound in anhydrous DMF or DMSO.
-
Add 5-fold molar excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker conjugate.
-
Purify the payload-linker conjugate using reverse-phase HPLC.
Step 2: Conjugation of Payload-Linker to Protein
-
If the protein does not have free thiols, reduce a controlled number of disulfide bonds. For an antibody, dissolve it in PBS and add a 10-fold molar excess of TCEP. Incubate for 1-2 hours at 37°C.
-
Remove the excess TCEP using a desalting column, exchanging the buffer to the Reaction Buffer.
-
Immediately add the purified payload-linker conjugate (from Step 1) to the reduced protein at a 5 to 10-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the excess payload-linker conjugate and purify the final protein-payload conjugate using a desalting column or size-exclusion chromatography.
-
Characterize the conjugate by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and by SDS-PAGE to confirm conjugation.
Protocol 2: UV Cleavage of the PC Linker and Release of the Payload
This protocol describes the procedure for releasing the conjugated payload from the protein by UV irradiation at 365 nm.
Materials:
-
Protein-payload conjugate from Protocol 1
-
Cleavage Buffer: PBS, pH 7.4, or other buffer compatible with the payload and protein
-
UV lamp with a 365 nm emission wavelength (e.g., a UV transilluminator or a dedicated photochemical reactor)
-
Quartz or UV-transparent cuvettes/plates
-
Analytical instruments for monitoring cleavage (e.g., HPLC, LC-MS, SDS-PAGE)
Procedure:
-
Prepare a solution of the protein-payload conjugate in the Cleavage Buffer at a suitable concentration (e.g., 1 mg/mL).
-
Place the solution in a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with 365 nm UV light. The distance from the lamp and the intensity should be kept constant for reproducible results. A typical setup might involve a 5-10 W lamp at a distance of 5-10 cm.
-
To monitor the cleavage kinetics, take aliquots of the solution at different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Analyze the aliquots to quantify the amount of released payload and remaining conjugate. This can be done by:
-
Reverse-Phase HPLC: To separate and quantify the released payload from the conjugate.
-
LC-MS: To confirm the identity of the released payload and cleavage byproducts.
-
SDS-PAGE: To observe the change in molecular weight of the protein after payload release (may not be significant for small payloads).
-
-
Calculate the percentage of cleavage at each time point to determine the cleavage half-life.
Optimization:
-
Light Intensity and Duration: The intensity of the UV source and the duration of exposure are critical parameters. These should be optimized to achieve complete cleavage while minimizing potential photodamage to the protein or the released payload.
-
Concentration: The concentration of the conjugate can affect the light penetration and thus the cleavage efficiency. It is advisable to work with dilute solutions for uniform irradiation.
-
Temperature: Perform the irradiation on ice or in a temperature-controlled chamber to minimize thermal degradation, especially for sensitive proteins.
Visualizations
Caption: Experimental workflow for conjugating a payload to a protein.
Caption: Mechanism of photocleavage of the o-nitrobenzyl linker.
Caption: Workflow for monitoring the photocleavage reaction.
References
Application Notes and Protocols: Bioconjugation Using Photocleavable Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photocleavable (PC) linkers are a class of molecular tools that enable the precise control over the release of a conjugated payload using light as an external stimulus.[1] This technology offers significant advantages in bioconjugation by providing spatiotemporal control, allowing researchers to dictate exactly when and where a bond is broken.[2][3] In a typical bioconjugate, a biomolecule (e.g., an antibody, protein, or oligonucleotide) is covalently attached to a payload (e.g., a drug, fluorescent probe, or another biomolecule) via a PC linker.[4] The linker remains stable until it is irradiated with light of a specific wavelength, which triggers a photochemical reaction that cleaves the linker and releases the payload.[4][5] This "on-demand" release mechanism is invaluable for applications ranging from targeted drug delivery and advanced proteomics to 3D cell culture and the study of molecular mechanisms.[6][7]
The most common photocleavable moieties are based on the ortho-nitrobenzyl (oNB) group and coumarin (B35378) derivatives.[6][8] These linkers are prized for their stability under ambient light, clean cleavage upon UV or visible light exposure, and rapid fragmentation kinetics.[5] This document provides an overview of common PC linkers, quantitative data on their performance, key applications, and detailed experimental protocols.
Common Photocleavable Linkers and Mechanisms
ortho-Nitrobenzyl (oNB) Linkers
The o-nitrobenzyl group is one of the most widely used photocleavable moieties.[3][5] Upon irradiation with near-UV light (typically ~340-365 nm), the oNB group undergoes an intramolecular rearrangement to an aci-nitro intermediate, which then decomposes to release the conjugated molecule and a nitrosobenzaldehyde byproduct.[9][10] The cleavage wavelength and efficiency can be tuned by adding electron-donating groups to the benzene (B151609) ring, which can red-shift the excitation wavelength to be more biocompatible.[3][9]
Caption: Mechanism of o-Nitrobenzyl (oNB) Photocleavage.
Coumarin-Based Linkers
Coumarin derivatives are another important class of photocleavable linkers, often favored for their higher quantum yields and absorbance at longer, less damaging wavelengths (e.g., 400-475 nm).[4][11] Similar to oNB linkers, electron-donating groups on the coumarin scaffold are crucial for achieving good photophysical properties.[8] Upon photoexcitation, coumarin-based linkers undergo facile photolysis, making them highly suitable for drug delivery systems and applications requiring non-invasive light sources.[4][11]
Quantitative Data on Photocleavable Linkers
The efficiency of photocleavage depends on factors like the linker's chemical structure, the wavelength and intensity of light, and the reaction environment.[12] The quantum yield (Φ) measures the efficiency of a photochemical reaction. The following tables summarize key quantitative data for common PC linkers.
Table 1: Performance of Common Photocleavable Linkers
| Photocleavable Moiety | Typical Wavelength (nm) | Quantum Yield (Φ) | Cleavage Efficiency | References |
|---|---|---|---|---|
| o-Nitrobenzyl (oNB) | ~340 - 365 | 0.01 - 0.1 | >95% in solution | [5][10][12] |
| Coumarin Derivative | ~400 - 475 | ~0.25 | ~90% | [4][11] |
| Genetically Encoded (PhoCl) | ~400 | N/A (k = 0.15 min⁻¹) | >90% |[13] |
Table 2: Photocleavage Conditions from Experimental Studies
| Linker / System | Light Source / Wavelength | Intensity | Duration | Result | Reference |
|---|---|---|---|---|---|
| oNB-linker on DNA | UV Lamp (~340 nm) | Not specified | 10 min | Complete cleavage | [10] |
| oNB-linker on DNA | UV Lamp (365 nm) | 1.1 mW/cm² | 5 min | Complete cleavage | [14] |
| PhoCl-mRuby fusion protein | Violet Light (400 nm) | 10 mW/cm⁻² | 30 min | ~90% cleavage | [13] |
| PCL-3 in aqueous solution | UV Lamp (365 nm) | ~100 mW/cm² | 10 min | 100% cleavage (at 0.35 mM) | |
Key Applications
Targeted Drug Delivery
PC linkers are instrumental in developing light-triggered drug delivery systems, particularly for Antibody-Drug Conjugates (ADCs).[2][4] In this approach, a potent cytotoxic drug is conjugated to a tumor-targeting antibody via a PC linker, rendering the drug inactive during circulation.[4] Once the ADC accumulates at the tumor site, external light irradiation cleaves the linker, releasing the active drug with high spatial and temporal precision, thereby minimizing off-target toxicity.[4][8]
// Nodes ADC [label="Antibody-Drug Conjugate\n(Inactive Drug)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorCell [label="Target Tumor Cell", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="1. ADC binds to\ncell surface antigen", shape=plaintext, fontcolor="#202124"]; Light [label="Light Irradiation\n(e.g., 405 nm)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="2. Light triggers\nphotocleavage of linker", shape=plaintext, fontcolor="#202124"]; ReleasedDrug [label="Active Drug", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="3. Drug induces\ncell apoptosis", shape=plaintext, fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ADC -> TumorCell [label="Targeting", dir=none]; TumorCell -> Binding [style=dotted, arrowhead=none]; Binding -> Light [style=dotted, arrowhead=none]; Light -> Cleavage [style=dotted, arrowhead=none]; Cleavage -> ReleasedDrug; ReleasedDrug -> CellDeath [style=dotted, arrowhead=none]; CellDeath -> Apoptosis; }
Caption: Application in Targeted Drug Delivery (ADC).
Chemical Proteomics
In chemical proteomics, PC linkers facilitate the identification of protein targets of small molecule probes.[15][16] A probe is often tagged with biotin (B1667282) via a PC linker. This allows for the capture of the probe and its bound proteins on a streptavidin resin. After washing away non-specific binders, the captured proteins can be released by light-induced cleavage for identification by mass spectrometry, reducing background noise compared to on-bead digestion methods.[7]
Biomaterials and Cell Biology
PC linkers are used to create "smart" biomaterials where the presentation or release of bioactive molecules can be controlled by light.[6][17] This allows for the dynamic patterning of surfaces with cell adhesion peptides or the controlled release of growth factors within 3D hydrogel cultures to guide cell behavior with high spatial resolution.[13][18]
Experimental Protocols
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugation [label="Step 1: Bioconjugation\n(Protein + PC-Linker-NHS)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification1 [label="Step 2: Purification\n(Remove excess linker)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photocleavage [label="Step 3: Photocleavage\n(Irradiate with UV/Vis light)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Step 4: Analysis\n(SDS-PAGE, HPLC, MS)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Conjugation; Conjugation -> Purification1; Purification1 -> Photocleavage; Photocleavage -> Analysis; Analysis -> End; }
Caption: General Experimental Workflow.
Protocol 1: Bioconjugation of a Protein with an NHS-Ester PC Linker
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a target protein with a photocleavable linker that is activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-ester functionalized photocleavable linker (e.g., PC-Linker-NHS Ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column or dialysis tubing (with appropriate molecular weight cut-off).
-
Reaction tubes.
Procedure:
-
Prepare Protein Solution: Dissolve or dilute the target protein in PBS (or another suitable buffer) to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the PC-Linker-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved PC linker to the protein solution. The optimal ratio may need to be determined empirically. b. Mix gently by pipetting or vortexing at a low speed. c. Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. Protect the reaction from light by wrapping the tube in aluminum foil.
-
Purification: a. Remove the excess, unreacted linker and reaction byproducts (e.g., NHS) from the protein conjugate. b. This can be achieved using a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer. c. Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.
-
Characterization and Storage: a. Determine the concentration of the purified bioconjugate using a standard protein assay (e.g., BCA). b. Store the final conjugate in a light-protected container at 4°C or -20°C.
Protocol 2: Photocleavage of a Bioconjugate
This protocol outlines a general procedure for cleaving a PC linker using a UV lamp.
Materials:
-
Purified bioconjugate solution from Protocol 1.
-
UV-transparent cuvette or microplate (e.g., quartz).
-
UV lamp with a defined peak emission wavelength (e.g., 365 nm for oNB linkers).[14] A Black-Ray UV lamp is a common choice.[14]
-
Safety goggles for UV protection.
Procedure:
-
Sample Preparation: Dilute the bioconjugate to a suitable concentration in a buffer. For analytical purposes, a concentration with an absorbance of < 0.1 at the cleavage wavelength is often recommended to ensure uniform light penetration.[19]
-
Irradiation Setup: a. Place the sample in the quartz cuvette or microplate. b. Position the UV lamp at a fixed distance from the sample (e.g., 5-15 cm).[14] The intensity of the light will affect the cleavage time. c. CRITICAL: Wear appropriate UV-blocking safety goggles and avoid direct exposure of skin to the UV light.
-
Photocleavage: a. Irradiate the sample for a predetermined amount of time. Typical irradiation times range from 5 to 30 minutes.[13][14] b. For a time-course experiment, withdraw aliquots at different time points (e.g., 0, 2, 5, 10, 20, 30 minutes) to monitor the cleavage progress. c. Keep non-irradiated control samples wrapped in foil under the same temperature conditions.
-
Post-Cleavage: a. After irradiation, the sample is ready for analysis to confirm cleavage and quantify the released payload.
Protocol 3: Analysis of Photocleavage by SDS-PAGE
This protocol uses SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) to visualize the cleavage of a protein-protein or protein-payload conjugate.[13]
Materials:
-
Irradiated samples and non-irradiated control from Protocol 2.
-
SDS-PAGE loading buffer (e.g., Laemmli buffer).
-
Precast or hand-cast polyacrylamide gels.
-
Electrophoresis running buffer.
-
Electrophoresis equipment (gel tank and power supply).
-
Protein stain (e.g., Coomassie Brilliant Blue) or imaging system for fluorescently tagged proteins.
Procedure:
-
Sample Preparation: a. Mix aliquots of the irradiated samples and the non-irradiated control with an appropriate volume of SDS-PAGE loading buffer. b. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Electrophoresis: a. Load the prepared samples into the wells of the polyacrylamide gel, including a molecular weight marker lane. b. Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
Visualization and Analysis: a. Stain the gel with Coomassie Blue and then destain to visualize the protein bands. If the payload or one of the protein fragments is fluorescent, use an appropriate gel imaging system. b. Expected Result: The non-irradiated control lane should show a single band corresponding to the intact, high-molecular-weight bioconjugate. The irradiated lanes should show the disappearance of this band and the appearance of new, lower-molecular-weight bands corresponding to the cleaved protein and/or payload.[13] c. Quantify the band intensities using densitometry software (e.g., ImageJ) to determine the percentage of cleavage over time.[13]
References
- 1. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody-Drug Conjugates for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. chemreu.ku.edu [chemreu.ku.edu]
- 12. benchchem.com [benchchem.com]
- 13. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photocleavable PC linker [biosyn.com]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Photocleavable linker for the patterning of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Efficient Labeling of Amine-Modified Oligonucleotides with NHS Esters
Introduction
The covalent labeling of oligonucleotides is a fundamental technique in molecular biology, diagnostics, and therapeutics. Amine-modified oligonucleotides offer a versatile platform for conjugation with a wide array of molecules, including fluorophores, quenchers, proteins, and other functional moieties. N-hydroxysuccinimide (NHS) esters are one of the most common and efficient reagents for labeling primary and secondary amines. This application note provides a detailed protocol for the successful labeling of amine-modified oligonucleotides with NHS esters, including reaction optimization, purification, and quality control.
The reaction proceeds via a nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond and releasing the NHS leaving group. This reaction is highly specific for amines and proceeds efficiently under mild conditions.
Chemical Principle
The labeling reaction involves the acylation of the primary aliphatic amine on the oligonucleotide by the NHS ester. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the oligonucleotide and the label.
Figure 1: Reaction of an amine-modified oligonucleotide with an NHS ester.
Materials and Reagents
-
Amine-modified oligonucleotide (desalted or HPLC-purified)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0. Other buffers such as borate (B1201080) or phosphate (B84403) can also be used.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification system (e.g., HPLC, gel electrophoresis, ethanol (B145695) precipitation)
-
Nuclease-free water
Experimental Protocols
Preparation of Reagents
-
Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 mM.
-
NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Reaction Buffer: Prepare 100 mM sodium bicarbonate buffer and adjust the pH to 8.5 using NaOH. Filter sterilize the buffer.
Labeling Reaction
The following protocol is a general guideline. The optimal conditions may vary depending on the specific oligonucleotide sequence, the amine modifier, and the NHS ester used.
Figure 2: Experimental workflow for labeling amine-modified oligonucleotides.
-
In a microcentrifuge tube, combine the following:
-
Amine-modified oligonucleotide solution
-
Reaction Buffer (to a final concentration of 100 mM)
-
Nuclease-free water to adjust the final volume
-
-
Add the freshly prepared NHS ester solution to the oligonucleotide mixture. The molar ratio of NHS ester to oligonucleotide is a critical parameter to optimize. A 10- to 40-fold molar excess of the NHS ester is a good starting point.
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if using a light-sensitive label.
-
Quench the reaction by adding the quenching reagent. Incubate for 30 minutes at room temperature.
Purification of the Labeled Oligonucleotide
Unreacted NHS ester and the hydrolyzed label must be removed to obtain a pure product. Several methods can be used for purification:
-
Ethanol Precipitation: This method is quick but may not remove all of the free label.
-
Size Exclusion Chromatography (e.g., Sephadex G-25): This is effective for removing small molecules from the much larger oligonucleotide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for achieving high purity, as it separates the labeled oligonucleotide from the unlabeled oligonucleotide and the free label based on hydrophobicity.
-
Polyacrylamide Gel Electrophoresis (PAGE): This method separates based on size and charge and can be useful for both purification and analysis.
Characterization of the Labeled Oligonucleotide
-
UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide and the label by measuring the absorbance at 260 nm and the maximum absorbance wavelength of the label. The labeling efficiency can be calculated from these values.
-
Mass Spectrometry (MALDI-TOF or ESI): Confirm the covalent attachment of the label by observing the mass shift corresponding to the molecular weight of the label.
-
HPLC or Gel Analysis: Compare the purified product to the starting material to assess purity.
Optimization of the Labeling Reaction
Several factors can influence the efficiency of the labeling reaction.
Figure 3: Key factors for optimizing the labeling reaction.
-
pH: The pH of the reaction buffer is critical. The primary amine of the oligonucleotide must be deprotonated to be nucleophilic. A pH range of 8.0-9.0 is generally optimal. At higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction.
-
Molar Ratio of Reactants: Increasing the molar excess of the NHS ester can drive the reaction to completion. However, a very large excess can lead to difficulties in purification.
-
Temperature and Time: The reaction can be performed at room temperature for a few hours or at 4°C overnight. Lower temperatures can minimize the hydrolysis of the NHS ester.
-
Oligonucleotide Purity: The presence of impurities in the amine-modified oligonucleotide preparation can interfere with the labeling reaction. HPLC purification of the starting material is recommended.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for the labeling of a 20-mer amine-modified oligonucleotide.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Oligonucleotide Conc. | 1 mM | 1 mM | 2 mM |
| NHS Ester Molar Excess | 10x | 20x | 40x |
| Buffer | 100 mM Bicarbonate, pH 8.5 | 100 mM Bicarbonate, pH 9.0 | 100 mM Borate, pH 8.5 |
| Temperature | Room Temperature | 4°C | Room Temperature |
| Reaction Time | 4 hours | Overnight | 2 hours |
| Expected Labeling Efficiency | >80% | >90% | >95% |
Table 1: Example reaction conditions and expected labeling efficiencies.
| Purification Method | Purity Achieved | Throughput | Equipment Required |
| Ethanol Precipitation | Low to Moderate | High | Basic Lab Equipment |
| Size Exclusion | Moderate | High | Chromatography System |
| RP-HPLC | High | Low | HPLC System |
| PAGE | High | Low | Electrophoresis Unit |
Table 2: Comparison of purification methods for labeled oligonucleotides.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - pH is too low- Hydrolyzed NHS ester- Insufficient molar excess of NHS ester- Impure oligonucleotide | - Increase buffer pH to 8.5-9.0- Prepare fresh NHS ester solution- Increase the molar ratio of NHS ester- Purify the starting oligonucleotide by HPLC |
| Multiple Peaks in HPLC | - Incomplete reaction- Hydrolysis of label- Multiple labeling sites | - Increase reaction time or temperature- Ensure anhydrous conditions for NHS ester- Confirm single amine modification of oligo |
| Precipitation during Reaction | - Low solubility of NHS ester | - Add more organic co-solvent (DMF/DMSO)- Gently warm the reaction mixture |
Table 3: Troubleshooting guide for common issues in oligonucleotide labeling.
Conclusion
The use of NHS esters provides a reliable and efficient method for labeling amine-modified oligonucleotides. By carefully optimizing the reaction conditions, particularly pH and the molar ratio of reactants, high labeling efficiencies can be achieved. Proper purification and characterization of the final product are essential to ensure its suitability for downstream applications. This application note provides a comprehensive guide for researchers to successfully perform and troubleshoot the labeling of amine-modified oligonucleotides.
Application Notes and Protocols for Thiol-Maleimide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the thiol-maleimide click chemistry reaction, a cornerstone of bioconjugation. This highly efficient and selective reaction enables the covalent linkage of molecules, most commonly forming a stable thioether bond between a thiol-containing molecule (like a protein with cysteine residues) and a maleimide-functionalized molecule. This technique is pivotal in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules for research and therapeutic applications.[1][2][3]
Reaction Mechanism
The thiol-maleimide reaction proceeds via a Michael addition mechanism.[2] A thiol group, typically from a cysteine residue in a protein or a synthetically introduced thiol, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable thiosuccinimide linkage.[2][4] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][3]
Caption: Thiol-Maleimide Reaction Mechanism.
Key Reaction Parameters and Optimization
The success of the thiol-maleimide conjugation is highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for achieving high yields and specificity.
| Parameter | Recommended Range/Condition | Rationale & Considerations |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and selectivity. Below pH 6.5, the reaction rate decreases. Above pH 7.5, competing reactions with amines (e.g., lysine (B10760008) residues) can occur, and maleimide (B117702) hydrolysis increases.[1] |
| Temperature | 4°C to 25°C (Room Temperature) | Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[1] Lower temperatures can be beneficial for sensitive proteins to minimize degradation.[1] |
| Buffer | Phosphate, Tris, or HEPES buffers | These buffers are effective at maintaining the desired pH range. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) in the final reaction mixture as they will compete with the target thiol.[5][6] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | A molar excess of the maleimide reagent is generally used to ensure complete labeling of the available thiol groups.[7] However, the optimal ratio can vary and should be determined empirically for each specific application.[8][9] |
| Solvent | Aqueous buffer, with optional organic co-solvent (DMSO or DMF) | For maleimide reagents with poor aqueous solubility, an organic co-solvent is necessary to ensure complete dissolution.[5][6] |
Experimental Protocols
Protocol 1: General Protein Labeling with a Maleimide-Functionalized Dye
This protocol provides a general procedure for labeling a protein with a fluorescent dye or other small molecule functionalized with a maleimide group.
Materials:
-
Protein to be labeled (containing free thiol groups)
-
Maleimide-functionalized dye (or other molecule)
-
Reaction Buffer: 1X PBS, 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5.[10]
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.[11]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.[5]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6]
-
If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature.[5][7] Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the maleimide-functionalized reagent in anhydrous DMSO or DMF.[7]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a small molar excess of a free thiol like cysteine or β-mercaptoethanol.
-
-
Purification:
-
Separate the labeled protein from unreacted maleimide and other small molecules by size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[11]
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can often be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength.
-
Caption: General Experimental Workflow for Protein Labeling.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the key steps for conjugating a cytotoxic drug (payload) to an antibody via a thiol-maleimide linkage.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized linker-payload
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.2
-
Reducing Agent: TCEP
-
Conjugation Buffer: PBS, pH 7.2
-
Quenching solution: N-acetylcysteine
-
Purification system: Tangential flow filtration (TFF) or size exclusion chromatography (SEC)
Procedure:
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This is typically done by incubating the mAb with a controlled molar excess of TCEP for 1-2 hours at 37°C. The extent of reduction determines the number of available conjugation sites.
-
-
Conjugation:
-
Exchange the reduced antibody into the conjugation buffer.
-
Add the maleimide-functionalized linker-payload to the reduced antibody solution. The reaction is typically carried out for 1-2 hours at room temperature.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to cap any unreacted maleimide groups on the antibody and to quench any remaining linker-payload.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, free linker-payload, and other reaction components using TFF or SEC.
-
-
Analysis:
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
-
Stability of the Thioether Linkage
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of high concentrations of endogenous thiols like glutathione.[4] This can be a concern for in vivo applications, potentially leading to premature drug release and off-target toxicity.[4]
Strategies to enhance the stability of the linkage include:
-
Hydrolysis of the succinimide (B58015) ring: This can be promoted by adjusting the pH and can lead to a more stable, ring-opened product.[12]
-
Use of next-generation maleimides: Modified maleimide structures have been developed to create more stable conjugates.[4]
Caption: Consequences of Thiol-Maleimide Linkage Instability.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reaction pH Range | 6.5 - 7.5 | [1] |
| Reaction Time | 30 min - 2 hours (RT) or 8-16 hours (4°C) | [1] |
| Typical Maleimide:Protein Molar Ratio | 10:1 to 20:1 | [7] |
| Optimal Maleimide:Thiol Molar Ratio (cRGDfK peptide) | 2:1 | [8][9] |
| Conjugation Efficiency (cRGDfK peptide) | 84 ± 4% | [8][9] |
| Optimal Maleimide:Protein Molar Ratio (11A4 nanobody) | 5:1 | [8][9] |
| Conjugation Efficiency (11A4 nanobody) | 58 ± 12% | [8][9] |
| Rate of Thiol Reaction vs. Amine Reaction (pH 7) | ~1000 times faster | [1] |
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions is recommended for each specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Calculating Molar Excess of N-Hydroxysuccinimide (NHS) Ester for Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized amine-reactive chemical groups for the covalent labeling of proteins and other biomolecules.[1] The NHS ester functional group readily reacts with primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2] This robust and specific reaction is a cornerstone for attaching a variety of moieties, including fluorescent dyes, biotin, and crosslinkers, to proteins for diverse applications in research and therapeutic development.[1]
The efficiency of this labeling reaction is critically dependent on several factors, most notably the molar ratio of the NHS ester to the protein. Optimizing this molar excess is paramount for achieving the desired degree of labeling (DOL), which can significantly impact the functionality and signal intensity of the final conjugate.[1] An insufficient molar excess may lead to a low DOL and inadequate signal, while an excessive ratio can result in protein precipitation, loss of biological activity, or fluorescence quenching.[1]
These application notes provide a comprehensive guide to calculating the optimal molar excess of NHS ester for protein labeling, detailing the underlying principles, experimental protocols, and key considerations for successful conjugation.
Factors Influencing NHS Ester Labeling Efficiency
Several parameters must be carefully controlled to ensure efficient and reproducible protein labeling with NHS esters:
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 8.3 to 8.5.[3][4][5] Below this range, the primary amines are protonated and thus less nucleophilic, leading to a decreased reaction rate.[3][6] Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of reagent available for protein conjugation.[3][4]
-
Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine.[1][7] These molecules will compete with the protein's primary amines for reaction with the NHS ester, thereby reducing the labeling efficiency.[1][7] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[7]
-
Protein Concentration: The concentration of the protein solution can influence the labeling efficiency. Generally, higher protein concentrations (e.g., 1-10 mg/mL) lead to more efficient labeling.[3] At lower protein concentrations, the competing hydrolysis of the NHS ester is more pronounced.[7]
-
Reaction Time and Temperature: The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C.[2][5] The optimal time and temperature may vary depending on the specific protein and NHS ester used.
-
Purity of Reagents: The protein sample should be free of any amine-containing stabilizers or contaminants.[8] The NHS ester should be of high purity and protected from moisture to prevent hydrolysis.
Calculating Molar Excess of NHS Ester
The molar excess of NHS ester required for optimal labeling is empirical and needs to be determined for each specific protein and application.[1] However, a general starting point is a molar ratio of NHS ester to protein in the range of 8:1 to 15:1.[3]
The following formula can be used to calculate the mass of NHS ester required for a specific molar excess:
Example Calculation:
To label 2 mg of a 150 kDa antibody (IgG) with a 10-fold molar excess of an NHS ester with a molecular weight of 500 Da:
-
Moles of Antibody = (2 mg) / (150,000 g/mol ) = 1.33 x 10-5 mmol
-
Moles of NHS Ester = 10 x 1.33 x 10-5 mmol = 1.33 x 10-4 mmol
-
Mass of NHS Ester = 1.33 x 10-4 mmol x 500 g/mol = 0.0665 mg
Quantitative Data Summary
The following tables provide a summary of key quantitative data for NHS ester protein labeling.
Table 1: Recommended Molar Excess Ratios and Reaction Conditions
| Parameter | Recommended Range | Notes |
| NHS Ester:Protein Molar Ratio | 5:1 to 20:1 | Start with a 10:1 to 15:1 ratio and optimize.[9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[3] |
| Reaction pH | 8.3 - 8.5 | Critical for optimal reactivity of primary amines.[3][4][5] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-4 hours, or 4°C overnight.[2][5] |
| Reaction Time | 1 - 4 hours | Can be extended for less reactive proteins or lower temperatures.[2] |
Table 2: Common Buffers for NHS Ester Labeling
| Buffer | Concentration | pH | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used and effective buffer.[6][8] |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Can be used, but the reaction will be slower.[2] |
| Borate Buffer | 50 mM | 8.5 | Another suitable amine-free buffer. |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization of the molar excess and reaction conditions may be necessary for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, sodium bicarbonate)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size exclusion chromatography column) or dialysis cassette
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of NHS ester to warm to room temperature before opening to prevent condensation.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.[2] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Calculate the Volume of NHS Ester to Add:
-
Use the formula provided in the "Calculating Molar Excess of NHS Ester" section to determine the required mass of the NHS ester.
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess.
-
-
Perform the Labeling Reaction:
-
Purify the Labeled Protein:
-
Remove the unreacted NHS ester and byproducts by size exclusion chromatography (gel filtration) or dialysis.[4]
-
For size exclusion chromatography, equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the labeled protein.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of buffer with several buffer changes.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.[8]
-
Calculate the protein concentration and the concentration of the label using their respective extinction coefficients.
-
The DOL is the molar ratio of the label to the protein.[10]
-
Protocol 2: Small-Scale Trial Labeling to Optimize Molar Excess
To determine the optimal molar excess for a new protein or labeling reagent, it is recommended to perform a series of small-scale labeling reactions with varying molar ratios.
Procedure:
-
Set up several parallel reactions with a constant amount of protein.
-
Vary the molar excess of the NHS ester in each reaction (e.g., 5:1, 10:1, 15:1, 20:1).
-
Follow the general labeling and purification protocol for each reaction.
-
Determine the DOL for each sample.
-
Analyze the labeled protein for any changes in activity or signs of precipitation.
-
Select the molar excess that provides the desired DOL without compromising the protein's integrity.
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
Experimental Workflow
Caption: Experimental workflow for protein labeling with an NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. fluidic.com [fluidic.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for PC Mal-NHS Carbonate Ester in Aqueous Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PC Mal-NHS carbonate ester is a heterobifunctional, photocleavable crosslinker integral to advanced bioconjugation and drug delivery systems.[1][2][3][4] This reagent possesses a maleimide (B117702) group reactive towards sulfhydryl (thiol) groups and an N-hydroxysuccinimide (NHS) ester that efficiently labels primary amines.[1][5] The incorporated photocleavable linker provides a mechanism for the controlled release of conjugated molecules upon exposure to UV light.[4] The inherent challenge with this and similar non-sulfonated NHS esters is their limited aqueous solubility, necessitating careful dissolution protocols for successful application in biological systems.[6][7]
These application notes provide detailed protocols for the dissolution and use of this compound in aqueous reaction environments, focusing on bioconjugation applications.
Core Solubility Characteristics
This compound is not readily soluble in aqueous buffers.[7] Therefore, initial dissolution in a water-miscible, anhydrous organic solvent is required before its addition to the aqueous reaction mixture.[6][7] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for this purpose.[1][8] It is crucial to use high-quality, anhydrous grades of these solvents to prevent premature hydrolysis of the moisture-sensitive NHS ester.[7][9] After dissolution in an organic solvent, the resulting stock solution can be added to an aqueous reaction buffer, ensuring the final concentration of the organic solvent remains low (typically <10%) to avoid protein denaturation.[7][10]
Quantitative Data Summary
The stability of the NHS ester in aqueous solutions is critically dependent on pH and temperature, with the rate of hydrolysis competing with the desired amidation reaction.[11][12] The maleimide group is generally more stable than the NHS ester but can also undergo hydrolysis at pH values above 7.5.[7]
| Parameter | Value | Conditions | Source(s) |
| NHS Ester Half-life | 4-5 hours | pH 7.0, 0°C | [11][12] |
| ~7 hours | pH 7.0, ambient temp. | [9] | |
| 1 hour | pH 8.0, ambient temp. | [13] | |
| 10 minutes | pH 8.6, 4°C | [11][12] | |
| minutes | pH 9.0, ambient temp. | [9] | |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | Aqueous Buffer | [10][11] |
| 8.3 - 8.5 (ideal) | Aqueous Buffer | [14][15] | |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | Aqueous Buffer | [1][7] |
| Recommended Organic Solvents | DMSO, DMF | Anhydrous | [1][8] |
| Max. Organic Solvent in Reaction | <10% (v/v) | To avoid protein denaturation | [7][10] |
| Recommended Molar Excess (NHS Ester) | 10 to 50-fold | Over amine-containing protein | [16] |
| Recommended Molar Excess (Maleimide) | 10 to 20-fold | Over thiol-containing molecule | [10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the initial dissolution of the this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7][8]
-
Weigh the desired amount of the ester and transfer it to a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a desired stock solution concentration (e.g., 10-20 mM).[16]
-
Vortex the tube until the ester is completely dissolved.
-
This stock solution should be prepared immediately before use, as the NHS-ester moiety readily hydrolyzes.[8] Do not store the reagent in solution.[7]
Protocol 2: Two-Step Bioconjugation Protocol
This protocol outlines the conjugation of an amine-containing molecule (e.g., Protein A) to a thiol-containing molecule (e.g., Protein B) using the this compound. This two-step process ensures specificity by first reacting the more labile NHS ester, followed by the maleimide group.[7]
Step 1: Reaction of PC Mal-NHS Ester with an Amine-Containing Molecule
Materials:
-
Amine-containing molecule (Protein A)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer, pH 7.2-8.5)[11][16]
-
This compound stock solution (from Protocol 1)
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve Protein A in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[17] Avoid buffers containing primary amines such as Tris or glycine.[8][18]
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein A solution.[16] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8][17]
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.5).[7][17]
Step 2: Reaction of the Maleimide-Activated Molecule with a Thiol-Containing Molecule
Materials:
-
Maleimide-activated Protein A (from Step 1)
-
Thiol-containing molecule (Protein B)
-
Thiol-reactive conjugation buffer (e.g., PBS, HEPES, pH 6.5-7.5), degassed[17]
-
(Optional) Reducing agent like TCEP to ensure free sulfhydryl groups on Protein B
-
Quenching solution (e.g., L-cysteine)
Procedure:
-
Ensure Protein B has a free sulfhydryl group. If necessary, reduce disulfide bonds using a suitable reducing agent and subsequently remove the reducing agent.[10]
-
Dissolve the thiol-containing Protein B in the thiol-reactive conjugation buffer.
-
Add the maleimide-activated Protein A to the solution of Protein B. A 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is often used.[10]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[10]
-
(Optional) Quench the reaction by adding a quenching solution like L-cysteine to cap any unreacted maleimide groups.[10]
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.
Visualizations
Caption: Workflow for a two-step bioconjugation reaction.
References
- 1. This compound, 1408057-91-9 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound | CAS: 1408057-91-9 | AxisPharm [axispharm.com]
- 5. cenmed.com [cenmed.com]
- 6. covachem.com [covachem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for PC Mal-NHS Carbonate Ester in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Mal-NHS carbonate ester is a versatile, heterobifunctional, and photocleavable linker designed for the sophisticated interrogation of molecular interactions in live cells. This reagent possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for the covalent modification of primary amines, and a maleimide (B117702) group for specific reaction with sulfhydryl (thiol) groups. The integrated photocleavable linker, typically susceptible to cleavage by UV light in the 340-365 nm range, offers spatiotemporal control over the release of conjugated molecules, enabling advanced experimental designs for studying dynamic cellular processes.[1]
These application notes provide a framework for utilizing a fluorescently-labeled this compound conjugate to investigate protein-protein interactions following receptor-mediated endocytosis, a critical process in many signaling pathways.
Principle of Application
The dual reactivity of the this compound allows for a two-stage labeling strategy. The NHS ester can be used to label cell surface proteins rich in primary amines (e.g., lysine (B10760008) residues on receptors), while the maleimide group can target thiol-containing proteins (e.g., cysteine residues) in the extracellular matrix or within the cell upon internalization. By conjugating a fluorescent reporter to the this compound, researchers can track the localization of a protein of interest. The photocleavable linker adds a layer of control, allowing for the selective release of the fluorescent tag or a bound cargo upon light induction, which can be used to study the functional consequences of the labeled interaction.
Hypothetical Application: Tracking Epidermal Growth Factor Receptor (EGFR) Internalization and Interaction with a Cytosolic Thiol-Containing Protein
This protocol outlines a hypothetical application to visualize the internalization of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and signaling, and its subsequent interaction with a hypothetical cytosolic thiol-containing protein (Protein-SH). This method allows for the confirmation of co-localization and the potential to study the kinetics of this interaction in a live cell context.
Signaling Pathway Overview: EGFR Endocytosis and Downstream Interaction
Upon binding to its ligand, Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[2] This activation also triggers the internalization of the receptor-ligand complex through endocytosis.[3][4] Once inside the cell, the endosome containing EGFR can traffic to various compartments, including lysosomes for degradation or be recycled back to the cell surface. During this intracellular journey, EGFR can interact with a multitude of cytosolic proteins to continue or modulate signaling. This protocol aims to visualize the interaction of internalized EGFR with a putative cytosolic partner containing a reactive thiol group.
Caption: EGFR signaling pathway and probe interaction.
Experimental Workflow
The overall experimental workflow involves the synthesis of the fluorescent probe, labeling of live cells in a sequential manner, induction of the biological process (e.g., receptor internalization), imaging, and subsequent photocleavage to confirm specificity or release a payload.
Caption: Sequential labeling and imaging workflow.
Data Presentation
Table 1: Photophysical Properties of Amine-Reactive Dyes for Conjugation
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Notes |
| Alexa Fluor 488 NHS Ester | 495 | 519 | ~71,000 | ~0.92 | Bright and photostable green fluorophore.[5] |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | ~150,000 | ~0.15 | Good for FRET applications with a green fluorophore. |
| Alexa Fluor 568 NHS Ester | 578 | 603 | ~91,300 | ~0.69 | Bright and photostable orange-red fluorophore. |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | ~250,000 | ~0.28 | Far-red dye, good for minimizing autofluorescence. |
| BODIPY-FL NHS Ester | 503 | 512 | ~80,000 | ~0.90 | pH-insensitive fluorescence with a narrow emission spectrum.[6] |
Note: Photophysical properties can vary depending on the conjugation partner and the local environment.
Table 2: Suggested Experimental Parameters for Optimization
| Parameter | Range | Starting Point | Purpose |
| Probe Concentration (Amine Labeling) | 1 - 20 µM | 5 µM | Saturate cell surface receptors without causing toxicity. |
| Incubation Time (Amine Labeling) | 15 - 60 min | 30 min | Allow for sufficient labeling of surface proteins. |
| EGF Concentration | 10 - 100 ng/mL | 50 ng/mL | Induce robust EGFR internalization.[7] |
| Internalization Time | 5 - 60 min | 15 min | Allow endosomes to traffic to the cytosol for interaction. |
| Incubation Time (Thiol Labeling) | 30 - 120 min | 60 min | Facilitate interaction and covalent linkage to cytosolic thiols. |
| UV Exposure (365 nm) | 1 - 10 mW/cm² | 5 mW/cm² | Achieve efficient photocleavage.[1] |
| UV Exposure Duration | 30 - 300 sec | 60 sec | Balance cleavage efficiency with minimizing phototoxicity.[8][9] |
Experimental Protocols
Protocol 1: Preparation of Fluorophore-PC Mal-NHS Carbonate Ester Probe
This protocol describes the conjugation of an amine-reactive fluorescent dye to the this compound linker. The NHS ester of the dye will react with an available amine on the this compound, leaving the maleimide and the linker's NHS ester available for subsequent reactions.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
In a microcentrifuge tube, combine the this compound and the amine-reactive dye in a 1:1.2 molar ratio in reaction buffer. The final concentration should be in the range of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the resulting fluorescent probe using reverse-phase HPLC or size-exclusion chromatography to remove unconjugated dye and linker.
-
Characterize the final product by mass spectrometry and spectrophotometry to confirm conjugation and determine the concentration.
-
Store the purified probe at -20°C, desiccated and protected from light.
Protocol 2: Sequential Labeling of Live Cells and Imaging
This protocol details the sequential labeling of cell surface amines and intracellular thiols in live, adherent cells.
Materials:
-
EGFR-expressing cells (e.g., A431 cells)
-
Complete cell culture medium
-
Live cell imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺, supplemented with 10 mM HEPES, pH 7.4)
-
Fluorophore-PC Mal-NHS Carbonate Ester Probe (from Protocol 1)
-
Epidermal Growth Factor (EGF)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂) and appropriate laser lines and filters.
Procedure:
-
Cell Preparation:
-
Plate EGFR-expressing cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.
-
-
Amine Labeling (Cell Surface):
-
Wash the cells twice with pre-warmed live cell imaging buffer.
-
Prepare a working solution of the fluorescent probe in live cell imaging buffer at the optimized concentration (e.g., 5 µM).
-
Incubate the cells with the probe solution for 30 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed live cell imaging buffer to remove unbound probe.
-
-
Induction of Internalization:
-
Add live cell imaging buffer containing EGF (e.g., 50 ng/mL) to the cells.
-
Incubate for 15 minutes at 37°C to allow for receptor internalization.
-
-
Thiol Labeling (Intracellular):
-
Following EGF stimulation, continue to incubate the cells for an additional 60 minutes at 37°C to allow for the interaction of the internalized probe-receptor complex with cytosolic thiol-containing proteins and the subsequent maleimide-thiol reaction.
-
-
Final Wash:
-
Wash the cells twice with pre-warmed live cell imaging buffer.
-
-
Live Cell Imaging:
-
Immediately transfer the dish to the confocal microscope equipped with an environmental chamber.
-
Acquire images using the appropriate laser excitation and emission filters for the chosen fluorophore. Capture both cell surface and intracellular fluorescence.
-
-
Photocleavage (Optional):
-
Select a region of interest (ROI) for photocleavage.
-
Expose the ROI to UV light (e.g., 365 nm) for a predetermined duration (e.g., 60 seconds).
-
Acquire images before and after UV exposure to observe any change in fluorescence localization. A successful cleavage should result in the diffusion or altered localization of the fluorescent signal that was previously associated with the target complex.
-
Considerations and Troubleshooting
-
Cell Viability: It is crucial to monitor cell health throughout the experiment. High concentrations of the probe or excessive UV exposure can lead to phototoxicity.[10][11] Include a cell viability marker in control experiments.
-
Labeling Specificity: To confirm the specificity of the maleimide-thiol reaction, cells can be pre-treated with a non-fluorescent thiol-blocking agent like N-ethylmaleimide (NEM) before the thiol labeling step. This should result in a significant reduction in intracellular fluorescence signal.
-
Photobleaching: Minimize light exposure during imaging to prevent photobleaching. Use the lowest laser power and shortest exposure time that provide an adequate signal-to-noise ratio.[10]
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis. Prepare fresh solutions of the probe and perform the labeling in a timely manner. The pH of the labeling buffer for the NHS ester reaction should be between 7.2 and 8.5 for optimal results.[12]
-
Maleimide Reaction: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[13] The intracellular environment is generally within this range.
By following these guidelines and optimizing the experimental parameters, researchers can effectively utilize this compound for innovative live cell imaging applications to dissect complex biological processes with high spatiotemporal resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Cell Imaging Analysis of Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 4. neb.com [neb.com]
- 5. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorogenic probe for predicting treatment response in non-small cell lung cancer with EGFR-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biotium.com [biotium.com]
Application Notes and Protocols for Controlled Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed overview of the primary mechanisms governing controlled drug release from various delivery systems. This document is intended to serve as a practical guide for researchers and professionals involved in the design, development, and characterization of advanced drug delivery technologies.
Introduction to Controlled Release Mechanisms
Controlled release drug delivery systems are engineered to release a therapeutic agent at a predetermined rate, for a specific duration, or at a specific location to achieve a desired therapeutic effect.[1] This approach offers significant advantages over conventional dosage forms, including improved efficacy, reduced side effects, and enhanced patient compliance.[2] The primary mechanisms governing drug release include diffusion, swelling, erosion, and response to specific stimuli.[1]
Diffusion-Controlled Release Systems
In these systems, the drug is released by diffusion through a polymeric membrane or matrix.[3] The release rate is primarily governed by Fick's law of diffusion and is dependent on the properties of the drug, the polymer, and the design of the system.[3]
Types of Diffusion-Controlled Systems
-
Reservoir Systems: The drug core is encapsulated within a non-degradable, insoluble polymeric membrane. The drug diffuses through this membrane to the surrounding medium. These systems can achieve zero-order release kinetics.[3][4]
-
Matrix Systems: The drug is uniformly dispersed or dissolved within a monolithic polymer matrix. The drug on the surface dissolves first, and then the drug from the interior diffuses out through the matrix.[3]
Quantitative Data for Diffusion-Controlled Systems
The following table summarizes typical quantitative data for diffusion-controlled drug delivery systems. It is important to note that these values can vary significantly based on the specific drug, polymer, and experimental conditions.
| System Type | Polymer Example | Drug Example | Diffusion Coefficient (cm²/s) | Release Rate | Reference |
| Reservoir | Ethylcellulose | Theophylline | 1.01 x 10⁻¹⁵ | ~Constant | [5] |
| Matrix | Ethylcellulose | Diltiazem HCl | 2.50 x 10⁻¹⁵ | Decreases over time | [5] |
| Nanoparticles | PLGA | Tigecycline | Not specified | Sustained over 5-30 days | [6] |
Experimental Protocol: In Vitro Drug Release Kinetics using HPLC
This protocol outlines a general procedure for determining the in vitro release kinetics of a drug from a diffusion-controlled system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Drug-loaded delivery system (e.g., microparticles, tablets)
-
Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (specific to the drug being analyzed)
-
Standard solutions of the drug
-
Syringe filters (e.g., 0.22 µm)
-
Shaking incubator or dissolution apparatus
Procedure:
-
Preparation of Release Medium: Prepare a sufficient volume of the desired release medium and pre-warm it to 37°C.
-
Sample Preparation: Accurately weigh a known amount of the drug-loaded delivery system.
-
Release Study:
-
Place the sample in a known volume of the pre-warmed release medium in a sealed container.
-
Incubate at 37°C with constant agitation (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Filter the collected samples through a syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Analyze the filtered samples using a validated HPLC method to determine the concentration of the released drug. A typical method might involve:
-
-
Data Analysis:
-
Construct a calibration curve using the standard solutions.
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time.
-
Analyze the release data using kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[8]
-
Diagram: Diffusion-Controlled Release Mechanism
Swelling-Controlled Release Systems
These systems are composed of hydrophilic polymers that swell upon contact with aqueous fluids.[7] The swelling of the polymer matrix increases the mesh size of the polymer network, allowing the entrapped drug to diffuse out.[9]
Mechanism of Release
When a dry, glassy hydrophilic polymer is exposed to an aqueous medium, it absorbs water and swells. This process involves the transition of the polymer from a glassy to a rubbery state. The drug is then released through diffusion through the swollen matrix.[10]
Quantitative Data for Swelling-Controlled Systems
| Polymer | Drug Example | Swelling Index (%) | Release Duration (hours) | Reference |
| Hydroxyethyl cellulose (B213188) (HEC) & Sodium carboxymethyl cellulose (NaCMC) | Metformin | >100 | >12 | [11] |
| Salvia plebeian gum | Domperidone | 81.29 | 12 | [12] |
| Poly(vinyl alcohol) (PVA) | Emedastine difumarate | Not specified | >24 | [9] |
Experimental Protocol: Swelling Index Determination
This protocol describes how to determine the swelling index of a polymer matrix.
Materials:
-
Polymer matrix (e.g., tablet, hydrogel)
-
Swelling medium (e.g., deionized water, PBS)
-
Analytical balance
-
Filter paper
Procedure:
-
Initial Weight: Accurately weigh the dry polymer matrix (W₀).
-
Swelling: Place the matrix in a known volume of the swelling medium at 37°C.
-
Weight Measurement: At predetermined time intervals, remove the swollen matrix, gently blot the surface with filter paper to remove excess water, and weigh it (Wₜ).
-
Calculation: Calculate the swelling index using the following formula:[11] Swelling Index (%) = [(Wₜ - W₀) / W₀] * 100
Diagram: Swelling-Controlled Release Workflow
Erosion-Controlled Release Systems
In these systems, the drug is released as the polymer matrix degrades or erodes over time.[13] The polymer can be biodegradable, breaking down into smaller, non-toxic molecules that are cleared from the body.[4]
Types of Erosion
-
Surface Erosion: The polymer erodes only from the surface of the delivery system. The rate of drug release is proportional to the surface area of the device.[13]
-
Bulk Erosion: Degradation occurs throughout the entire polymer matrix simultaneously. The drug is released as the matrix integrity is lost.[13]
Quantitative Data for Erosion-Controlled Systems
| Polymer | Drug Example | Degradation Time | Release Mechanism | Reference |
| Photocrosslinkable Polyanhydrides | - | Reduced by 50% at 37°C vs 25°C | Surface Erosion | [14] |
| Poly(lactic-co-glycolic acid) (PLGA) | Doxorubicin | Weeks to months | Bulk Erosion | [4] |
| Poly(3-hydroxybutyrate-co-hydroxyvalerate) (PHBV) | - | Pronounced after 4 weeks | Bulk Degradation | [15] |
Experimental Protocol: Polymer Degradation Assay (Hydrolytic)
This protocol outlines a method for assessing the hydrolytic degradation of a polymer.
Materials:
-
Polymer samples of uniform shape and size
-
Degradation medium (e.g., PBS, pH 7.4)
-
Incubator at 37°C
-
Analytical balance
-
Tools for analysis (e.g., Gel Permeation Chromatography (GPC) for molecular weight, Scanning Electron Microscopy (SEM) for morphology)
Procedure:
-
Sample Preparation: Prepare polymer samples and record their initial dry weight and properties (e.g., molecular weight, morphology).[16]
-
Incubation: Immerse the samples in the degradation medium at 37°C.[16]
-
Periodic Sampling: At regular intervals (e.g., 1, 7, 14, 28 days), remove a subset of samples.[16]
-
Analysis:
-
Rinse the samples with deionized water and dry them to a constant weight.
-
Measure the weight loss to determine the extent of mass erosion.
-
Analyze the changes in molecular weight using GPC.
-
Observe the morphological changes using SEM.
-
Diagram: Erosion Mechanisms
Stimuli-Responsive Release Systems
These "intelligent" or "smart" systems are designed to release their drug payload in response to a specific internal or external stimulus.[17][18] This allows for on-demand or targeted drug delivery.
Types of Stimuli
-
Internal Stimuli: Changes in the physiological environment such as pH, redox potential, or the presence of specific enzymes.[2] For example, the lower pH in tumor microenvironments can trigger drug release from pH-sensitive carriers.[19]
-
External Stimuli: Application of an external trigger like temperature, light, magnetic field, or ultrasound.[17] For instance, a local increase in temperature (hyperthermia) can induce drug release from thermo-sensitive liposomes.[17]
Quantitative Data for Stimuli-Responsive Systems
| Stimulus | Polymer/Carrier | Drug Example | Release Trigger | Release Efficiency | Reference |
| pH | pH-responsive nanomicelles | Doxorubicin | Low pH (tumor microenvironment) | Enhanced at low pH | [17] |
| Temperature | Thermo-responsive liposomes | Doxorubicin | Mild hyperthermia (39°C) | 2-3 times higher cytotoxicity | [17] |
| Magnetic Field | Magnetic nanoparticles | Doxorubicin | Alternating magnetic field (hyperthermia) | Rapid release above LCST | [2] |
| Light (NIR) | Carbon nanotubes | Doxorubicin | NIR irradiation | Enhanced | [19] |
Experimental Protocol: Determination of Encapsulation Efficiency (Indirect Method)
This protocol describes a common indirect method to determine the encapsulation efficiency of a drug in a nanoparticle system.
Materials:
-
Drug-loaded nanoparticle suspension
-
Ultracentrifuge or centrifugal ultrafiltration devices
-
HPLC or UV-Vis spectrophotometer
-
Appropriate solvent to dissolve the drug
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension.
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated (free) drug. This can be done by:
-
Ultracentrifugation: Centrifuge the suspension at a high speed (e.g., 20,000 rpm for 30 minutes) to pellet the nanoparticles.[20]
-
Centrifugal Ultrafiltration: Use a centrifugal filter unit with a molecular weight cutoff that retains the nanoparticles while allowing the free drug to pass through.[21]
-
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant (containing the free drug).
-
Measure the concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Calculation:
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [ (Total amount of drug added - Amount of free drug) / Total amount of drug added ] * 100
-
Diagram: Stimuli-Responsive Release Signaling Pathway
References
- 1. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 2. Stimuli-Responsive Materials as Intelligent Drug Delivery Systems [sigmaaldrich.com]
- 3. books.rsc.org [books.rsc.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. rsisinternational.org [rsisinternational.org]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Swelling/Floating Capability and Drug Release Characterizations of Gastroretentive Drug Delivery System Based on a Combination of Hydroxyethyl Cellulose and Sodium Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Studies on Surface Erosion of Photocrosslinked Polyanhydride Tablets and Data Correlation with Release Kinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. 2.3.2. Determination of Entrapment Efficiency (EE%) [bio-protocol.org]
- 20. Is centrifugal ultrafiltration a robust method for determining encapsulation efficiency of pesticide nanoformulations? - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Targeted Therapies with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted therapies, particularly Antibody-Drug Conjugates (ADCs), represent a paradigm shift in cancer treatment, offering the potential to selectively deliver highly potent cytotoxic agents to tumor cells while sparing healthy tissues.[1][2][3] A critical component of an ADC is the linker, which covalently connects the monoclonal antibody to the cytotoxic payload.[4][5] Cleavable linkers are intelligently designed to remain stable in systemic circulation and then release the payload under specific conditions found within the tumor microenvironment or inside cancer cells.[1][4][6] This targeted release mechanism is paramount for maximizing therapeutic efficacy and minimizing off-target toxicity.[4][7]
This document provides a comprehensive guide to the principles of cleavable linkers, their mechanisms of action, a comparative analysis of their properties, and detailed protocols for their characterization.
Types of Cleavable Linkers and Mechanisms of Action
Cleavable linkers are primarily categorized into three main types based on their release mechanism:
-
Protease-Sensitive Linkers: These linkers are designed to be cleaved by enzymes, such as cathepsins, that are overexpressed in the lysosomes of tumor cells.[1][4] They typically incorporate a dipeptide sequence, with the valine-citrulline (Val-Cit) linker being the most widely used.[1][8] Upon ADC internalization and trafficking to the lysosome, cathepsin B cleaves the linker, often triggering a self-immolative cascade to release the unmodified payload.[8][]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the lower pH of endosomal (pH 5.0-6.5) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of blood (pH 7.4).[3][6][10][11] Commonly used acid-labile moieties include hydrazones, carbonates, and silyl (B83357) ethers.[10][12][13] The acidic environment catalyzes the hydrolysis of the linker, leading to payload release.[14]
-
Glutathione-Sensitive (Disulfide) Linkers: This strategy leverages the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, inside cells (1-10 mM) compared to the bloodstream (~5 µM).[4] These linkers contain a disulfide bond that is stable in circulation but is readily cleaved by intracellular GSH, releasing the payload.[4][][15] The stability of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond.[4][]
Data Presentation: Comparative Analysis of Cleavable Linkers
The selection of a cleavable linker has a profound impact on the pharmacokinetic properties, stability, and overall efficacy of a targeted therapy.[16] The following tables summarize key quantitative data for different cleavable linker types.
Table 1: Stability of Various Linker Types in Plasma
| Linker Type | Specific Example | Plasma Half-life (t½) | Key Considerations |
| pH-Sensitive | Hydrazone | ~24 - 183 hours (pH-dependent)[11][] | Can exhibit instability at physiological pH, potentially leading to premature drug release.[13] |
| pH-Sensitive | Silyl Ether | > 7 days[13] | Offers improved plasma stability compared to hydrazones.[7][13] |
| Protease-Cleavable | Valine-Citrulline (vc) | Generally stable in human plasma, but can show instability in rodent plasma.[18] | Highly effective and widely used; cleavage is dependent on lysosomal protease activity.[8] |
| Protease-Cleavable | Valine-Alanine (va) | Can exhibit better in vivo stability and performance compared to Val-Cit in some models.[2][19] | Alternative to Val-Cit with potentially different cleavage kinetics. |
| Glutathione-Sensitive | Disulfide | Stability can be modulated (e.g., by steric hindrance) to be > 50% intact after 7 days.[7] | Relies on the differential in reducing potential between plasma and the intracellular environment.[15] |
| Sulfatase-Cleavable | Arylsulfate | High plasma stability (> 7 days).[7] | A newer class of linkers with excellent stability and solubility.[18] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| ADC Target | Linker Type | Payload | Cell Line | IC50 (pM) |
| HER2 | Sulfatase-Cleavable | MMAE | HER2+ | 61 - 111[7] |
| HER2 | Val-Ala | MMAE | HER2+ | 92[7] |
| HER2 | β-Galactosidase-Cleavable | MMAE | HER2+ | 8.8[7] |
| HER2 | Val-Cit | MMAE | HER2+ | 14.3[7] |
Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. The data presented is for comparative purposes.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Experimental Protocols
Detailed and standardized protocols are crucial for the successful development and characterization of targeted therapies with cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, providing an indication of its in vivo stability and the potential for premature payload release.[20]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity resin
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Incubation: Incubate the ADC (e.g., at a final concentration of 100 µg/mL) in the selected species' plasma at 37°C.[20]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 120, and 144 hours).[20][21]
-
Sample Quenching: Immediately stop the reaction by placing the aliquots on ice or by adding a quenching buffer.
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using Protein A or Protein G affinity chromatography.[4][22] This step removes the majority of plasma proteins.
-
Elution: Elute the captured ADC from the affinity resin.
-
Analysis: Analyze the eluted ADC samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR).[23][24] A decrease in the average DAR over time indicates linker cleavage and payload release.
-
Data Analysis: Plot the average DAR versus time to determine the stability profile of the ADC in plasma.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability and is commonly used to determine the potency (IC50) of an ADC.[25][26]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines[27]
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[28]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[28]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[25] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control (e.g., unconjugated antibody) in culture medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.[25]
-
Incubation: Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control and medium-only wells as a blank. Incubate the plate for a period of 48 to 144 hours.[27][28]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[28] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[27]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[28]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[28]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal) dose-response curve.[25][27]
-
Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.[20]
Materials:
-
ADC sample
-
HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR)[20]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[20]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0[20]
-
UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[20]
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Separate the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.[20]
-
-
Detection: Monitor the elution profile at 280 nm.[20] Different peaks will correspond to the antibody with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Conclusion
The development of targeted therapies with cleavable linkers is a highly dynamic and promising field in oncology. The judicious selection and rigorous characterization of the linker are critical determinants of an ADC's success, directly influencing its stability, safety, and therapeutic efficacy. The protocols and data presented herein provide a foundational framework for researchers and drug developers to design and evaluate the next generation of these precision medicines.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. benchchem.com [benchchem.com]
- 5. veranova.com [veranova.com]
- 6. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 10. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ADC Plasma Stability Assay [iqbiosciences.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: PC Mal-NHS Carbonate Ester Conjugation
Welcome to the technical support center for PC Mal-NHS carbonate ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide robust protocols for successful conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is my overall conjugation yield with the this compound linker consistently low?
A1: Low yield in this two-step conjugation process typically points to suboptimal conditions in either the N-hydroxysuccinimide (NHS) ester reaction with amines or the maleimide (B117702) reaction with thiols. The primary factors to investigate are reagent stability, reaction pH, buffer composition, and the availability of reactive groups on your biomolecules. Each step has distinct optimal conditions that must be met.
Q2: My NHS ester reaction step is inefficient. What are the common causes and solutions?
A2: Inefficiency in the NHS ester-amine coupling is a frequent cause of low overall yield. The most common culprits are:
-
NHS Ester Hydrolysis: The NHS ester group is highly susceptible to hydrolysis (reaction with water), which renders it inactive.[1][2] The rate of hydrolysis increases dramatically with pH; the half-life can drop from hours at pH 7 to mere minutes at pH 8.6.[1][2]
-
Incorrect Buffer pH: The reaction requires deprotonated primary amines (-NH2), which are favored at alkaline pH. However, this is balanced against the increased rate of hydrolysis.
-
Competing Amines in Buffer: Buffers containing primary amines, such as Tris (TBS) or glycine (B1666218), will compete with your target molecule for the NHS ester, significantly reducing your yield.[1][3]
Q3: My maleimide reaction with the thiol group is not working. What should I troubleshoot?
A3: Failure in the maleimide-thiol conjugation step often relates to the stability of the maleimide group and the availability of the target thiol.
-
Oxidized or Inaccessible Thiols: Cysteine residues on your protein may have formed disulfide bonds (-S-S-) which are unreactive with maleimides.[7][8] The target thiol may also be sterically hindered.
-
Maleimide Hydrolysis: The maleimide group itself can hydrolyze and become inactive, particularly at pH values above 7.5.[7][8]
-
Competing Thiols in Buffer: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) will react with the maleimide group.[7][10]
-
Solution: If you must use DTT or BME for reduction, they must be completely removed (e.g., via a desalting column) before adding your maleimide-activated molecule.[10]
-
Q4: My protein is precipitating during or after the conjugation reaction. How can I prevent this?
A4: Protein aggregation is often caused by changes to the protein's surface properties.
-
Over-labeling: Attaching too many linker molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[4][13]
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can compromise protein stability.[13]
-
Solution: Ensure the buffer conditions are well within the stability range for your specific protein. Consider adding solubility-enhancing excipients if compatible with the reaction chemistry.[13]
-
-
Reaction Temperature: Higher temperatures can sometimes promote aggregation.
-
Solution: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[13]
-
Summary of Key Reaction Parameters
The table below summarizes the critical quantitative data for optimizing your two-step conjugation protocol.
| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Thiol-reactive) |
| Optimal pH Range | 7.2 - 8.5[1][5] | 6.5 - 7.5[11][12] |
| Recommended Buffers | PBS, HEPES, Borate, Carbonate[1][7] | PBS, HEPES[7] |
| Incompatible Buffers | Tris, Glycine (contain primary amines)[1] | Buffers with DTT, BME (contain thiols)[10] |
| Molar Excess of Linker | 5 to 20-fold excess over protein[5] | 10 to 20-fold excess over protein[9] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C)[1] | 4°C to Room Temperature (20-25°C)[11] |
| Typical Duration | 0.5 - 4 hours at RT; Overnight at 4°C[1][5] | 2 - 4 hours at RT; Overnight at 4°C[5] |
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate the recommended experimental workflow and a troubleshooting guide for diagnosing low-yield issues.
Caption: A typical two-step this compound conjugation workflow.
Caption: A troubleshooting flowchart for diagnosing low conjugation yield.
Detailed Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (If Necessary)
-
Prepare Protein: Dissolve the protein containing thiol (sulfhydryl) groups in a degassed buffer, such as PBS, at pH 7.2.[8]
-
Add Reducing Agent: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[8][9]
-
Incubate: Incubate the mixture for 20-30 minutes at room temperature.[8][9]
-
Proceed to Conjugation: The TCEP does not need to be removed before proceeding with the maleimide reaction step.[10]
Protocol 2: Two-Step Conjugation
Step A: NHS Ester Activation of Amine-Containing Protein
-
Protein Preparation: Dialyze the amine-containing protein into an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0. Adjust the protein concentration to 1-10 mg/mL.[1][14]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][7]
-
Activation Reaction: Add the calculated amount of the linker stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold excess is a common starting point).[15] Add the solution slowly while gently mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.[5][15]
-
Purification: Immediately remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis. The buffer should be exchanged to one suitable for the maleimide reaction (e.g., PBS at pH 7.0). This step is critical to prevent unwanted reactions.[14]
Step B: Maleimide Conjugation to Thiol-Containing Protein
-
Combine Reactants: Add the maleimide-activated protein from Step A to the solution of the reduced thiol-containing protein (from Protocol 1, if applicable). Ensure the final reaction pH is between 6.5 and 7.5.[11]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[5]
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching agent like L-cysteine or β-mercaptoethanol to the mixture and incubate for 15-30 minutes.[7][10]
-
Final Purification: Purify the final conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), to obtain the final product.
-
Analysis: Characterize the final conjugate using methods like SDS-PAGE, mass spectrometry (MS), or HPLC to confirm successful conjugation and assess purity.[11]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
troubleshooting NHS ester hydrolysis in aqueous buffer
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester crosslinking chemistry in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester reacts with water. This reaction is a major competitor to the desired conjugation reaction with a primary amine (-NH2) on your target molecule (e.g., a protein or antibody).[1][2][3] The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines.[3] This undesirable side reaction reduces the overall efficiency and yield of your intended conjugate.[2][3][4]
Q2: What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][5] A pH of 8.3-8.5 is often recommended as an ideal starting point for most protein labeling experiments.[5][6][7] This pH range represents a critical balance:
-
Amine Reactivity : The primary amines on the target molecule must be deprotonated (in the -NH2 form) to be nucleophilic and reactive. At pH levels below their pKa (typically around 10.5 for lysine), they are protonated (-NH3+) and unreactive.[4]
-
Ester Stability : The rate of NHS ester hydrolysis increases significantly at higher pH.[1][3][4] Above pH 9.0, hydrolysis can become so rapid that it outcompetes the conjugation reaction.[7]
Q3: Which buffers are recommended for NHS ester reactions?
It is crucial to use an amine-free buffer.[5] Commonly recommended buffers include:
For proteins that are sensitive to higher pH, a buffer like phosphate-buffered saline (PBS) at pH 7.2-7.4 can be used, but this will slow down the reaction rate, potentially requiring longer incubation times.[5][10]
Q4: Which buffers must be avoided?
You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][5] These molecules will compete with your target for reaction with the NHS ester, leading to lower yields and unwanted byproducts.[5] However, Tris or glycine can be used effectively to quench (stop) the reaction once the desired incubation time is complete.[1][11]
Q5: My NHS ester won't dissolve in the aqueous buffer. What should I do?
Many standard (non-sulfonated) NHS esters have poor water solubility.[5][12] The standard procedure is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][6] This stock solution is then added to your protein solution in the aqueous reaction buffer.[4][6] It is critical to use high-quality, amine-free DMF, as dimethylamine (B145610) impurities can react with the NHS ester.[6]
Quantitative Data Summary
The stability of an NHS ester in aqueous solution is highly dependent on pH and temperature. As pH increases, the half-life of the ester decreases dramatically.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0-4°C | 4 - 5 hours |
| 7.0 | Room Temp. | ~7 hours |
| 8.0 | Room Temp. | ~1 hour |
| 8.5 | Room Temp. | ~30 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | < 10 minutes |
(Data compiled from multiple sources describing general NHS ester chemistry).[1][7][8][11][13][14]
Visualizing Reaction Pathways and Troubleshooting
Competing Reaction Pathways
The primary challenge in NHS ester chemistry is the competition between the desired aminolysis (conjugation) and the undesired hydrolysis. The reaction's pH is the critical determinant of which pathway is favored.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. nanocomposix.com [nanocomposix.com]
- 9. biotium.com [biotium.com]
- 10. glenresearch.com [glenresearch.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. covachem.com [covachem.com]
- 13. interchim.fr [interchim.fr]
- 14. info.gbiosciences.com [info.gbiosciences.com]
preventing maleimide ring opening during conjugation
Welcome to the technical support center for maleimide-based bioconjugation. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on preventing the premature opening of the maleimide (B117702) ring and ensuring the stability of the final conjugate.
Frequently Asked Questions (FAQs)
Q1: What is maleimide ring opening, and why is it a problem?
A1: Maleimide ring opening is a hydrolysis reaction where the succinimide (B58015) ring, formed after the maleimide reacts with a thiol (e.g., from a cysteine residue), is opened by water. This forms two isomeric succinamic acid products.[1][2][3]
This presents two main problems:
-
Before Conjugation: If the maleimide ring on your reagent hydrolyzes before it has a chance to react with the target thiol, it forms a maleamic acid derivative that is unreactive.[2][4] This leads to failed or inefficient conjugation reactions.[4]
-
After Conjugation: The intact thiosuccinimide linkage can be unstable and undergo a "retro-Michael reaction," leading to deconjugation and loss of the payload (e.g., a drug or a dye).[1][5] Hydrolysis of the ring after conjugation locks the linkage into a stable, ring-opened form that is resistant to this deconjugation.[1][2][6][7] While this stabilizes the conjugate, the process can create a heterogeneous mixture of isomers if not properly controlled.[1]
Below is a diagram illustrating the key reaction pathways.
Q2: How can I prevent maleimide hydrolysis before and during the conjugation reaction?
A2: The key is to control the reaction environment, primarily pH, and to work efficiently. The maleimide-thiol reaction is fastest and most selective at a pH of 6.5-7.5.[1][2][5] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide can also begin to react with amines (e.g., lysine).[1][2]
| pH Range | Effect on Maleimide Conjugation |
| < 6.5 | Thiol group is protonated and less nucleophilic, significantly slowing the desired conjugation reaction.[1] |
| 6.5 - 7.5 | Optimal Range. The reaction with thiols is rapid and highly selective, approximately 1,000 times faster than with amines.[2][5] Hydrolysis of the maleimide reagent is minimized. |
| > 7.5 | Rate of maleimide hydrolysis increases sharply.[4] Side reactions with primary amines (e.g., lysine) become competitive.[2] |
| > 8.5 | Significant hydrolysis of the maleimide ring occurs.[8][9] This pH range is sometimes used intentionally after conjugation to stabilize the linkage.[1][10] |
Q3: My conjugate is unstable and loses its payload over time. How can I improve its long-term stability?
A3: This is a classic sign of the retro-Michael reaction, where the thiosuccinimide bond breaks, releasing the payload.[1][5] This is especially problematic in environments with other thiols, such as blood plasma.[1][6] The most effective strategy to prevent this is to intentionally hydrolyze the thiosuccinimide ring after the conjugation is complete.[11][12] This creates a stable ring-opened product that is resistant to cleavage.[1][6][7]
Stabilization Strategy:
-
Controlled Hydrolysis: After purifying the conjugate, adjust the pH of the solution to 8.5-9.0 and incubate at room temperature or 37°C.[10] Monitor the reaction by mass spectrometry until hydrolysis is complete, then re-neutralize the solution to pH 7.0-7.5 for storage.[10]
-
Optimal Storage: Store the final, stabilized conjugate at 4°C for short-term use or frozen at -80°C (with cryoprotectants) for long-term storage to slow any degradation.[1] The optimal storage buffer pH is 6.5-7.0.[1]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
You've performed the reaction, but analysis (e.g., HPLC, SDS-PAGE, MS) shows a low yield of the desired conjugate.
Problem 2: Conjugate Shows Increasing Heterogeneity or Loss of Payload During Storage
Your initial conjugation was successful, but upon storage or further analysis, you observe multiple peaks on HPLC or evidence of deconjugation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Retro-Michael Reaction | The thiosuccinimide linkage is reversing, causing payload loss. This is accelerated by the presence of other thiols.[1] | Induce stabilizing hydrolysis. After initial purification, adjust the conjugate's buffer pH to 8.5, incubate for 2-4 hours, and then re-neutralize to pH 7.0 for storage. This creates a stable, ring-opened structure.[1][10] |
| Suboptimal Storage Buffer | The storage buffer pH is too high, promoting uncontrolled hydrolysis or other side reactions. | Analyze and adjust storage buffer. Ensure the final storage buffer is at a pH between 6.5 and 7.0 to maximize long-term stability of the intact or intentionally hydrolyzed conjugate.[1] |
| Thiol Exchange in Plasma | If working with ADCs, the payload is being transferred to abundant plasma thiols like albumin.[1][6] | Confirm with Mass Spectrometry. Use LC-MS to check for drug conjugated to plasma proteins.[1] Implement the controlled hydrolysis step described above before in vivo use to prevent this exchange.[1] |
| N-Terminal Cysteine Rearrangement | If conjugating to an N-terminal cysteine, the linkage can rearrange to a stable six-membered thiazine (B8601807) ring, especially at pH > 7.[13][14] | Control reaction pH. Perform the initial conjugation at pH 7.3-7.4 and allow the reaction to proceed for an extended period (e.g., 24 hours) to facilitate the complete conversion to the stable thiazine product.[10][13] |
Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Conjugation
This protocol provides a general framework for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.
Materials:
-
Protein with free thiol(s) (1-10 mg/mL).
-
Maleimide reagent.
-
Conjugation Buffer: Degassed, non-nucleophilic buffer such as 100 mM phosphate (B84403) buffer or HEPES, pH 7.0-7.5.[15][16] Avoid buffers containing amines (Tris) or thiols.[17]
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine).
-
Purification equipment (e.g., size-exclusion chromatography column).
Methodology:
-
Protein Preparation: Dissolve the protein in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[18]
-
(Optional) Reduction of Disulfides: If the protein's cysteines are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[4][16] Incubate for 20-30 minutes at room temperature.[4][10] If using DTT, it must be removed via a desalting column before proceeding. TCEP does not need to be removed.
-
Prepare Maleimide Stock: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][4][16] Do not store maleimides in aqueous solution.[2][10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the stirring protein solution.[10][15]
-
Incubation: Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[4][18]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine to consume any unreacted maleimide.[4]
-
Purification: Remove excess maleimide reagent and other reaction components using a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS, pH 7.0).
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
This protocol is performed after the conjugate has been purified via Protocol 1.
Materials:
-
Purified thiosuccinimide conjugate.
-
High pH Buffer: 1 M borate (B1201080) buffer, pH 9.0.
-
Neutralization Buffer: 1 M phosphate buffer, pH 6.5.
-
Analytical equipment (e.g., LC-MS).
Methodology:
-
Confirm Conjugation: Before starting, confirm the successful formation of the thiosuccinimide conjugate using an appropriate analytical method (e.g., Mass Spectrometry).[10]
-
Adjust pH: Slowly add the High pH Buffer to the purified conjugate solution until the final pH is between 8.5 and 9.0.[10]
-
Incubation: Incubate the mixture at room temperature or 37°C.[10]
-
Monitoring: Periodically take aliquots of the reaction and analyze by mass spectrometry to monitor the disappearance of the intact conjugate mass and the appearance of the hydrolyzed mass (Intact Mass + 18 Da). Continue until the hydrolysis is complete.
-
Re-neutralize: Once hydrolysis is complete, carefully add the Neutralization Buffer to return the solution to a final pH of 7.0-7.5 for storage or downstream use.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. raineslab.com [raineslab.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. benchchem.com [benchchem.com]
- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[1][2][3] It is considered a Critical Quality Attribute (CQA) because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, stability, and pharmacokinetics (PK).[1][3][4][5][6] An ADC with a low DAR may not be potent enough, while an excessively high DAR can lead to increased toxicity, faster clearance from the body, and potential for aggregation.[3][5][7] Therefore, precise control and monitoring of the DAR are essential for developing a safe and effective ADC therapeutic.[1][4]
Q2: How does the DAR value impact the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR value is a critical balancing act for the therapeutic efficacy of an ADC:
-
Efficacy: Generally, a higher DAR results in the delivery of more of the cytotoxic payload to the target cancer cell, which can increase the ADC's potency.[3] However, this relationship is not always linear, as very high DAR values may not always lead to better efficacy.[3]
-
Toxicity: Higher DAR values are frequently linked to greater systemic toxicity.[3] This can be a result of the payload being released into circulation or the off-target uptake of the more hydrophobic ADC molecules.[3][8]
-
Pharmacokinetics (PK): ADCs with high DAR values (e.g., greater than 4) tend to be more hydrophobic, which can cause them to be cleared from circulation more quickly, often by the liver.[3][9] This reduces the ADC's half-life and overall exposure, which can diminish its therapeutic effect.[3][9]
Q3: Is there a universal "optimal" DAR for all ADCs?
A3: No, there is no single optimal DAR for all ADCs. The ideal DAR must be determined empirically for each specific ADC, taking into account the antibody, payload, linker, and target antigen.[3] However, a DAR value between 2 and 4 has historically been considered optimal for many ADCs, providing a good balance of efficacy and safety.[][11][12] More recent developments, including site-specific conjugation technologies, have enabled the successful development of ADCs with higher DARs, such as a DAR of 8.[13]
Q4: What are the primary methods for controlling the DAR during ADC manufacturing?
A4: Several strategies are employed to control the DAR during the manufacturing process:
-
Site-Specific Conjugation: This involves engineering the antibody to create specific sites for drug conjugation, leading to a more homogeneous ADC product with a consistent DAR.[1][14][15]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used to attach payloads at specific sites with high reproducibility.[1][16]
-
Optimizing Reaction Conditions: Carefully controlling parameters such as the molar ratio of the linker-payload to the antibody, pH, temperature, and reaction time is crucial for achieving the desired DAR.[1][14][17]
-
Linker-Payload Design: The properties of the linker and payload, such as hydrophobicity, can influence the conjugation process and the final DAR.[1]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent DAR Between Batches
-
Question: We are observing significant variability in the average DAR across different manufacturing batches of our ADC. What are the likely causes and how can we improve consistency?
-
Answer: Inconsistent DAR is a frequent challenge, particularly with random conjugation methods like those targeting lysine (B10760008) or cysteine residues. The primary causes often stem from minor variations in the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reactant Stoichiometry | Ensure precise and consistent molar ratios of the linker-payload to the antibody. Even small deviations can significantly alter the final DAR.[3] |
| Variable Antibody Reduction (for Cysteine Conjugation) | The efficiency of reducing the interchain disulfide bonds is critical. Incomplete or inconsistent reduction leads to a variable number of available thiol groups for conjugation in each batch.[3] |
| Fluctuations in Reaction Parameters | Maintain strict control over reaction pH, temperature, and incubation time.[1] |
| Inconsistent Reagent Quality | Use high-quality, well-characterized reagents, including the antibody, linker-payload, and any reducing or modifying agents. |
Issue 2: Low Conjugation Efficiency and/or Low DAR
-
Question: Our conjugation reaction is resulting in a consistently low DAR and a low overall yield of the ADC. What factors could be contributing to this, and what can we do to improve it?
-
Answer: Low conjugation efficiency and a resulting low DAR can be caused by several factors, often related to the solubility of the linker-payload and the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Poor Linker-Payload Solubility | Hydrophobic linker-payloads may have limited solubility in aqueous conjugation buffers, reducing their availability to react with the antibody.[18] Consider adding a small amount of an organic co-solvent like DMSO to improve solubility, but be cautious as high concentrations can denature the antibody.[18] |
| Suboptimal Reaction pH | Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used. For example, maleimide-thiol conjugation is typically most efficient at a pH between 6.5 and 7.5.[18] |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | Ensure complete and controlled reduction of the disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP and ensure its removal before adding the linker-payload.[18] |
| Steric Hindrance | The conjugation site on the antibody may be sterically hindered, preventing efficient access for the linker-payload. Site-specific conjugation to more accessible regions can address this. |
Issue 3: ADC Aggregation During or After Conjugation
-
Question: We are observing significant aggregation of our ADC product, particularly with higher DAR species. What causes this and how can we mitigate it?
-
Answer: ADC aggregation is a common problem, especially for ADCs with high DARs, as the addition of hydrophobic payloads increases the overall hydrophobicity of the antibody.[19]
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | Higher DARs lead to increased surface hydrophobicity, promoting self-association and aggregation.[19] |
| Suboptimal Formulation Buffer | The pH and ionic strength of the buffer can significantly impact protein stability. Screen different buffer conditions to find one that minimizes aggregation. |
| Use of Hydrophilic Linkers | Employing more hydrophilic linkers can help to offset the hydrophobicity of the payload and reduce the tendency for aggregation.[5] |
| Inclusion of Excipients | Certain excipients, such as polysorbates or sugars, can be added to the formulation to stabilize the ADC and prevent aggregation. |
Section 3: Experimental Protocols and Data
Methods for DAR Determination
Several analytical techniques are used to determine the DAR of an ADC. The choice of method depends on the specific ADC and the level of detail required.
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the average DAR.[7][20][21] | Quick, simple, and requires minimal sample preparation.[20] | Provides only the average DAR and cannot determine the distribution of different DAR species.[20] Less accurate than other methods.[20] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. Since the drug payload is often hydrophobic, species with different DARs will have different retention times.[7][20][22] | Provides information on the distribution of different DAR species and allows for the calculation of the average DAR.[20][22][23] It is a non-denaturing technique.[24] | May not be suitable for all ADCs, particularly those with very hydrophobic payloads which can bind irreversibly to the column.[3] Incompatible with mass spectrometry due to the high salt concentrations used.[23][25] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the ADC after reduction. The drug distribution on each chain can be determined, and the average DAR calculated.[7][20] | Often provides higher resolution than HIC.[26] | Requires denaturation and reduction of the ADC, so it does not analyze the intact molecule.[27] |
| Mass Spectrometry (LC-MS) | Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules.[14][28][29][30] | Highly accurate and provides detailed information on the DAR distribution and the location of conjugation.[20][29] | Requires more complex instrumentation and data analysis.[29] |
Impact of DAR on ADC Properties
The following table summarizes the general impact of different DAR values on key ADC attributes.
| Property | Low DAR (e.g., 2) | Moderate DAR (e.g., 4) | High DAR (e.g., 8) |
| Efficacy | Lower potency | Often optimal potency | May have the highest potency per molecule, but this may not always translate to improved therapeutic outcomes[3] |
| Toxicity | Generally lower systemic toxicity | Balanced toxicity profile | Increased risk of systemic and off-target toxicity[3][8] |
| Pharmacokinetics | Longer plasma half-life, slower clearance | Moderate clearance | Shorter plasma half-life, faster clearance[3][9] |
| Hydrophobicity | Lower | Moderate | Higher |
| Aggregation Risk | Low | Moderate | High[3] |
| Manufacturability | Easier to formulate and purify | Manageable | Challenging to formulate and purify; may require organic modifiers[3] |
Section 4: Visualized Workflows
General Workflow for ADC Conjugation and DAR Analysis
Caption: General workflow for ADC conjugation and subsequent DAR analysis.
Troubleshooting Logic for Inconsistent DAR
Caption: Troubleshooting decision tree for addressing inconsistent DAR results.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. hpst.cz [hpst.cz]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development, efficacy and side effects of antibody‑drug conjugates for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance and Considerations of Antibody Engineering in Antibody-Drug Conjugates Development from a Clinical Pharmacologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DAR Control & Conjugation Platforms: Advanced guide topic 32 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 15. Antibody-drug conjugate (ADC) development - ProteoGenix [us.proteogenix.science]
- 16. academic.oup.com [academic.oup.com]
- 17. mycenax.com [mycenax.com]
- 18. benchchem.com [benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. lcms.cz [lcms.cz]
- 29. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Technical Support Center: Purifying Photocleavable Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of photocleavable conjugates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of Purified Conjugate
Q1: Why is my final conjugate yield consistently low after purification?
Low conjugate yield can be attributed to several factors, including incomplete photocleavage, degradation of the conjugate, or losses during the purification process. It's crucial to systematically investigate each step to identify the root cause.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Photocleavage | Optimize irradiation conditions such as wavelength, intensity, and duration.[3] Ensure the light source is appropriate for the specific photocleavable linker used.[4][5] Consider performing a time-course experiment to determine the optimal irradiation time for complete cleavage. |
| Precipitation during Conjugation or Purification | High protein concentrations can lead to aggregation.[1] Consider optimizing the protein concentration or the buffer conditions, such as pH and ionic strength, to enhance solubility.[6] |
| Degradation of the Conjugate | Photocleavable linkers can be labile and prone to degradation under harsh conditions like extreme pH or temperature.[7] Use mild purification conditions and avoid repeated freeze-thaw cycles. The inclusion of protease inhibitors can also prevent degradation.[6] |
| Loss during Purification Steps | Significant sample loss can occur during chromatography or filtration steps. Ensure the chosen purification method is suitable for the size and properties of your conjugate. For instance, select a size-exclusion chromatography (SEC) column with an appropriate fractionation range.[8] For affinity purification, ensure efficient binding and elution conditions. |
| Inaccurate Quantification | Ensure that the method used for quantifying the conjugate is accurate and not interfered with by components of the buffer or impurities. |
Issue 2: Presence of Impurities in the Final Product
Q2: My purified conjugate shows multiple peaks on HPLC/SDS-PAGE. What are the likely impurities and how can I remove them?
Impurities in the final product can be unreacted starting materials, byproducts of the photocleavage reaction, or aggregated forms of the conjugate.[9][10]
Potential Impurities and Purification Strategies:
| Impurity | Identification | Recommended Purification Strategy |
| Unreacted Starting Material (e.g., antibody, drug-linker) | Compare the chromatogram/gel of the purified sample with the starting materials. | Optimize the conjugation reaction to drive it to completion. Use an appropriate chromatography technique like size-exclusion (SEC) or affinity chromatography to separate the conjugate from smaller unreacted molecules.[1][11] |
| Photocleavage Byproducts | These are often small molecules generated from the linker upon UV irradiation.[10] | Size-exclusion chromatography (SEC) or dialysis are effective for removing small molecule byproducts from the larger conjugate.[12][13] |
| Aggregates | Appear as high molecular weight species on SEC or as bands higher up on a non-reducing SDS-PAGE. | Optimize buffer conditions (pH, ionic strength, additives) to minimize aggregation.[6] Use SEC to separate monomers from aggregates.[8] |
| Incompletely Cleaved Conjugate | A species with a higher molecular weight than the desired product. | Optimize photocleavage conditions (longer irradiation time, higher light intensity).[3] Further purification by ion-exchange or hydrophobic interaction chromatography (HIC) may be necessary. |
Frequently Asked Questions (FAQs)
Q3: What is the ideal wavelength and irradiation time for photocleavage?
The optimal wavelength corresponds to the absorbance maximum of your specific photocleavable linker, typically in the UV-A range (320-400 nm) for common linkers like o-nitrobenzyl groups.[4][5] The ideal irradiation time must be determined empirically for each conjugate, as it depends on the concentration, solvent, and light intensity. Insufficient irradiation leads to incomplete cleavage, while excessive exposure can cause photodamage to the conjugate.[14] A time-course experiment analyzing the extent of cleavage at different time points is recommended.
Q4: How can I minimize the formation of byproducts during photocleavage?
The formation of reactive byproducts, such as nitroso-ketones or -aldehydes from o-nitrobenzyl linkers, can lead to modification of the target molecule.[10] Performing the photocleavage at a slightly acidic pH and in the presence of scavengers can sometimes reduce the reactivity of these byproducts.[15]
Q5: Which purification technique is best for my photocleaved conjugate?
The choice of purification technique depends on the properties of your conjugate and the nature of the impurities. A multi-step approach is often necessary.[11]
-
Size-Exclusion Chromatography (SEC): Ideal for separating the conjugate from smaller molecules like cleavage byproducts and unreacted drug-linkers, or for removing aggregates.[8][12]
-
Affinity Chromatography: Useful if your conjugate has an affinity tag. This can be a highly specific purification step.[16][17]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation based on hydrophobicity and is suitable for smaller conjugates like peptides and oligonucleotides.[9]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge and can be effective in removing impurities with different isoelectric points.
Q6: My photocleavable conjugate is an antibody-drug conjugate (ADC). Are there any specific purification challenges I should be aware of?
Yes, ADCs present unique challenges due to their complexity. The drug-to-antibody ratio (DAR) is a critical quality attribute that needs to be controlled. Purification methods must be able to separate ADCs with different DARs if necessary. The hydrophobicity of the payload can lead to aggregation, requiring careful optimization of buffer conditions.[7][11]
Quantitative Data Summary
Table 1: Impact of Irradiation Conditions on Photocleavage Efficiency and Purity
| Parameter | Condition | Effect on Cleavage Efficiency | Effect on Purity | Reference |
| Wavelength | Optimal (matches linker absorbance max) | High | High (minimizes side reactions) | [3][4] |
| Sub-optimal | Low | May increase side-product formation | [18] | |
| Irradiation Time | Too Short | Incomplete cleavage (low yield) | Contamination with uncleaved conjugate | [19][20] |
| Optimal | Complete cleavage (high yield) | High purity | [5] | |
| Too Long | Potential for photodamage to the conjugate | Formation of degradation products | [14] | |
| Light Intensity | Low | Slow cleavage rate | - | |
| High | Fast cleavage rate | May increase local heating and degradation |
Experimental Protocols
Protocol 1: General Photocleavage Procedure
-
Sample Preparation: Dissolve the photocleavable conjugate in a suitable, UV-transparent buffer. The concentration should be optimized to prevent aggregation.
-
Irradiation: Place the sample in a quartz cuvette or other UV-transparent vessel. Irradiate with a UV lamp at the appropriate wavelength (e.g., 365 nm for many o-nitrobenzyl linkers) for the empirically determined optimal time.[9] Ensure uniform irradiation of the sample.
-
Post-Cleavage Handling: After irradiation, proceed immediately to the purification step to minimize potential side reactions of cleavage byproducts.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer that maintains the stability of the conjugate. The buffer should have an ionic strength sufficient to minimize non-specific interactions (e.g., 0.15 M NaCl).[8][12]
-
Sample Loading: Apply the photocleaved sample to the column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.[12]
-
Elution: Elute the sample with the equilibration buffer at an optimized flow rate. Lower flow rates generally provide better resolution.[8]
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).
-
Analysis: Analyze the collected fractions by SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing the purified conjugate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. neb.com [neb.com]
- 3. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. Photocleavable PC linker [biosyn.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. bioted.es [bioted.es]
- 14. Wavelengths and temporal effects on the response of mammalian cells to UV radiation: Limitations of action spectra illustrated by genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of pH and Irradiation Wavelength on the Production of Reactive Oxidants during Chlorine Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Thiol-Maleimide Reactions
Welcome to the technical support center for thiol-maleimide reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide reaction?
A1: The optimal pH for a thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][][4][5][6][7][8] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions.[9] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][][5][6][8]
-
Below pH 6.5: The reaction rate is significantly reduced because the thiol group is protonated, decreasing its nucleophilicity.[1]
-
Above pH 7.5: The maleimide group becomes susceptible to hydrolysis and can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[1][2][5][7][10]
Q2: My maleimide reagent is not reacting. What are the possible causes?
A2: Low or no reactivity can stem from several factors:
-
Hydrolyzed Maleimide: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at a pH above 7.5.[2][5][10] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[2][5]
-
Oxidized or Inaccessible Thiols: The target cysteine residues on your protein may have formed disulfide bonds, which do not react with maleimides.[2][11] A pre-reduction step is often necessary.
-
Incorrect pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[2][10]
Q3: How can I prevent the reversal of the thiol-maleimide linkage (retro-Michael reaction)?
A3: The thioether bond formed can be reversible, especially in environments with high concentrations of other thiols like glutathione.[2] This can lead to payload exchange and off-target effects, a significant concern for antibody-drug conjugates (ADCs).[2] To stabilize the linkage, you can:
-
Induce Hydrolysis: After the conjugation reaction, intentionally hydrolyze the thiosuccinimide ring by adjusting the pH to 8.5-9.0.[2][] This ring-opened structure is more stable and resistant to thiol exchange.[2][][10]
-
Use Modified Maleimides: Newer generations of maleimides, such as N-aryl maleimides, have been developed to form more stable conjugates.[12][13]
Q4: Do I need a reducing agent for my reaction?
A4: This depends on the state of the thiol groups on your molecule. If cysteine residues are present as disulfide bonds, they must be reduced to free thiols (-SH) to react with the maleimide.[2][11][14] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective and does not contain a thiol group, so it won't compete in the conjugation reaction.[2][7][9] If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide reagent.[7][15][16]
Q5: What is the recommended molar ratio of maleimide to thiol?
A5: A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[1] A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[1][4][9][10][14][16] However, the optimal ratio is system-dependent and may require optimization.[15][17][18] For some molecules, much lower ratios (e.g., 2:1 or 5:1) have been found to be optimal.[15][17][18]
Troubleshooting Guide
This section addresses specific issues that may arise during your thiol-maleimide conjugation experiments.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low Conjugation Yield | Inactive Maleimide Reagent | Prepare maleimide stock solutions fresh in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[2][9][10] Avoid storing maleimides in aqueous buffers.[5][10] |
| Oxidized/Inaccessible Thiols | Pre-reduce protein disulfide bonds with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[2][9][14] Use degassed buffers to prevent re-oxidation.[15] | |
| Suboptimal pH | Verify the reaction buffer pH is strictly between 6.5 and 7.5 using a calibrated pH meter.[1][2][9] | |
| Insufficient Molar Ratio | Increase the molar excess of the maleimide reagent. Perform trial conjugations with a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimum.[10][15] | |
| Low Reaction Temperature | Reactions at 4°C will be slower and may result in lower yields compared to room temperature for the same incubation time.[19] Consider increasing the incubation time if performing the reaction at a lower temperature.[19] | |
| Poor Selectivity / Side Products | Reaction with Amines | Maintain the reaction pH below 7.5.[1][2] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][][5] |
| Thiazine (B8601807) Rearrangement | This occurs with N-terminal cysteine residues.[2][20] The rearrangement is more rapid at basic pH.[20][21] If possible, avoid conjugating to an N-terminal cysteine or consider acetylating the N-terminus.[20][22] | |
| Buffer Interference | Avoid buffers containing primary or secondary amines (e.g., Tris) or other thiols (e.g., DTT, beta-mercaptoethanol).[4][7][15] Use buffers such as PBS or HEPES.[15] | |
| Conjugate Instability | Retro-Michael Reaction (Thiol Exchange) | After conjugation, induce hydrolysis of the thiosuccinimide ring by incubating at pH 8.5-9.0 for 2-4 hours.[2][10] This forms a more stable, ring-opened structure.[5][10] |
| Hydrolysis of Maleimide | Perform the conjugation reaction promptly after preparing the maleimide solution. The rate of maleimide hydrolysis increases with pH.[5][23][24] |
Data Summary Tables
Table 1: Effect of pH on Thiol-Maleimide Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[1] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Critical for selectivity and rate.[1][2][][4] |
| Temperature | 4°C to 25°C (Room Temp) | 4°C for sensitive proteins (longer incubation)[1][19]; Room temp for faster kinetics.[1] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Optimize for specific reactants.[1][15][17][18] |
| Reaction Time | 30 min - 2 hours (RT) or 8-16 hours (4°C) | Dependent on temperature and reactants.[1] |
| Buffers | PBS, HEPES | Avoid buffers with amines (e.g., Tris) or thiols.[4][15] |
Key Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Prepare the protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2).[2][15]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[2][14][16]
-
The protein solution is now ready for conjugation. TCEP does not need to be removed.[7]
Protocol 2: General Thiol-Maleimide Conjugation
-
Ensure the thiol-containing protein (from Protocol 1, if needed) is in a degassed buffer at pH 6.5-7.5.[4][14]
-
Prepare a stock solution of the maleimide-containing reagent in an anhydrous solvent like DMSO or DMF immediately before use.[2][4][14]
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution. Add dropwise while gently stirring.[1][4]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[4][14] Protect the reaction from light if using a fluorescent maleimide.[8]
-
To quench the reaction, add a small molecule thiol like cysteine or beta-mercaptoethanol to react with any unreacted maleimide.[15]
-
Purify the conjugate using size-exclusion chromatography (desalting column) or dialysis to remove excess reagents.[15]
Protocol 3: Post-Conjugation Stabilization via Hydrolysis
-
After purifying the conjugate (from Protocol 2), confirm its formation using analytical methods (e.g., HPLC, MS).[2]
-
Adjust the pH of the conjugate solution to 8.5-9.0.[2]
-
Incubate at room temperature or 37°C.[2]
-
Monitor the ring-opening by mass spectrometry until hydrolysis is complete.[2]
-
Re-neutralize the solution to pH 7.0-7.5 for storage.[2]
Visualized Workflows and Pathways
Caption: A typical experimental workflow for thiol-maleimide bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. kinampark.com [kinampark.com]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.tocris.com [resources.tocris.com]
- 17. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 19. researchgate.net [researchgate.net]
- 20. bachem.com [bachem.com]
- 21. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: NHS Ester Reactions with Proteins
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of N-hydroxysuccinimide (NHS) esters with proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that can occur when using NHS esters to label proteins?
A1: The most common side reaction is the hydrolysis of the NHS ester in aqueous solutions, which renders it inactive and unable to react with the protein. Other significant side reactions include the modification of amino acid residues other than primary amines, such as the hydroxyl groups of tyrosine, serine, and threonine, or the imidazole (B134444) group of histidine, particularly at higher pH values.
Q2: How does pH affect the efficiency and specificity of NHS ester reactions?
A2: The pH of the reaction buffer is a critical factor. The optimal pH for the reaction of NHS esters with primary amines (like the N-terminus and lysine (B10760008) side chains) is typically between 7.2 and 8.5. At lower pH values, the amine groups are protonated and less nucleophilic, slowing down the desired reaction. At higher pH values (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, and the potential for modification of other nucleophilic residues also rises.
Q3: My protein precipitates after labeling with an NHS ester. What could be the cause?
A3: Protein precipitation following labeling can be caused by several factors. Over-labeling, where too many amino acid residues are modified, can alter the protein's charge and conformation, leading to aggregation. The hydrophobicity of the label itself can also contribute to insolubility. To troubleshoot this, consider reducing the molar excess of the NHS ester, optimizing the reaction time, or using a more hydrophilic linker if available.
Q4: How can I confirm that my protein has been successfully labeled?
A4: Successful labeling can be confirmed using several methods. A simple and common technique is UV-Vis spectroscopy to detect the label's absorbance if it has a chromophore. Mass spectrometry (MALDI-TOF or ESI-MS) provides a more precise measurement of the increase in molecular weight due to the attached label, often revealing the degree of labeling. SDS-PAGE analysis can also show a shift in the protein's apparent molecular weight, especially for larger labels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolysis of NHS ester: The reagent was exposed to moisture or the reaction buffer was not freshly prepared. 2. Suboptimal pH: The reaction pH is too low, leading to protonated and less reactive amines. 3. Presence of competing nucleophiles: The buffer (e.g., Tris) or other sample components contain primary amines. 4. Insufficient molar excess of NHS ester. | 1. Use anhydrous solvents to dissolve the NHS ester and prepare fresh reaction buffers immediately before use. 2. Optimize the reaction pH to be within the 7.2-8.5 range. 3. Use amine-free buffers such as PBS or HEPES. 4. Increase the molar ratio of the NHS ester to the protein. |
| Protein Precipitation/Aggregation | 1. Over-labeling: Too many modifications are altering the protein's properties. 2. Hydrophobicity of the label: The attached molecule is causing the protein to become insoluble. | 1. Reduce the molar excess of the NHS ester or decrease the reaction time. 2. If possible, choose a reagent with a more hydrophilic linker. Consider performing a buffer exchange into a more suitable storage buffer post-labeling. |
| Non-specific Labeling | 1. High pH: The reaction pH is too high (e.g., > 8.5), promoting the reaction with other nucleophilic residues like tyrosine or serine. 2. Prolonged reaction time: Leaving the reaction to proceed for too long can increase the chance of side reactions. | 1. Lower the reaction pH to the 7.5-8.0 range to favor reaction with primary amines. 2. Optimize the reaction time by performing a time-course experiment to find the point of sufficient labeling before significant side reactions occur. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a high concentration (e.g., 10-100 mM).
-
Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted label and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol assumes the label has a distinct absorbance at a wavelength where the protein's absorbance is minimal.
-
Measure the absorbance of the labeled protein solution at two wavelengths:
-
A280 (for protein concentration)
-
Amax (the maximum absorbance wavelength of the label)
-
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the label's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor (A280 of the free label / Amax of the free label).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Amax / (εlabel × Protein Concentration (M))
-
Where:
-
εlabel is the molar extinction coefficient of the label at its Amax.
-
-
Visualizations
Caption: Reaction pathways of NHS esters with proteins.
Caption: Troubleshooting workflow for low labeling efficiency.
Technical Support Center: Impact of Buffer Choice on Maleimide Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical impact of buffer selection on the stability of maleimides and the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of buffer so critical for reactions involving maleimides?
A1: The buffer environment, particularly its pH and composition, directly influences the stability and reactivity of the maleimide (B117702) group. An inappropriate buffer can lead to two primary issues: hydrolysis of the maleimide, rendering it unreactive to thiols, and side reactions with buffer components or other nucleophiles like primary amines.[1][2] Therefore, careful buffer selection is paramount to ensure high conjugation efficiency and reproducibility.
Q2: What is the optimal pH range for maleimide-thiol conjugation?
A2: The ideal pH range for the specific and efficient reaction of maleimides with sulfhydryl (thiol) groups is between 6.5 and 7.5.[1][2] Within this window, the reaction with thiols is significantly faster—approximately 1,000 times faster than the reaction with amines at pH 7.0—ensuring high chemoselectivity.[2]
Q3: What happens if the reaction pH is outside the optimal 6.5-7.5 range?
A3:
-
Above pH 7.5: The rate of maleimide hydrolysis to a non-reactive maleamic acid increases significantly.[1][3] Additionally, the reaction loses its specificity for thiols, and competitive side reactions with primary amines (e.g., lysine (B10760008) residues on proteins) become more prevalent.[1][4]
-
Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) decreases, which can slow down the desired conjugation reaction rate. While maleimide stability against hydrolysis is high at lower pH (e.g., pH 5.5), the reaction kinetics may not be optimal.[3][5]
Q4: Which buffers are commonly recommended for maleimide conjugation reactions?
A4: Buffers that maintain a stable pH between 6.5 and 7.5 and are free from interfering components are recommended. Commonly used buffers include:
It's crucial to prepare these buffers fresh and degas them to minimize the oxidation of free thiols.[7][8]
Q5: Are there specific buffer components or additives that must be avoided?
A5: Yes. To prevent unwanted reactions and ensure the success of your conjugation, you must avoid:
-
Thiols: Buffer components containing sulfhydryl groups, such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), will compete with your target molecule for reaction with the maleimide.[1] If used for disulfide reduction, they must be completely removed, for example, by a desalting column, before adding the maleimide reagent.[1][10]
-
Primary and Secondary Amines: Buffers containing primary or secondary amines (e.g., Tris at higher concentrations or glycine) can react with the maleimide, especially at pH levels above 7.5.[2][6]
Q6: How does temperature influence the stability of maleimide in a buffer?
A6: Temperature accelerates the rate of maleimide hydrolysis, especially at neutral to alkaline pH.[3] For instance, at pH 7.4, the rate of hydrolysis is approximately five times higher at 37°C compared to 20°C.[3] Therefore, it is recommended to perform conjugation reactions at room temperature or 4°C and to prepare aqueous solutions of maleimide reagents immediately before use to minimize degradation.[6][8]
Q7: My protein tends to aggregate during the conjugation process. What can I do?
A7: Protein aggregation can be caused by several factors, including the conjugation of hydrophobic maleimide reagents.[6] To mitigate this, you can:
-
Optimize the Reaction Buffer: Ensure the pH is within the optimal 6.5-7.5 range.[6]
-
Use Hydrophilic Linkers: Select maleimide reagents that incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the final conjugate.[6]
-
Control Protein Concentration: If possible, perform the reaction at a lower protein concentration, as high concentrations can promote aggregation.[6]
-
Add Stabilizers: Consider adding stabilizers like sorbitol to the buffer formulation.[11]
Q8: How can the stability of the final maleimide-thiol conjugate be improved?
A8: The thioether bond formed between a maleimide and a thiol can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[12][13] To create a more stable linkage, the succinimide (B58015) ring of the conjugate can be hydrolyzed (ring-opened) to form a stable succinamic acid thioether.[12][14] This hydrolysis can be intentionally promoted by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation is complete.[9][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: Reagent was exposed to aqueous buffer (pH > 7) for too long before reaction. | Prepare aqueous solutions of maleimide reagents immediately before use.[6] Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C or -80°C.[7][16] |
| Inactive Thiol Groups: Sulfhydryl groups on the protein are oxidized, forming disulfide bonds. | Reduce the protein with a thiol-free reducing agent like TCEP just before conjugation.[1][7] Ensure buffers are degassed to minimize oxidation.[8] | |
| Competing Thiols: Presence of reducing agents like DTT or BME in the reaction buffer. | Completely remove any thiol-containing reducing agents after the reduction step using a desalting column or dialysis.[1][10] | |
| Incorrect pH: Reaction pH is too low, reducing the concentration of the reactive thiolate anion. | Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal reaction kinetics.[1][2] | |
| Protein Aggregation During Reaction | Increased Hydrophobicity: The conjugated maleimide reagent increases the overall hydrophobicity of the protein.[6] | Use maleimide reagents with hydrophilic linkers (e.g., PEG).[6] |
| High Protein Concentration: Crowding of molecules promotes aggregation.[6] | Reduce the concentration of the protein in the reaction mixture.[6] | |
| Instability of Final Conjugate | Retro-Michael Reaction: The thioether linkage is reversible, especially in the presence of other thiols (e.g., in vivo).[12][13] | After conjugation, intentionally hydrolyze the succinimide ring by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0 for a few hours) to form a more stable, ring-opened structure.[9][14] |
| Thiol Exchange: The conjugated payload is lost and transferred to other thiol-containing molecules.[14] | Consider using "next-generation maleimides" (e.g., N-aryl or dibromomaleimides) that are designed to form more robustly stable conjugates.[15][17][18] |
Quantitative Data Summary
Table 1: Recommended Buffers and pH for Maleimide-Thiol Conjugation
| Buffer | Recommended Concentration | Optimal pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 1x | 7.2 - 7.4 | Widely used, ensure it is free of interfering additives.[6] |
| HEPES | 10 - 100 mM | 7.0 - 7.5 | Good buffering capacity in the optimal range.[7] |
| Tris | 10 - 100 mM | 7.0 - 7.5 | Avoid higher pH values where the primary amine of Tris can become reactive.[6][7] |
| Sodium Phosphate | 50 - 100 mM | 6.5 - 7.5 | A common and effective buffer system.[19] |
| Borate Buffered Saline (BBS) | 50 mM | 8.5 | Used in specific protocols for "next-generation maleimides" where post-conjugation hydrolysis is desired.[9] |
Table 2: pH and Temperature Effect on Maleimide Hydrolysis Rate
| pH | Temperature | Relative Stability | Comments |
| 5.5 | 20°C / 37°C | Very High | Hydrolysis is extremely slow.[3] Conjugation reaction may be slower. |
| 7.4 | 20°C | Moderate | Hydrolysis occurs; aqueous solutions should be used promptly.[3] |
| 7.4 | 37°C | Low | Hydrolysis rate is ~5 times faster than at 20°C.[3] Avoid elevated temperatures during conjugation. |
| 8.5 - 9.0 | Room Temp | Very Low | Hydrolysis is rapid.[1][3] This condition can be used post-conjugation to intentionally ring-open the succinimide for added stability.[9] |
| > 11.0 | Room Temp | Extremely Low | Hydrolysis is extremely fast.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
-
Buffer Preparation: Prepare a suitable conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5). Degas the buffer thoroughly by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[7][8]
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[10]
-
(Optional) Disulfide Bond Reduction: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP.[10] Incubate at room temperature for 30-60 minutes. Do not use DTT or BME unless you can completely remove them before the next step.[1]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-containing reagent in an anhydrous solvent like DMSO or DMF to create a 10 mM stock solution.[7][10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent stock solution to the protein solution.[6][10] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.
-
Purification: Remove excess, unreacted maleimide reagent and other reaction components by size-exclusion chromatography (desalting column) or dialysis.[10]
-
(Optional) Stabilization: To improve long-term stability, exchange the purified conjugate into a buffer at pH 8.5-9.0 and incubate for 2-4 hours at room temperature to promote hydrolysis of the succinimide ring.[9] Re-purify or exchange back into a neutral storage buffer.
Protocol 2: Assessing Maleimide Stability via UV-Vis Spectroscopy
This protocol is adapted from methods described in the literature to monitor maleimide hydrolysis.[3]
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 5.5, 7.4, 9.0).
-
Maleimide Solution: Prepare a concentrated stock solution of the maleimide compound in an appropriate solvent (e.g., water or DMSO).
-
Initiate Hydrolysis: Dilute the maleimide stock solution into each of the prepared buffers to a final concentration that gives a measurable absorbance in the 290-310 nm range. The maleimide group has a characteristic absorbance peak around 300 nm which is lost upon hydrolysis.
-
Spectroscopic Monitoring: Immediately after dilution, begin taking UV-Vis absorbance measurements at the λ-max (~300 nm) at regular time intervals. Maintain a constant temperature (e.g., 20°C or 37°C) using a temperature-controlled cuvette holder.
-
Data Analysis: Plot the absorbance at ~300 nm versus time. The rate of decrease in absorbance is proportional to the rate of maleimide hydrolysis. The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(Absorbance) vs. time.
Visualizations
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Thermo Scientific™ Imject™ Maleimide Conjugation Buffer | Fisher Scientific [fishersci.ca]
- 12. researchgate.net [researchgate.net]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. kinampark.com [kinampark.com]
- 18. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
Technical Support Center: Preventing Protein Aggregation During Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protein aggregation during chemical modification procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my protein is aggregating during a modification reaction?
Protein aggregation during modification is often multifactorial, stemming from a combination of intrinsic protein properties and extrinsic experimental conditions. Key factors include:
-
Hydrophobic Interactions: The modification process can expose hydrophobic regions of the protein that are normally buried. These exposed patches can interact with each other, leading to aggregation.[1]
-
Electrostatic Mismatches: Changes in the charge of the protein surface due to the modification can disrupt favorable electrostatic interactions and lead to aggregation, especially if the buffer pH is close to the protein's isoelectric point (pI).[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer play a critical role in protein stability. An inappropriate buffer can fail to maintain the protein's native conformation.[1][2]
-
High Protein Concentration: Increased protein concentration can accelerate aggregation kinetics, as protein molecules are more likely to encounter one another.[1][2]
-
Temperature Stress: Elevated temperatures can induce partial unfolding of the protein, exposing aggregation-prone regions.[1]
-
Presence of Organic Solvents: Many modification reagents are dissolved in organic solvents like DMSO or DMF. High final concentrations of these solvents can denature the protein.
-
Mechanical Stress: Vigorous vortexing or stirring can introduce shear stress, which may lead to protein unfolding and aggregation.[1]
-
Chemical Modifications: The modification itself can alter the protein's structure and stability, leading to aggregation. This includes deamidation, oxidation, and disulfide bond scrambling.
Q2: What are some common additives I can use to prevent aggregation, and how do they work?
A variety of additives, often referred to as excipients, can be included in your reaction buffer to enhance protein stability.
| Additive Class | Examples | Typical Starting Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 5 mM | Prevents the formation of incorrect disulfide bonds which can lead to aggregation.[2][3] |
| Osmolytes/Sugars | Glycerol (B35011), Sucrose, Trehalose | 5% - 50% (v/v) for glycerol; 5% - 10% (w/v) for sugars | Stabilize the native protein structure by being preferentially excluded from the protein surface, which favors a more compact state. They also act as cryoprotectants during freeze-thaw cycles.[3] |
| Amino Acids | L-Arginine, L-Glutamic acid | 50 - 250 mM | Suppress aggregation by binding to both charged and hydrophobic patches on the protein surface, thereby preventing protein-protein interactions. |
| Non-denaturing Detergents | Polysorbate 80 (Tween-80), Polysorbate 20 (Tween-20), CHAPS | 0.01% - 0.1% (v/v) | Solubilize hydrophobic regions of the protein and can prevent surface-induced aggregation by shielding these areas.[2][3] |
| Salts | NaCl, KCl | 150 mM - 500 mM | Modulate electrostatic interactions to improve protein solubility. The optimal concentration is protein-specific.[2] |
Q3: How do I choose the right buffer for my protein modification experiment?
Selecting the optimal buffer is crucial for maintaining protein stability. Consider the following:
-
pH: The buffer pH should be at least 1-1.5 pH units away from your protein's isoelectric point (pI) to ensure the protein has a net charge, which helps prevent aggregation.[2] Most protein labeling reactions are performed at a pH between 7.0 and 8.5 for efficient labeling and protein stability.
-
Buffer Composition: Avoid buffers that can interfere with your modification chemistry. For example, if you are using an NHS-ester for labeling, avoid buffers containing primary amines like Tris or glycine.[4] Good choices for many labeling reactions include Phosphate-Buffered Saline (PBS) or HEPES.
-
Ionic Strength: The salt concentration of your buffer can significantly impact protein solubility. It's often beneficial to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for your specific protein.
Troubleshooting Guides
Problem: My protein precipitates immediately upon adding the modification reagent.
This is a common issue, particularly when the reagent is dissolved in an organic solvent.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate protein precipitation.
Problem: My protein is soluble after the reaction, but aggregates during purification or storage.
This suggests that the modification has slightly destabilized your protein, making it more susceptible to aggregation over time or during stress events like freeze-thawing.
Troubleshooting Workflow for Delayed Aggregation
Caption: Troubleshooting workflow for delayed protein aggregation.
Quantitative Data on Anti-Aggregation Strategies
The effectiveness of different additives can be protein- and condition-dependent. The following table presents data on the impact of L-Arginine on the stability of spray-dried Bovine Serum Albumin (BSA).
Table 1: Effect of L-Arginine on Monomer Loss of Spray-Dried BSA after Incubation at 70°C for 30 minutes
| Formulation | Monomer BSA Content (%) |
| BSA only (control) | 28.1 |
| BSA + 10.6 mM L-Arginine | 40.5 |
| BSA + 42.5 mM L-Arginine | 42.5 |
Data adapted from a study on the physical stability of spray-dried bovine serum albumin.
This data indicates that L-Arginine significantly improved the physical stability of BSA under these conditions.
Experimental Protocols
Protocol 1: NHS-Ester Labeling of a Protein with an Amine-Reactive Fluorescent Dye
This protocol provides a general procedure for labeling a protein with a fluorescent dye using an NHS-ester linkage, while incorporating steps to minimize aggregation.
Materials:
-
Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, pH 7.5-8.5).
-
Amine-reactive fluorescent dye with an NHS-ester group.
-
Anhydrous DMSO or DMF.
-
Anti-Aggregation Buffer (optional but recommended): Labeling buffer supplemented with 5-10% (v/v) glycerol and/or 50-100 mM L-Arginine.
-
Desalting column or dialysis cassette for purification.
-
Storage buffer (e.g., PBS with 20% glycerol).
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer at the desired concentration. If the protein is known to be unstable, use the Anti-Aggregation Buffer.
-
-
Dye Preparation:
-
Allow the vial of the NHS-ester dye to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired molar excess (start with a 10- to 20-fold molar excess of dye to protein).
-
Add the calculated volume of the dye stock solution to the protein solution slowly and dropwise while gently stirring. Do not vortex.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture over a desalting column pre-equilibrated with the desired storage buffer. Alternatively, perform dialysis against the storage buffer.
-
-
Storage:
-
Determine the protein concentration and degree of labeling.
-
Flash-freeze the labeled protein in single-use aliquots in liquid nitrogen and store at -80°C.
-
Protocol 2: Glutaraldehyde (B144438) Crosslinking of a Protein
This protocol outlines a general method for intermolecular crosslinking of proteins using glutaraldehyde, with a focus on preventing precipitation.
Materials:
-
Protein of interest (0.1-1 mg/mL) in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0). Avoid buffers with primary amines.
-
Glutaraldehyde solution (e.g., 25% aqueous solution).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE loading buffer.
Procedure:
-
Reaction Setup:
-
Prepare the protein solution at a low concentration (e.g., 0.5 mg/mL) in the reaction buffer.
-
Prepare a fresh dilution of glutaraldehyde in the same buffer. It is recommended to test a range of final glutaraldehyde concentrations (e.g., 0.01% to 0.1%).
-
-
Crosslinking Reaction:
-
Add the diluted glutaraldehyde solution to the protein solution and mix gently by pipetting.
-
Incubate the reaction for a defined period, for example, 15-30 minutes at room temperature. The optimal time may need to be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM Tris-HCl.
-
Incubate for 15 minutes at room temperature to quench any unreacted glutaraldehyde.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to the quenched reaction mixture.
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
-
Troubleshooting for Glutaraldehyde Crosslinking:
-
Precipitation: If the protein precipitates, try reducing the protein concentration, the glutaraldehyde concentration, or the reaction time. Performing the reaction at a lower temperature (e.g., 4°C) may also help.
-
No Crosslinking: If no crosslinking is observed, you may need to increase the glutaraldehyde concentration or the reaction time. Ensure your buffer does not contain primary amines.
References
Technical Support Center: Characterization of PC Mal-NHS Carbonate Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the characterization of conjugates synthesized using phosphocholine (B91661) (PC) Maleimide (B117702) (Mal) N-hydroxysuccinimide (NHS) carbonate ester linkers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is a PC Mal-NHS carbonate ester linker and what are its key features?
A1: A this compound is a heterobifunctional crosslinker with three main components:
-
Phosphocholine (PC): This moiety mimics the natural phospholipids (B1166683) found in cell membranes, rendering the conjugate highly biocompatible and stable in biological systems. It helps to reduce non-specific interactions and potential immunogenicity.
-
Maleimide (Mal): This group selectively reacts with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.
-
N-hydroxysuccinimide (NHS) carbonate ester: This functional group reacts with primary amines, such as those on lysine (B10760008) residues of proteins or amine-modified small molecules, to form a stable amide bond. The carbonate ester portion of the linker is often designed to be cleavable, for instance, by light (photocleavable).[1][2]
Q2: What are the optimal pH conditions for conjugation reactions?
A2: The two reactive ends of the linker have different optimal pH ranges for conjugation:
-
Maleimide-Thiol Reaction: The reaction is most efficient and specific at a pH range of 6.5-7.5. At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with amines.
-
NHS Ester-Amine Reaction: This reaction is most efficient at a slightly basic pH of 7.2-8.5.
Q3: My conjugation yield is low. What are the common causes and how can I troubleshoot this?
A3: Low conjugation yield, often indicated by a low drug-to-antibody ratio (DAR), can stem from several factors.[3][4] Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.
Troubleshooting Guides
Issue: Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Steps |
| Inefficient Antibody/Protein Reduction | Ensure complete reduction of interchain disulfide bonds if using a cysteine-based conjugation strategy. Use a sufficient molar excess of reducing agent (e.g., TCEP) and optimize incubation time and temperature. Verify the presence of free thiols using Ellman's reagent before conjugation. |
| Hydrolysis of Maleimide or NHS Ester | Prepare stock solutions of the this compound linker in a dry, aprotic solvent like DMSO or DMF immediately before use. Avoid storing the linker in aqueous solutions. Ensure the reaction buffer pH is within the optimal range for each reactive group. |
| Suboptimal Reaction Conditions | Empirically determine the optimal molar ratio of linker to protein/drug. A 1.5 to 2-fold molar excess of the linker over the available reactive groups is a common starting point.[3] Monitor the reaction over time to find the optimal duration, as prolonged reaction times can lead to conjugate degradation or aggregation. |
| Steric Hindrance | If the conjugation site on the protein or drug is sterically hindered, consider using a linker with a longer spacer arm. |
| Incompatible Buffer Components | Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols during the respective conjugation steps as they will compete with the reaction. |
Issue: Conjugate Aggregation and Precipitation
| Possible Cause | Troubleshooting Steps |
| High Degree of Conjugation | A high DAR can increase the hydrophobicity of the conjugate, leading to aggregation. Reduce the molar excess of the linker in the reaction. |
| Suboptimal Buffer Conditions | Screen different buffer conditions (pH, ionic strength) to find those that minimize aggregation. The addition of excipients like arginine or polysorbates may help reduce aggregation.[5] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration to decrease the likelihood of intermolecular interactions. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Drug to an Antibody
This protocol describes the conjugation of a thiol-containing drug to an antibody via the maleimide group, followed by the attachment of an amine-containing molecule to the NHS ester.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Amine-containing molecule
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
Procedure:
-
Antibody Reduction (if necessary): If conjugating to cysteine residues, reduce the antibody's interchain disulfide bonds by adding a 5-fold molar excess of TCEP. Incubate at room temperature for 1-2 hours.
-
Linker-Drug Conjugation: a. Immediately before use, dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM. b. Add the linker solution to the reduced antibody solution at a 1.5 to 2-fold molar excess over the available thiol groups. c. Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess linker-drug conjugate using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Second Conjugation: a. Add the amine-containing molecule to the purified antibody-linker-drug conjugate. b. Adjust the pH of the reaction mixture to 8.0-8.5. c. Incubate for 1-2 hours at room temperature.
-
Quenching: Add L-cysteine to a final concentration of 10 mM to quench any unreacted maleimide groups.
-
Final Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted molecules and quenching reagents.
Protocol 2: Characterization by HPLC-MS
Objective: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the conjugate.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
Columns:
-
For intact mass analysis: Reversed-phase column (e.g., Agilent PLRP-S).
-
For hydrophobic variant analysis: Hydrophobic Interaction Chromatography (HIC) column.
Mobile Phases for Reversed-Phase LC-MS:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A. For reduced analysis, incubate the ADC with a reducing agent like DTT prior to injection.
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Apply a linear gradient from Mobile Phase A to Mobile Phase B to elute the different conjugate species.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the appropriate mass range for the intact or reduced conjugate.
-
-
Data Analysis:
Protocol 3: Photocleavage Assay
Objective: To assess the efficiency of payload release from a photocleavable this compound conjugate upon UV irradiation.
Materials:
Procedure:
-
Sample Preparation: Prepare a solution of the conjugate at a known concentration in a suitable buffer.
-
UV Irradiation:
-
Expose the sample to UV light at 365 nm for varying durations (e.g., 0, 5, 10, 20, 30 minutes).[10] The light intensity should be controlled and measured.
-
-
Analysis:
-
Analyze the irradiated samples by HPLC-MS.
-
Monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peaks of the cleaved payload and the antibody-linker remnant.
-
-
Quantification: Calculate the percentage of cleavage at each time point by comparing the peak areas.
Quantitative Data Summary
The following tables provide typical ranges for reaction parameters and expected outcomes. Optimal conditions should be determined empirically for each specific system.
Table 1: Recommended Reaction Conditions for Conjugation
| Parameter | Maleimide-Thiol Reaction | NHS Ester-Amine Reaction |
| pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Molar Excess of Linker | 1.5 - 20 fold over thiols | 5 - 20 fold over amines |
Table 2: Example Drug-to-Antibody Ratio (DAR) Profile from HIC-HPLC
| Peak | Retention Time (min) | Species | % Area |
| 1 | 5.2 | DAR 0 (Unconjugated) | 10 |
| 2 | 8.1 | DAR 2 | 35 |
| 3 | 10.5 | DAR 4 | 45 |
| 4 | 12.3 | DAR 6 | 8 |
| 5 | 14.0 | DAR 8 | 2 |
| Average DAR | 3.2 |
Note: This is an illustrative example. Actual retention times and distribution will vary depending on the antibody, drug, and linker.
Visualizations
Experimental Workflow: ADC Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of an antibody-drug conjugate.
Signaling Pathway: Targeted Drug Delivery and Action
This diagram illustrates the mechanism of action of an antibody-drug conjugate (ADC) that targets the Epidermal Growth Factor Receptor (EGFR) and releases its payload upon internalization.
Caption: Mechanism of action for an EGFR-targeting antibody-drug conjugate with a cleavable linker.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-UV-MS Method Development for Antibody Drug Conjugates Using a Non-Toxic ADC-Mimic [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Poorly Soluble Linkers in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of linkers used in bioconjugation and related applications.
Frequently Asked Questions (FAQs)
Q1: Why is my linker precipitating in my aqueous reaction buffer?
A1: Linker precipitation in aqueous buffers is a common issue primarily driven by the linker's physicochemical properties. Key contributing factors include:
-
Inherent Hydrophobicity: Many linkers, especially those with aromatic rings or long aliphatic chains (e.g., SMCC), are inherently hydrophobic and have limited solubility in water-based solutions.[1]
-
High Concentration: Attempting to create a stock or working solution that exceeds the linker's solubility limit will inevitably lead to precipitation.[1]
-
"Solvent-Shifting" Precipitation: A frequent cause of precipitation occurs when a linker stock solution prepared in a water-miscible organic solvent (like DMSO or DMF) is diluted into an aqueous buffer. The drastic change in solvent polarity can cause the linker to "crash out" of the solution.[1]
-
Hydrolysis: Many linkers contain moisture-sensitive reactive groups, such as N-hydroxysuccinimide (NHS) esters.[1][2] In aqueous solutions, these groups can hydrolyze, forming byproducts (e.g., a carboxylic acid from an NHS ester) that may have lower solubility than the parent linker, leading to precipitation.[1] The rate of hydrolysis for NHS esters increases with higher pH.[3]
-
Buffer Composition: The pH and salt concentration of your buffer can significantly impact linker solubility. For instance, the water-soluble linker Sulfo-SMCC exhibits decreased solubility in buffers with high salt concentrations.[3][4][5]
Q2: What is the best solvent for preparing a stock solution of a hydrophobic linker?
A2: For hydrophobic linkers that are not readily soluble in aqueous buffers (e.g., SMCC, DBCO), it is recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent. The most commonly used solvents are:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
It is crucial to use an anhydrous (dry) grade of the solvent to prevent premature hydrolysis of the linker's reactive groups.[2] When diluting this stock solution into your aqueous reaction buffer, it is generally advised to keep the final concentration of the organic solvent below 10% to avoid negatively impacting the stability and solubility of proteins or other biomolecules in the reaction.[3]
Q3: How can I improve the aqueous solubility of my linker?
A3: There are several strategies to enhance the solubility of a linker in your experimental setup:
-
Chemical Modification of the Linker:
-
Incorporate a Polyethylene Glycol (PEG) Spacer: PEGylation is a widely used and effective method to increase the hydrophilicity and water solubility of linkers and the resulting conjugates.[6][7][8] PEG linkers can also help to reduce aggregation and improve the pharmacokinetic properties of antibody-drug conjugates (ADCs).[6]
-
Add Charged Groups: Introducing charged moieties, such as a sulfonate group (SO3-), can dramatically increase a linker's aqueous solubility. A classic example is the difference between SMCC (water-insoluble) and Sulfo-SMCC (water-soluble).[3]
-
-
Formulation and Procedural Strategies:
-
Use a Co-solvent: As mentioned, dissolving the linker in a minimal amount of an organic solvent like DMSO before adding it to the aqueous buffer is a standard procedure.
-
Adjust the pH: The solubility of linkers with ionizable groups can be pH-dependent. For linkers with basic amine groups, a slightly acidic pH may improve solubility, while those with acidic carboxyl groups may be more soluble at a neutral or slightly basic pH. However, the pH must be compatible with the stability of the linker's reactive groups and the biomolecules in the reaction. For example, maleimide (B117702) groups are most stable at a pH of 6.5-7.5.[3]
-
Gentle Warming: For some linkers, such as Sulfo-SMCC, gentle warming (e.g., in a 40-50°C water bath) can aid in dissolution.[3][4] However, it is important to ensure the solution remains stable upon returning to the experimental temperature.
-
Q4: What is the difference in solubility between SMCC and Sulfo-SMCC?
A4: The primary difference is the presence of a sulfonate (-SO3) group on the N-hydroxysuccinimide ring of Sulfo-SMCC. This single modification makes Sulfo-SMCC water-soluble, whereas SMCC is not.
-
SMCC: Must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.[2][3]
-
Sulfo-SMCC: Can be dissolved directly in water or aqueous buffers, although its solubility decreases as the salt concentration of the buffer increases.[3][4][5]
Quantitative Data Summary
The following table summarizes the aqueous solubility of several common linkers. It is important to note that solubility can be affected by buffer composition, pH, and temperature.
| Linker | Structure | Aqueous Solubility | Recommended Stock Solvent |
| SMCC | Non-PEGylated, Hydrophobic | Insoluble | Anhydrous DMSO or DMF[2][3] |
| Sulfo-SMCC | Sulfonated, Hydrophilic | ~10 mM (~5 mg/mL) in water/low salt buffers[3][5] | Water or 50 mM Sodium Phosphate[4] |
| DBCO-PEG4-NHS Ester | PEGylated, Hydrophilic | Up to 5.5 mM in aqueous buffers[9] | Anhydrous DMSO or DMF[9] |
| DBCO-PEG4-Maleimide | PEGylated, Hydrophilic | Up to 6.6 mM in aqueous buffers[9] | Anhydrous DMSO or DMF |
Troubleshooting Guides
Issue 1: Linker Precipitates Immediately Upon Addition to Aqueous Buffer
This is a common problem, often due to "solvent-shifting" precipitation or exceeding the linker's solubility limit.
Caption: Troubleshooting workflow for immediate linker precipitation.
Issue 2: Linker Solution is Initially Clear but Becomes Cloudy Over Time
This may indicate linker instability and hydrolysis, or the formation of a supersaturated solution.
Caption: Troubleshooting guide for delayed linker precipitation.
Experimental Protocols
Protocol 1: Solubilizing a Hydrophobic Linker (e.g., SMCC)
This protocol describes the standard method for preparing a working solution of a water-insoluble linker using an organic co-solvent.
Materials:
-
Hydrophobic linker (e.g., SMCC)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous reaction buffer (e.g., Phosphate-Buffered Saline, PBS), amine-free, pH 7.2-7.5
-
Vortex mixer
Procedure:
-
Equilibrate Linker to Room Temperature: Before opening the vial, allow the linker to warm to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[2]
-
Prepare Concentrated Stock Solution:
-
In a low-humidity environment, weigh the desired amount of linker and place it in a dry microfuge tube.
-
Add the required volume of anhydrous DMSO or DMF to achieve a high-concentration stock (e.g., 10 mg/mL or ~30 mM for SMCC).
-
Vortex thoroughly until the linker is completely dissolved. The solution should be clear.
-
-
Prepare Working Solution:
-
This stock solution should be prepared immediately before use.[2]
-
Determine the volume of the stock solution needed to achieve the desired final concentration in your reaction.
-
While vigorously vortexing the aqueous reaction buffer, add the linker stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations and precipitation.
-
Ensure the final concentration of the organic solvent in the aqueous buffer is as low as possible, ideally below 10%.[3]
-
Caption: Workflow for solubilizing a hydrophobic linker.
Protocol 2: Solubilizing a Water-Soluble Linker (e.g., Sulfo-SMCC)
This protocol is for linkers that are inherently water-soluble due to modifications like sulfonation.
Materials:
-
Water-soluble linker (e.g., Sulfo-SMCC)
-
Deionized water or an appropriate low-salt aqueous buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Equilibrate Linker to Room Temperature: As with hydrophobic linkers, allow the vial to warm to room temperature before opening to prevent moisture condensation.[4]
-
Dissolution:
-
Weigh the desired amount of linker and add it to your chosen aqueous solvent.
-
Important: For Sulfo-SMCC, initial dissolution is best in deionized water or a low-salt buffer (e.g., <50 mM salt).[4] High salt concentrations can decrease its solubility.
-
Vortex the solution until the linker is fully dissolved.
-
-
Troubleshooting Dissolution:
-
Final Dilution:
-
Once the linker is fully dissolved in the initial low-salt solvent, it can be further diluted into a higher-salt buffer like PBS if required for your reaction.[4]
-
-
Usage: Prepare the solution immediately before use, as the reactive groups (e.g., Sulfo-NHS ester) are still susceptible to hydrolysis over time in an aqueous environment.[4] Do not store linker stock solutions in aqueous buffers.[3]
Caption: Workflow for solubilizing a water-soluble linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. proteochem.com [proteochem.com]
- 5. store.sangon.com [store.sangon.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Thiol-Maleimide Reaction Kinetics and the Influence of pH
Welcome to the technical support center for thiol-maleimide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing your conjugation experiments and troubleshooting common issues related to reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide reaction?
The optimal pH range for a thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] This range offers the best compromise between reaction efficiency and selectivity.
Q2: Why is the pH so critical for this reaction?
The pH is a critical factor because it dictates the reactivity of both the thiol and the maleimide (B117702) groups:
-
Below pH 6.5: The reaction rate slows down significantly. This is because the thiol group (R-SH) is predominantly in its protonated form, which is less nucleophilic than the thiolate anion (R-S⁻).[2]
-
Within pH 6.5-7.5: This is the ideal range where there is a sufficient concentration of the more reactive thiolate anion to attack the maleimide, while minimizing side reactions.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]
-
Above pH 7.5: Several competing reactions begin to occur. The maleimide group itself becomes susceptible to hydrolysis, rendering it inactive.[1][2][4][5] Additionally, primary amines (like lysine (B10760008) residues in proteins) become deprotonated and can react with the maleimide, leading to a loss of selectivity.[1][2]
Q3: What are the main side reactions I should be aware of concerning pH?
The primary side reactions influenced by pH are:
-
Maleimide Hydrolysis: At pH values above 7.5, the maleimide ring can be opened by hydrolysis, forming a non-reactive maleic amide derivative.[1][5] This hydrolysis is irreversible and will reduce your conjugation yield.
-
Reaction with Amines: Above pH 7.5, primary amines can compete with thiols in reacting with the maleimide.[1]
-
Thiosuccinimide Ring Hydrolysis: After the conjugate is formed, the resulting thiosuccinimide ring can also be hydrolyzed at a higher pH (e.g., pH 8.0-8.5).[2] This can be a desirable reaction to create a more stable, ring-opened product that is resistant to the retro-Michael reaction.[2]
-
Thiazine (B8601807) Rearrangement: In the case of conjugation to an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a thiazine structure.[6][7] This rearrangement is promoted under basic conditions.[6][7]
Q4: How does pH affect the stability of the final conjugate?
The thiosuccinimide bond formed is potentially reversible through a retro-Michael reaction, which can lead to deconjugation.[2][3] The stability is pH-dependent. Storing the conjugate in a buffer with a pH between 6.5 and 7.0 can help maintain its stability.[2] For long-term stability and to prevent deconjugation, especially in environments with other thiols (like plasma), a controlled hydrolysis step at a slightly basic pH (e.g., 8.5) can be performed post-purification to open the thiosuccinimide ring, forming a stable succinamic acid thioether.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conjugation Yield | Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 6.5-7.5 range. Use non-nucleophilic buffers like PBS or HEPES.[2] |
| Maleimide Hydrolysis: The maleimide reagent was hydrolyzed before reacting with the thiol. This is common with incorrect stock solution preparation or storage in aqueous buffers.[2] | Prepare fresh maleimide stock solutions in a dry, aprotic solvent like DMSO or DMF immediately before use.[2] | |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Reduce disulfide bonds with a reducing agent like TCEP prior to conjugation.[4] Ensure buffers are degassed to prevent re-oxidation.[4] | |
| Conjugate Instability (Loss of Payload) | Retro-Michael Reaction: The thiosuccinimide linkage is reverting, leading to deconjugation, often observed as payload migration in plasma stability assays.[2][3] | Analyze the storage buffer pH; it should be between 6.5 and 7.0.[2] For enhanced stability, consider a controlled hydrolysis step post-purification by incubating at a slightly basic pH (e.g., 8.5) for a few hours to form the stable ring-opened product.[2] |
| Heterogeneity of Conjugate | Combined Retro-Michael Reaction and Hydrolysis: Deconjugation and subsequent ring-opening can lead to multiple product species.[2] | Store the conjugate at 4°C or frozen at -80°C to slow down degradation.[2] If a stable but heterogeneous product is acceptable, intentional hydrolysis can be performed.[2] |
| Reaction with Non-Thiol Groups | High pH: The reaction pH is above 7.5, leading to reaction with primary amines like lysine.[1] | Ensure the reaction pH is strictly maintained at or below 7.5. |
Quantitative Data Summary
Table 1: pH Dependence of Thiol-Maleimide Reaction and Side Reactions
| pH Range | Effect on Thiol-Maleimide Reaction | Key Side Reactions |
| < 6.5 | Reaction rate is significantly slower due to the protonated state of the thiol group.[2] | - |
| 6.5 - 7.5 | Optimal range for a rapid and selective reaction with thiols.[1][2][3] | Minimal side reactions. |
| > 7.5 | Reaction with primary amines (e.g., lysine) becomes competitive.[1] | Maleimide hydrolysis increases, leading to an inactive reagent.[1][2] |
| 8.4 | Thiazine formation from N-terminal cysteine conjugates is rapid, with nearly 90% conversion in 24 hours for some peptides.[7] | Significant maleimide hydrolysis.[7] |
Table 2: Thiazine Rearrangement of a Model Peptide-Maleimide Conjugate at Different pH Values
| pH | Time | % Conversion to Thiazine |
| 5.0 | 24 hours | No detectable rearrangement |
| 7.3 | 24 hours | ~90% rearrangement |
| 8.4 | 24 hours | Complete rearrangement |
| (Data derived from a study on a specific peptide conjugate and may vary for other molecules)[8] |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
This protocol provides a general framework. Optimal conditions, such as molar ratios and incubation times, should be determined empirically for each specific application.
1. Materials and Reagents:
-
Protein/Peptide: Containing a free thiol group.
-
Maleimide Reagent: To be conjugated.
-
Reaction Buffer: Degassed 10-100 mM phosphate (B84403) buffer (e.g., PBS), HEPES, or Tris buffer at pH 7.0-7.5.[9][10] Avoid buffers containing thiols.
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bond reduction is needed.[11][10]
-
Quenching Reagent (Optional): A small molecule thiol like glutathione (B108866) or cysteine.
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or other appropriate chromatography system.[9]
2. Procedure:
-
Protein Preparation (and optional reduction):
-
Dissolve the protein/peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10][12]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP.[10][12]
-
Incubate at room temperature for 20-60 minutes.[11][10] It is not necessary to remove TCEP before adding the maleimide reagent.[9]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a quenching reagent.
-
Remove excess maleimide reagent and other reaction components by purifying the conjugate using a gel filtration column or another suitable method.[9]
-
3. Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy.[11]
Visualizations
Caption: Thiol-Maleimide Reaction Mechanism.
Caption: Effect of pH on Thiol-Maleimide Reaction Kinetics.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. bachem.com [bachem.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.tocris.com [resources.tocris.com]
Technical Support Center: Strategies to Minimize Off-Target Labeling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of off-target labeling in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is off-target labeling and why is it a problem?
A: Off-target labeling refers to the non-specific binding of a detection molecule (e.g., an antibody or a fluorescent dye) to components in a sample other than the intended target. This is problematic because it can lead to high background signals, reduced assay sensitivity, and inaccurate results, potentially leading to misinterpretation of experimental data.[1][2]
Q2: What are the most common causes of high background staining in immunofluorescence (IF) and immunohistochemistry (IHC)?
A: Common causes include, but are not limited to:
-
Suboptimal antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding.[3][4]
-
Insufficient blocking: Failure to adequately block non-specific binding sites on the tissue or cell sample.[2][5]
-
Endogenous factors: The presence of endogenous enzymes (like peroxidases or phosphatases) or biotin (B1667282) in the tissue can react with detection reagents, causing background signal.[2][4]
-
Autofluorescence: Some tissues naturally fluoresce, which can interfere with the signal from fluorescent labels.[6]
-
Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.[3]
-
Fc receptor binding: Antibodies can bind non-specifically to Fc receptors on certain cell types.
Q3: How can I reduce non-specific binding in an ELISA?
A: To minimize non-specific binding in an ELISA, you should:
-
Optimize coating and blocking: Ensure the plate is properly coated with the capture antibody or antigen and then blocked to saturate all remaining binding sites.[7][8]
-
Use appropriate blocking buffers: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum. The choice of blocking buffer can significantly impact background levels.[9][10]
-
Optimize antibody concentrations: Titrate both the capture and detection antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Thorough washing: Implement a rigorous washing protocol between each step to remove unbound reagents. Using a wash buffer containing a detergent like Tween-20 is recommended.[8]
-
Use high-quality reagents: Ensure all antibodies and reagents are of high quality and stored correctly to prevent aggregation or degradation.
Q4: When should I use a protein-based blocker (like BSA or serum) versus a non-protein blocker?
A: Protein-based blockers are the most common and are effective at preventing non-specific protein binding to the solid phase (e.g., microplate or membrane).[11]
-
BSA and non-fat dry milk are cost-effective and widely used. However, milk-based blockers can interfere with assays detecting phosphoproteins or using biotin-streptavidin systems.[12][13]
-
Normal serum from the same species as the secondary antibody is considered the "gold standard" for blocking as it can block Fc receptors and other non-specific sites.[11][14]
-
Non-protein blockers may be necessary in specific situations where protein-based blockers could interfere with the assay, for example, to avoid cross-reactivity with antibodies.[12]
Q5: What is the purpose of adding a detergent like Tween-20 to wash and blocking buffers?
A: Detergents like Tween-20 are non-ionic surfactants that help to reduce non-specific hydrophobic interactions between proteins and the solid phase. This helps to lower background signal by preventing weakly bound antibodies from adhering to the plate or membrane.[4][13]
Troubleshooting Guides
High Background in Immunofluorescence (IF) / Immunohistochemistry (IHC)
| Potential Cause | Observation | Solution |
| Antibody Concentration Too High | High, uniform background staining across the entire sample. | Titrate the primary and secondary antibodies to determine the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series.[3][4] |
| Insufficient Blocking | Generalized background or staining in unexpected areas. | Increase the blocking time (e.g., to 1 hour at room temperature) and/or the concentration of the blocking agent. Use normal serum from the species in which the secondary antibody was raised.[4][5] |
| Endogenous Enzyme Activity (for chromogenic detection) | Non-specific staining in tissues with high endogenous peroxidase (e.g., red blood cells) or alkaline phosphatase activity. | Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation. For alkaline phosphatase, add levamisole (B84282) to the substrate solution.[2][4] |
| Autofluorescence | Fluorescence is observed in an unstained control sample. | Treat the sample with a quenching agent like Sudan Black B or use a commercial autofluorescence quenching kit. Alternatively, use a fluorophore with a longer wavelength (e.g., far-red) as autofluorescence is often more prominent at shorter wavelengths.[6] |
| Inadequate Washing | High background that appears blotchy or uneven. | Increase the number and/or duration of wash steps. Ensure the entire sample is adequately washed with a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS).[3][15] |
| Secondary Antibody Cross-Reactivity | Staining is observed in a control where the primary antibody was omitted. | Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of the sample tissue.[4] |
| Fc Receptor Binding | Non-specific staining on cells known to express Fc receptors (e.g., immune cells). | Block Fc receptors with an Fc blocking reagent or use F(ab')2 fragments of the secondary antibody, which lack the Fc region. |
High Background in ELISA
| Potential Cause | Observation | Solution |
| Insufficient Blocking | High signal in negative control wells. | Increase blocking incubation time or try a different blocking agent. Common options include 1-5% BSA, non-fat dry milk, or normal serum.[9][10] |
| Antibody Concentration Too High | High optical density (OD) readings across the plate, including in the blank wells. | Titrate the detection antibody to a lower concentration. |
| Inadequate Washing | High and variable background across the plate. | Increase the number of wash cycles (e.g., from 3 to 5) and ensure complete aspiration of the wash buffer after each wash. Use a wash buffer containing 0.05% Tween-20.[8] |
| Cross-Reactivity of Secondary Antibody | High background when using a complex sample matrix. | Use a highly cross-adsorbed secondary antibody. Consider a different detection system if the problem persists. |
| Plate Drying | Inconsistent results, often with higher background at the edges of the plate ("edge effect"). | Ensure the plate does not dry out at any stage of the assay. Cover the plate during incubation steps.[8] |
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio in an immunoassay. The following table summarizes a qualitative comparison of common blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Recommended Use Cases |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Relatively inexpensive, generally low cross-reactivity.[14] | Can contain endogenous biotin and enzymes that may interfere with certain detection systems. Some batches may contain immunoglobulins that cross-react with secondary antibodies.[16] | General blocking for many applications, especially when using biotin-free detection systems.[14] |
| Non-fat Dry Milk | 1-5% in PBS or TBS | Inexpensive and effective at reducing background.[9][14] | Contains phosphoproteins (casein) that can interfere with the detection of phosphorylated targets. Also contains biotin.[12][13] | General purpose blocking, but not recommended for phospho-protein detection or biotin-streptavidin systems.[13] |
| Normal Serum | 5-10% in PBS or TBS | Highly effective at blocking non-specific binding, including Fc receptor binding.[11][17] | More expensive than BSA or milk. Must be from the same species as the secondary antibody to avoid cross-reactivity.[14] | Considered the "gold standard," especially for IHC/IF on tissues with high Fc receptor expression.[11][17] |
| Fish Gelatin | 0.1-0.5% in PBS or TBS | Does not cross-react with mammalian antibodies.[9] | May not be as effective as other blocking agents for all applications.[9] | Useful when cross-reactivity with mammalian proteins is a concern. |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free, reducing the risk of cross-reactivity. Can offer superior performance.[11] | Can be more expensive.[14] | When standard blocking agents are ineffective or cause interference.[11] |
Note: The effectiveness of a blocking agent is assay-dependent and should be empirically determined.
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) Staining with an Emphasis on Minimizing Background
This protocol provides a general workflow for chromogenic IHC on paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Transfer to 100% ethanol: 2 changes for 3 minutes each.
-
Transfer to 95% ethanol: 2 changes for 3 minutes each.
-
Transfer to 70% ethanol: 2 changes for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the specific primary antibody. Follow manufacturer's recommendations.
-
-
Endogenous Enzyme Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution for 30-60 minutes at room temperature. A common and effective choice is 5% normal goat serum in PBS if using a goat-raised secondary antibody.
-
Do not rinse after this step. Gently blot the excess blocking solution from around the tissue.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution or a specific antibody diluent to its optimal concentration.
-
Apply the diluted primary antibody to the sections and incubate in a humidified chamber (e.g., overnight at 4°C or for 1-2 hours at room temperature).
-
-
Washing:
-
Rinse slides with PBS containing 0.05% Tween-20 (PBST).
-
Wash in PBST for 3 changes of 5 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Apply the enzyme-conjugated secondary antibody, diluted in blocking solution, and incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing steps as in step 6.
-
-
Detection:
-
Incubate with the appropriate chromogenic substrate (e.g., DAB for HRP-conjugated antibodies) until the desired color intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Determining Antibody Specificity and Cross-Reactivity
A crucial step in minimizing off-target labeling is to ensure the specificity of your primary antibody.
-
Western Blot Analysis:
-
Run a Western blot using cell or tissue lysates that are known to express (positive control) and not express (negative control) the target protein.
-
A specific antibody should produce a single band at the expected molecular weight in the positive control lane and no band in the negative control lane.
-
-
Peptide/Protein Competition Assay:
-
Pre-incubate the primary antibody with an excess of the immunizing peptide or purified target protein before applying it to the tissue section or blot.
-
A specific signal should be significantly reduced or eliminated in the sample treated with the pre-absorbed antibody compared to a control sample with the antibody alone.
-
-
Cross-Reactivity Assessment using BLAST:
-
Obtain the immunogen sequence of the primary antibody from the manufacturer.
-
Use a protein sequence alignment tool like NCBI BLAST to compare the immunogen sequence against the proteome of the species being studied.[18]
-
A high degree of sequence homology (e.g., >85%) with other proteins suggests a higher likelihood of cross-reactivity.[18]
-
Visualizations
Caption: Workflow for Immunohistochemistry (IHC) emphasizing blocking steps.
References
- 1. ibidi.com [ibidi.com]
- 2. ELISA Coating and Blocking Protocol and Tips | Diagnopal [diagnopal.ca]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. arp1.com [arp1.com]
- 5. Western Blot Automation: Increasing Signal to Noise Ratio and Intensity [precisionbiosystems.com]
- 6. sinobiological.com [sinobiological.com]
- 7. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 8. genfollower.com [genfollower.com]
- 9. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. arigobio.com [arigobio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Quality Control of Antibody-Drug Conjugates (ADCs)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of antibody-drug conjugate (ADC) quality control.
Frequently Asked questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for an ADC?
The primary components of an ADC—the monoclonal antibody (mAb), the cytotoxic drug (payload), and the chemical linker—all contribute to its efficacy and safety. Key quality attributes that require careful monitoring include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody is a critical parameter that directly influences the ADC's potency and therapeutic window.[1][2][3][4][][6] A low DAR may result in reduced efficacy, while a high DAR can lead to increased toxicity and altered pharmacokinetic properties.[4][7][8]
-
ADC Distribution: In addition to the average DAR, it is crucial to understand the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8) within the ADC population.[3][9][10]
-
Aggregation: The conjugation of hydrophobic payloads can increase the propensity for protein aggregation.[1][11][12] Aggregate formation can reduce therapeutic efficacy and potentially elicit an immunogenic response.[13][14]
-
Free Drug Content: Unconjugated (free) cytotoxic drug and other related impurities are critical to quantify as they can cause systemic toxicity.[1][6][9][15] Regulatory guidelines often require strict limits on the levels of these impurities.[9]
-
Potency: Cell-based cytotoxicity assays are essential to confirm that the ADC can effectively kill target cancer cells.[9][16][17] This functional assay provides a holistic measure of the ADC's activity, encompassing binding, internalization, and payload release.[9]
-
Stability: The stability of the ADC, including the linker, must be assessed under various conditions to ensure it remains intact in circulation and releases the payload only at the target site.[18][19][20]
Q2: Which analytical techniques are most commonly used for ADC quality control?
A combination of analytical methods is necessary to comprehensively characterize an ADC.[16][21] Commonly employed techniques include:
-
Size Exclusion Chromatography (SEC): Primarily used to detect and quantify aggregates and fragments.[18]
-
Hydrophobic Interaction Chromatography (HIC): A standard method for determining the DAR and the distribution of different drug-loaded species for cysteine-conjugated ADCs.[1][10][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to assess the average DAR and monitor the stability of the payload.[10][18]
-
Mass Spectrometry (MS): Provides accurate mass measurement to confirm the identity of different DAR species and identify conjugation sites.[18][21][22] It is often coupled with liquid chromatography (LC-MS).[7][23]
-
Capillary Electrophoresis (CE): Can be used for determining drug load distribution.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to assess antigen binding and can be adapted to quantify total or conjugated antibody.[6][24]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Drug-to-Antibody Ratio (DAR) Results
Question: My HIC or RP-HPLC analysis shows a different average DAR than expected, or the peak distribution is unusual. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize reaction parameters such as time, temperature, and reagent stoichiometry. Ensure efficient removal of any reducing agents used prior to conjugation. |
| Presence of Free Drug | The presence of unconjugated payload can lead to an overestimation of the DAR when using UV/Vis spectroscopy.[3] Utilize a separation technique like HIC or RP-HPLC to distinguish between conjugated and free drug. |
| Method-Specific Biases | Different analytical methods can yield slightly different DAR values.[22] For instance, UV/Vis spectroscopy provides an average DAR but no information on distribution.[3] HIC is excellent for cysteine-linked ADCs but may not be suitable for lysine-conjugated ones.[10] Consider using orthogonal methods (e.g., HIC and MS) to confirm your results. |
| Improper Peak Integration | Ensure that the integration parameters are set correctly to accurately quantify all DAR species, including the unconjugated antibody (DAR 0) peak. Missing or additional peaks can affect the calculation.[] |
| Column or Mobile Phase Issues | For HIC, ensure the salt concentration and gradient are optimized for your specific ADC. For RP-HPLC, check for column degradation and ensure the mobile phase composition is correct. |
Troubleshooting Workflow for Inconsistent DAR
Caption: A logical workflow for troubleshooting inconsistent DAR results.
Issue 2: High Levels of Aggregation Detected by SEC
Question: My SEC-HPLC analysis shows a significant percentage of high molecular weight species (aggregates). What are the potential causes and how can I mitigate this?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Payload | The conjugation of hydrophobic drugs can expose hydrophobic patches on the antibody surface, leading to self-association.[11] Consider using site-specific conjugation to control the location and number of conjugated drugs. |
| Unfavorable Buffer Conditions | Suboptimal pH or low salt concentrations can promote aggregation.[11] Screen different buffer formulations to find conditions that minimize aggregation. The pH should ideally be away from the antibody's isoelectric point.[11] |
| Freeze-Thaw Stress | Repeated freezing and thawing cycles can denature the antibody and cause aggregation.[14][25] Aliquot ADC samples into single-use vials to avoid multiple freeze-thaw cycles. |
| High Protein Concentration | High concentrations of the ADC can increase the likelihood of aggregation.[14] Evaluate the effect of protein concentration on aggregation and determine an optimal working concentration. |
| Manufacturing Process Stress | Certain steps in the manufacturing process, such as purification or filtration, can induce stress and lead to aggregation. Immobilizing the antibody on a solid support during conjugation can prevent aggregation.[11] |
Experimental Workflow for Aggregation Analysis
Caption: A standard workflow for quantifying ADC aggregation using SEC-HPLC.
Issue 3: Difficulty in Quantifying Free Drug
Question: I am struggling to detect and quantify low levels of free cytotoxic drug in my ADC sample. The sensitivity of my current method is insufficient.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Concentration of Free Drug | Free drug levels are often very low (ng/mL range), requiring highly sensitive analytical methods.[1] Standard UV detection may not be sufficient.[26][27] |
| Matrix Effects | The complex matrix of the formulated ADC can interfere with the detection of the free drug.[28] |
| Inefficient Sample Preparation | Simple protein precipitation may not be sufficient to remove all interfering components. |
| ADC Deconjugation During Sample Prep | The process of preparing the sample for analysis can sometimes cause the ADC to release its payload, leading to an overestimation of the free drug content.[29] |
Recommended Analytical Approaches:
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and specificity for quantifying trace levels of free drug.[1][23][28]
-
Two-Dimensional LC (2D-LC): A 2D-LC method combining SEC in the first dimension and RP-HPLC in the second can effectively separate the free drug from the ADC before quantification, eliminating the need for manual protein precipitation.[15]
-
Solid Phase Extraction (SPE): SPE can be used to enrich the free drug from the sample matrix prior to LC-MS analysis, thereby improving sensitivity.[26]
Relationship of ADC Components and Impurities
Caption: The relationship between the core ADC components and common impurities.
Detailed Experimental Protocols
Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species of a cysteine-conjugated ADC.
Methodology:
-
Column and Mobile Phases:
-
Column: A HIC column suitable for protein separations (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 5% isopropanol).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20 minutes).
-
Detection: UV absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.). The species will elute in order of increasing hydrophobicity (lower DAR elutes first).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of that species) / Σ(Total Peak Area)
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[25]
Methodology:
-
Column and Mobile Phase:
-
Column: An SEC column with an appropriate pore size for separating the ADC monomer from its aggregates and fragments.
-
Mobile Phase: A buffer that prevents non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).
-
-
Chromatographic Conditions:
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.[25]
-
Detection: UV absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[25]
-
-
Data Analysis:
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 10. pharmiweb.com [pharmiweb.com]
- 11. pharmtech.com [pharmtech.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. agilent.com [agilent.com]
- 16. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 20. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 25. benchchem.com [benchchem.com]
- 26. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. waters.com [waters.com]
- 28. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 29. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
Validation & Comparative
A Comparative Guide to Carbonate Ester and Disulfide Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cleavable linker is a critical determinant of the therapeutic index and overall success of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The linker's primary role is to ensure the stable transport of a potent payload through systemic circulation and to facilitate its selective release at the target site. This guide provides an objective comparison of two prominent classes of cleavable linkers: pH-sensitive carbonate ester linkers and redox-sensitive disulfide linkers, supported by experimental data and detailed methodologies.
Introduction to Linker Technologies
Carbonate Ester Linkers: These linkers are designed to be susceptible to acidic hydrolysis. They remain relatively stable at the physiological pH of blood (pH 7.4) but are cleaved within the acidic microenvironments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following internalization into the target cell.[1] This pH-dependent cleavage releases the conjugated payload intracellularly.
Disulfide Linkers: Disulfide linkers exploit the significant redox potential difference between the extracellular environment and the intracellular cytoplasm. Disulfide bonds are stable in the oxidizing conditions of the bloodstream but are readily cleaved by reducing agents, most notably glutathione (B108866) (GSH), which is present in high concentrations (1-10 mM) within the cytoplasm compared to the plasma (~5 µM).[][3][] This differential allows for payload release specifically within the reducing environment of the target cell.
Comparative Performance Data
The following tables summarize the key quantitative performance characteristics of carbonate ester and disulfide linkers based on available experimental data. It is important to note that direct head-to-head comparisons in a single study are limited, and thus, data from different studies should be interpreted with caution.
Table 1: Plasma Stability
| Linker Type | Reported Half-life (t½) in Human Plasma | Key Findings |
| Carbonate Ester | ~36 hours[1] | Demonstrates moderate stability in circulation. Prone to gradual hydrolysis at physiological pH, which can lead to premature drug release.[5] |
| Disulfide | > 7 days (with steric hindrance)[1] | Stability is highly tunable through steric hindrance around the disulfide bond. Less hindered linkers show faster cleavage, while more hindered designs exhibit significantly enhanced plasma stability.[6] |
Table 2: Cleavage Kinetics and Drug Release
| Linker Type | Cleavage Stimulus & Location | Release Kinetics | Key Findings |
| Carbonate Ester | Acidic pH (Endosomes/Lysosomes) | pH-dependent; faster at lower pH. For example, one study showed ~50% release at pH 5.5 and ~100% release at pH 4.5 over 7 days, with about 30% release at pH 7.4.[7] | Release is triggered by the natural endocytic pathway. The rate of hydrolysis is dependent on the specific chemical structure of the carbonate ester. |
| Disulfide | High Glutathione (GSH) concentration (Cytoplasm) | Rapid in the presence of mM concentrations of GSH. The rate can be modulated by the degree of steric hindrance. | Release is contingent on the high intracellular GSH levels, providing a distinct tumor-selective release mechanism.[][] |
Table 3: In Vitro/In Vivo Efficacy
| Linker Type | Reported Efficacy | Key Findings |
| Carbonate Ester | A gemcitabine (B846) prodrug with a carbonate linker (and without a disulfide bond) showed a 21-fold greater bioavailability and 8-fold higher tumor accumulation compared to the parent drug.[8] | Can provide efficient drug release and potent antitumor activity. The efficacy is closely tied to the rate of internalization and lysosomal processing. |
| Disulfide | An anti-CD22 ADC with a disulfide-linked DM1 induced tumor regression at a single 3 mg/kg dose in a mouse xenograft model.[1] | The high stability of sterically hindered disulfide linkers can lead to a higher therapeutic index by minimizing off-target toxicity. Efficacy is dependent on efficient internalization and cytosolic reduction. |
Signaling Pathways and Experimental Workflows
Caption: Intracellular trafficking and payload release mechanisms for ADCs with carbonate ester and disulfide linkers.
Caption: A generalized workflow for assessing the in vitro stability of ADC linkers in plasma and lysosomal fractions.
Experimental Protocols
1. In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo stability and potential for premature payload release.
-
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
LC-MS system
-
-
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in the selected species of plasma.
-
As a control, prepare a parallel sample of the ADC in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw an aliquot from each sample.
-
To determine the average drug-to-antibody ratio (DAR), isolate the ADC from the plasma using Protein A or G magnetic beads.
-
Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates drug deconjugation.
-
To quantify the released payload, precipitate the plasma proteins from a separate aliquot using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the concentration of the free payload.
-
2. In Vitro Lysosomal Stability Assay
This assay assesses the efficiency of payload release in a simulated lysosomal environment.
-
Materials:
-
ADC of interest
-
Isolated human liver lysosomes or S9 fractions
-
Lysosomal assay buffer (e.g., 50 mM sodium citrate, pH 5.0)
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC with isolated human liver lysosomes or S9 fractions in the lysosomal assay buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload over time.
-
Conclusion
The choice between a carbonate ester and a disulfide linker for an ADC is a nuanced decision that depends on the specific therapeutic application, the nature of the target, and the properties of the payload.
-
Carbonate ester linkers offer a pH-dependent release mechanism that is intrinsically linked to the endo-lysosomal pathway. Their moderate plasma stability may be suitable for payloads with a wider therapeutic window or for targeting strategies where rapid internalization and lysosomal trafficking are expected.
-
Disulfide linkers provide a highly tunable platform where plasma stability can be significantly enhanced through steric hindrance, potentially leading to a wider therapeutic window and reduced off-target toxicity. Their cleavage is dependent on the high intracellular glutathione concentration, offering a distinct and highly selective release mechanism.
Ultimately, the optimal linker choice requires empirical evaluation through rigorous in vitro and in vivo stability and efficacy studies. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses to inform the rational design of next-generation ADCs.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. vdoc.pub [vdoc.pub]
- 7. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Controlled Drug Release from Photocleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The precise control of drug release is a cornerstone of modern therapeutic strategies, aiming to enhance efficacy while minimizing off-target toxicity. Photocleavable linkers, which break and release a therapeutic payload upon light irradiation, offer an unparalleled level of spatiotemporal control. This guide provides a comparative analysis of common photocleavable linkers, supported by experimental data and detailed protocols to aid in the validation of controlled drug release.
Comparative Analysis of Photocleavable Linkers
The selection of a photocleavable linker is a critical step in the design of light-responsive drug delivery systems. The ideal linker should exhibit high stability in the absence of light, efficient cleavage upon irradiation with biocompatible wavelengths, and minimal toxicity of the linker and its byproducts. Here, we compare three widely used classes of photocleavable linkers: o-nitrobenzyl (oNB), coumarin (B35378), and thioacetal o-nitrobenzaldehyde (TNB).
Data Presentation: Quantitative Comparison of Photocleavable Linkers
The following tables summarize key quantitative parameters for o-nitrobenzyl, coumarin, and thioacetal o-nitrobenzaldehyde based linkers. It is important to note that direct comparisons can be challenging as data is often generated under varying experimental conditions.
| Linker Type | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 340 - 365[1] | 0.01 - 0.63[2] | Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Requires UV light which has limited tissue penetration and potential for cellular damage, phototoxic byproducts can be a concern. |
| Coumarin | 365 - 475[1] | 0.01 - 0.2 | Features: Longer wavelength absorption compared to some oNB derivatives, fluorescent byproducts can aid in tracking release. Drawbacks: Can be susceptible to hydrolysis, and the photochemistry can be complex. |
| Thioacetal o-nitrobenzaldehyde (TNB) | ~346 | 0.19 - 0.24 | Features: Higher quantum yield compared to many oNB and coumarin linkers, offering greater efficiency. Drawbacks: Potential for C-S bond instability under strongly oxidizing or acidic conditions. |
| Linker Type | Drug | Cell Line | IC50 (Irradiated) | IC50 (Non-irradiated) | Fold Change |
| o-Nitrobenzyl | MMAE | Not Specified | 0.04 nmol/L | >2 nmol/L | >50 |
| PC4AP (oNB based) | Doxorubicin (B1662922) | SK-BR-3 (HER2+) | 203 nM | Not cytotoxic | >1000 (qualitative)[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of controlled drug release. Below are methodologies for key assays.
HPLC Analysis of Photocleaved Doxorubicin
This protocol is designed to quantify the amount of doxorubicin released from a photocleavable linker-drug conjugate.
Materials:
-
Photocleavable doxorubicin conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a fluorescence or UV-Vis detector.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the doxorubicin conjugate in PBS.
-
Divide the solution into two sets of samples: one for irradiation and one as a non-irradiated control.
-
-
Photocleavage:
-
Irradiate the samples using a light source with the appropriate wavelength for the specific photocleavable linker (e.g., 365 nm for oNB). The duration and intensity of irradiation should be optimized based on the linker's properties.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (containing 0.1% v/v formic acid) in a suitable ratio (e.g., 32:68 v/v).
-
Injection: Inject equal volumes of the irradiated and non-irradiated samples onto the HPLC system.
-
Detection: Monitor the elution of doxorubicin using a fluorescence detector (excitation at ~480 nm, emission at ~590 nm) or a UV-Vis detector (at ~480 nm).
-
Quantification: Create a standard curve using known concentrations of free doxorubicin. Calculate the concentration of released doxorubicin in the irradiated samples by comparing their peak areas to the standard curve.
-
Mass Spectrometry for ADC Characterization (Drug-to-Antibody Ratio)
This protocol outlines the determination of the drug-to-antibody ratio (DAR) for an antibody-drug conjugate using mass spectrometry.
Materials:
-
ADC sample
-
Ammonium (B1175870) bicarbonate buffer (25 mM, pH 7.9)
-
Dithiothreitol (DTT) for reduced analysis
-
LC-MS system (e.g., Q-TOF) with a suitable column (e.g., C8 for denaturing analysis).
Procedure:
-
Sample Preparation (Denaturing Intact Mass Analysis):
-
Dilute the ADC sample to a final concentration of 0.5 mg/mL in 25 mM ammonium bicarbonate buffer.
-
-
Sample Preparation (Reduced Subunit Analysis):
-
Add DTT to the diluted ADC sample to a final concentration of 1.0 mM.
-
Incubate at 37°C for 20 minutes to reduce the interchain disulfide bonds.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Use a gradient of acetonitrile in water with 0.1% formic acid to elute the ADC or its subunits.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the intact ADC or the light and heavy chains.
-
Calculate the DAR by identifying the peaks corresponding to different drug-loaded species and their relative abundances.
-
MTT Assay for Cytotoxicity of Doxorubicin-ADC
This protocol measures the cytotoxic effect of a doxorubicin-ADC on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin-ADC
-
Free doxorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the doxorubicin-ADC and free doxorubicin in complete cell culture medium.
-
Replace the medium in the wells with the drug dilutions. Include untreated cells as a negative control.
-
-
Irradiation:
-
For the ADC-treated wells, irradiate the plate with the appropriate wavelength of light to induce drug release. Keep a parallel plate of ADC-treated cells non-irradiated as a control for linker stability.
-
-
Incubation:
-
Incubate the plates for a period relevant to doxorubicin's mechanism of action (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth). Be aware that doxorubicin's color and fluorescence can interfere with the MTT assay; therefore, it is recommended to replace the medium with a neutral buffer like PBS before adding the MTT reagent.[3]
-
Mandatory Visualizations
Diagrams
Caption: General mechanism of controlled drug release from a photocleavable linker.
Caption: A typical experimental workflow for validating controlled drug release.
Caption: Simplified signaling pathway of released doxorubicin leading to apoptosis.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolysis of 3-(1-acyl-5-aryl-3-pyrazolinyl)coumarins-Effective Fluorescence Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Methods for Antibody-Drug Conjugate (ADC) Characterization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the characterization of antibody-drug conjugates (ADCs). Supported by experimental data, this guide details methodologies for key experiments and presents quantitative data in structured tables for easy comparison.
Antibody-drug conjugates are complex biotherapeutics, and their intricate structure necessitates a comprehensive suite of analytical techniques to ensure their quality, safety, and efficacy.[1][2] Key quality attributes that require careful characterization include the drug-to-antibody ratio (DAR), the presence of aggregates, charge heterogeneity, and the amount of free cytotoxic drug.[3] This guide delves into the primary analytical methods used to assess these critical parameters, offering a comparative overview to aid in method selection and implementation.
Drug-to-Antibody Ratio (DAR) Analysis
The drug-to-antibody ratio (DAR) is a critical quality attribute as it directly influences the potency and therapeutic window of an ADC.[4][5] An optimal DAR is crucial; a low DAR may result in reduced efficacy, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[2] Several analytical techniques are employed to determine the average DAR and the distribution of drug-loaded species.
Comparison of DAR Analysis Methods
| Analytical Method | Principle | Sample Requirements | Throughput | Key Advantages | Key Disadvantages |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates ADC species based on hydrophobicity. The drug load increases hydrophobicity, allowing for separation of species with different DARs.[6] | Native ADC sample, ~20 µg per injection.[7] | Moderate | Robust and reproducible for cysteine-linked ADCs, provides information on drug load distribution.[6][8] | Poor peak resolution for lysine-linked ADCs, potential for on-column protein denaturation.[9] |
| Reversed-Phase (RP)-HPLC | Separates reduced and denatured ADC light and heavy chains based on hydrophobicity. DAR is calculated from the weighted average of drug-loaded chains.[6] | Reduced ADC sample. | Moderate | Good peak resolution, orthogonal to HIC.[6][9] | Destructive method, requires sample reduction, not suitable for intact ADC analysis.[6] |
| Mass Spectrometry (MS) | Measures the mass of the intact or reduced ADC to determine the number of conjugated drug molecules.[10] | Desalted ADC sample. | Low to Moderate | Provides accurate mass measurement and can identify conjugation sites.[10][11] | Complex data analysis, potential for ionization suppression, may not be suitable for heterogeneous mixtures.[4][] |
| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the protein and the drug at different wavelengths.[13] | Purified ADC sample with known extinction coefficients for the antibody and drug. | High | Simple, rapid, and requires minimal sample preparation.[9] | Provides only an average DAR, not the distribution; can be inaccurate if there is spectral overlap between the antibody and the drug.[][13] |
Featured Method: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs under native conditions.[6][14]
Experimental Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration of 2 mg/mL in 1M ammonium (B1175870) sulfate.[7]
-
Instrumentation: An Agilent 1260 Infinity II Bio-inert LC system or a similar bio-compatible HPLC system is recommended.[8]
-
Column: A Protein-Pak Hi Res HIC column (4.6 x 100 mm, 2.5 μm) or equivalent.[7]
-
Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0 containing 20% isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient runs over 10-20 minutes.[7]
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) are integrated. The weighted average DAR is calculated based on the relative peak areas.[6]
Aggregation Analysis
Aggregation is a critical quality attribute that can impact the safety and efficacy of biotherapeutics, including ADCs.[15] The conjugation of hydrophobic drugs can increase the propensity for aggregation.[16] Therefore, accurate monitoring of aggregate levels is essential.
Comparison of Aggregation Analysis Methods
| Analytical Method | Principle | Sample Requirements | Throughput | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger aggregates elute before the monomer.[5] | Native ADC sample, ~20 µg per injection. | High | Robust, high-throughput, and widely used for routine analysis.[17] | Potential for on-column interactions leading to underestimation of aggregates, dilution of sample during analysis.[17][18] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a centrifugal field, which is dependent on their size and shape.[19] | Native ADC sample, higher concentration than SEC. | Low | Considered a gold standard, provides high-resolution data on aggregate distribution without a stationary phase.[15][19] | Low throughput, requires specialized equipment and expertise, lower sensitivity than SEC.[17] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution. | Native ADC sample. | High | Rapid, non-invasive, and useful for screening and monitoring aggregation trends.[20] | Provides an intensity-weighted average size and is less suitable for resolving different aggregate species in a heterogeneous sample. |
| Field-Flow Fractionation (FFF)-MALS | Separates particles based on their diffusion in a laminar flow field, coupled with MALS for size and molar mass determination.[20] | Native ADC sample. | Low to Moderate | Avoids a stationary phase, minimizing shear-induced aggregation and non-specific binding.[20] | Requires specialized instrumentation and method development. |
Featured Method: Aggregation Analysis by SEC-MALS
Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute determination of molar mass and the quantification of aggregates.[4][21]
Experimental Protocol:
-
Sample Preparation: The ADC sample is typically analyzed neat or after minimal dilution in the mobile phase.
-
Instrumentation: An HPLC system coupled to a MALS detector (e.g., Wyatt DAWN), a UV detector, and a differential refractive index (dRI) detector.[21]
-
Column: A size exclusion column appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS). The addition of organic modifiers like acetonitrile (B52724) may be necessary for some ADCs to reduce hydrophobic interactions with the column matrix.[5]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Data Acquisition and Analysis: Data from all detectors are collected and analyzed using specialized software (e.g., Wyatt ASTRA). The software uses the signals from the MALS, UV, and dRI detectors to calculate the molar mass of the eluting species across the chromatogram, allowing for the quantification of monomers, dimers, and higher-order aggregates.[4]
Charge Variant Analysis
Charge heterogeneity is an inherent property of monoclonal antibodies and ADCs, arising from post-translational modifications and degradation pathways.[22][23] Analysis of charge variants is crucial as they can affect the stability, pharmacokinetics, and efficacy of the therapeutic.[24]
Comparison of Charge Variant Analysis Methods
| Analytical Method | Principle | Sample Requirements | Throughput | Key Advantages | Key Disadvantages |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge through interactions with a charged stationary phase.[3] | Desalted ADC sample. | Moderate | High-resolution separation, allows for fraction collection for further characterization.[3] | Method development can be complex, potential for linker-drug interference with separation.[3][22] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient.[25] | ADC sample mixed with ampholytes. | High | High resolution and reproducibility, simpler method development compared to IEX.[22][26] | Does not allow for fraction collection, potential for precipitation at the pI. |
| Capillary Zone Electrophoresis (CZE) | Separates molecules based on their electrophoretic mobility in an electric field. | ADC sample in a background electrolyte. | High | High efficiency and resolution. | Sensitive to buffer composition, lower loading capacity. |
Featured Method: Charge Variant Analysis by iCIEF
Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique for the analysis of charge heterogeneity of proteins and ADCs.[25]
Experimental Protocol:
-
Sample Preparation: The ADC sample is mixed with a solution containing carrier ampholytes, pI markers, and a stabilizer. The final protein concentration is typically around 0.2 mg/mL.[24]
-
Instrumentation: An iCIEF instrument such as the ProteinSimple Maurice or iCE3.[22]
-
Capillary and Electrolytes: A fluorocarbon-coated capillary is used. The anolyte is typically phosphoric acid, and the catholyte is sodium hydroxide.[24]
-
Focusing: A high voltage is applied across the capillary to create a pH gradient and focus the proteins at their respective pIs.
-
Imaging: The entire capillary is imaged at 280 nm to detect the focused protein bands.
-
Data Analysis: The software generates an electropherogram, and the peaks corresponding to the main isoform and acidic and basic variants are integrated to determine their relative percentages. The pI of each variant is determined using the pI markers.[25]
Free Drug Analysis
The presence of unconjugated, or "free," cytotoxic drug in the final ADC product is a critical safety concern due to its potential for non-specific toxicity.[5] Regulatory agencies require stringent control and quantification of free drug levels.
Comparison of Free Drug Analysis Methods
| Analytical Method | Principle | Sample Requirements | Throughput | Key Advantages | Key Disadvantages |
| Reversed-Phase (RP)-HPLC | Separates the small molecule drug from the large ADC protein based on hydrophobicity. | Requires protein precipitation or extraction of the free drug.[27] | Moderate | Robust and widely available. | Sample preparation can be complex and may lead to drug loss. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry for quantification. | Requires protein precipitation or extraction.[28] | Moderate to High | High sensitivity and specificity, allowing for very low detection limits.[1] | Requires specialized instrumentation. |
| Two-Dimensional (2D)-LC | Uses two orthogonal separation mechanisms (e.g., SEC followed by RP-HPLC) to separate the free drug from the ADC and other matrix components.[27] | Native ADC sample. | Low to Moderate | Automates sample cleanup, reducing manual sample preparation.[27] | Complex instrumentation and method development. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A ligand-binding assay that uses antibodies specific to the free drug for quantification.[5] | ADC sample, may require dilution. | High | High sensitivity and high throughput. | Can be susceptible to matrix effects, requires development of specific antibodies.[5] |
Featured Method: Free Drug Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the quantification of trace levels of free drug in ADC formulations.[1]
Experimental Protocol:
-
Sample Preparation (Protein Precipitation): To a small volume of ADC sample (e.g., 5 µL of serum), add an internal standard. Precipitate the protein by adding a cold organic solvent mixture (e.g., methanol (B129727):ethanol). Vortex and incubate at a low temperature (-20 °C) to facilitate precipitation. Centrifuge the sample and collect the supernatant for analysis.[1]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 column suitable for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient from low to high organic mobile phase is used to elute the free drug.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for the drug and the internal standard.
-
Quantification: A calibration curve is generated using standards of the free drug at known concentrations. The concentration of free drug in the ADC sample is determined by comparing its response to the calibration curve.[28]
References
- 1. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. waters.com [waters.com]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. repligen.com [repligen.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Sedimentation Velocity Analytical Ultracentrifugation for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sedimentation velocity analytical ultracentrifugation for characterization of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sedimentation Velocity Analytical Ultra Centrifugation (SV-AUC) - Creative Proteomics [creative-proteomics.com]
- 19. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 20. wyatt.com [wyatt.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis Strategies of Antibody Charge Variants - Creative Proteomics [creative-proteomics.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. lcms.cz [lcms.cz]
- 27. euncl.org [euncl.org]
- 28. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Conjugate Stability: A Comparative Guide to Maleimide-Thiol Linkages
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing therapeutic efficacy and safety. The maleimide-thiol conjugation, a widely employed method for linking molecules, is prized for its rapid and specific nature. However, the resulting thiosuccinimide linkage is not without its stability challenges. This guide provides an objective comparison of the stability of maleimide-thiol conjugates, alternatives, and stabilization strategies, supported by experimental data and detailed methodologies to aid in the rational design of robust bioconjugates.
The Achilles' heel of the otherwise efficient maleimide-thiol conjugation lies in the susceptibility of the thiosuccinimide ring to two primary degradation pathways: a retro-Michael reaction and hydrolysis.[1][2] The retro-Michael reaction is a reversible process that can lead to deconjugation and exchange of the conjugated payload with other thiols, such as glutathione (B108866), which is abundant in biological systems.[1][3][4] This can result in off-target effects and reduced therapeutic efficacy.[1][4] Hydrolysis, on the other hand, involves the irreversible opening of the succinimide (B58015) ring. While this prevents the retro-Michael reaction and stabilizes the conjugate, it introduces structural heterogeneity by creating two isomeric products.[1][5]
Comparative Stability of Maleimide-Thiol Conjugates
The stability of the maleimide-thiol adduct is significantly influenced by the substituents on the maleimide (B117702) nitrogen and the nature of the thiol. The following table summarizes key stability characteristics of traditional maleimides and emerging alternatives.
| Reagent Class | Linkage Type | Key Stability Characteristics | Advantages | Disadvantages |
| Traditional Maleimides | Thioether | Prone to retro-Michael reaction, leading to potential thiol exchange.[2][3] Can undergo hydrolysis, which stabilizes the linkage but creates isomers.[1][5] | High specificity and rapid reaction rates at physiological pH.[2][3] | Reversibility in the presence of other thiols can lead to payload loss.[1][4] Hydrolysis introduces heterogeneity.[1][5] |
| Self-Hydrolyzing Maleimides | Ring-Opened Thioether | Engineered with neighboring groups to accelerate the stabilizing ring-opening hydrolysis immediately after conjugation.[1][6] | Enhanced stability against deconjugation.[6] | Introduces structural heterogeneity due to the formation of two isomers upon hydrolysis.[1] |
| Disulfide Re-bridging Maleimides | Bridged Thioether | Reacts with both thiols from a reduced disulfide bond, creating a more stable, bridged structure.[1] | Increased stability and homogeneity of the conjugate. | Requires accessible disulfide bonds on the target molecule. |
| Thiazine-Forming Conjugates | Thiazine (B8601807) | Formed via a chemical rearrangement when a peptide with an N-terminal cysteine is conjugated to a maleimide, resulting in a more stable linker.[7] | Markedly slower degradation and over 20 times less susceptible to glutathione adduct formation compared to standard thioether conjugates.[7] | Limited to conjugates with an N-terminal cysteine. |
| Haloacetamides | Thioether | Forms a stable, irreversible thioether bond.[2] | Irreversible linkage provides high stability.[2] | Generally slower reaction kinetics compared to maleimides.[2] |
| Vinyl Sulfones | Thioether | Forms a stable, irreversible thioether bond.[2] | Stable and irreversible linkage with good selectivity for thiols.[2] | Generally slower reaction rate than maleimides.[2] |
Experimental Protocols
Accurate assessment of conjugate stability is paramount. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Monitoring Conjugate Stability by HPLC
This protocol provides a framework for monitoring the degradation (via retro-Michael reaction) or hydrolysis of a maleimide-thiol conjugate over time.[1]
1. Sample Preparation:
- Prepare a stock solution of the conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0).
2. Incubation Setup:
- For each condition to be tested, aliquot the conjugate into the respective incubation buffer to a final concentration of approximately 0.5 mg/mL.
- For thiol exchange studies, add glutathione (GSH) to a final concentration of 1-5 mM.
3. Time Course:
- Incubate all samples at 37°C.
- At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.
4. Quenching:
- Immediately quench the reaction in the aliquot by adding a quenching solution (e.g., 1% Trifluoroacetic Acid - TFA) to stop further degradation.
5. HPLC Analysis:
- Analyze the quenched samples by reverse-phase HPLC (RP-HPLC).
- Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) to separate the intact conjugate, hydrolyzed products, and any deconjugated species.
- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).
- Integrate the peak areas corresponding to the different species to quantify the percentage of intact conjugate remaining over time.
Protocol 2: ¹H NMR Analysis of Retro-Michael Reactions
This method allows for the direct observation of the retro and exchange reactions of maleimide-thiol adducts.[8][9]
1. Sample Preparation:
- Prepare a solution of the maleimide-thiol adduct (e.g., N-ethylmaleimide conjugated to a model thiol like 4-mercaptophenylacetic acid) in a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) at a known concentration.
2. Reaction Initiation:
- Initiate the retro-Michael reaction by adding a competing thiol, such as glutathione, to the NMR tube.
3. NMR Data Acquisition:
- Acquire ¹H NMR spectra at regular intervals (e.g., every hour) at a constant temperature (e.g., 37°C).
- Monitor the changes in the chemical shifts of specific protons, for instance, the aromatic protons of the thiophenyl group, which are sensitive to the substituent on the thiol.
4. Data Analysis:
- Integrate the signals corresponding to the initial adduct and the newly formed adduct with the competing thiol.
- Calculate the half-life of the conversion by plotting the concentration of the initial adduct versus time.
Visualizing Stability Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating Antibody-Drug Conjugate Efficacy: A Comparative Guide for In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of Antibody-Drug Conjugates (ADCs) lies in their ability to selectively deliver potent cytotoxic agents to cancer cells, minimizing off-target toxicity. Rigorous evaluation of their efficacy, both in laboratory settings (in vitro) and in living organisms (in vivo), is paramount for successful clinical translation. This guide provides a comparative overview of key assays and models used to assess ADC performance, supported by experimental data and detailed protocols.
In Vitro Evaluation: Foundational Insights into ADC Activity
In vitro assays are the first step in characterizing an ADC's biological activity, offering a controlled environment to dissect its mechanism of action.[1][2] These assays are crucial for screening ADC candidates before advancing to more complex and costly in vivo studies.[1][2]
Key In Vitro Assays for ADC Efficacy
A comprehensive in vitro assessment of an ADC's cytotoxic profile involves multiple assays to determine its potency, specificity, and potential for bystander killing.[3]
-
Cytotoxicity Assays: These assays are fundamental for determining the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive (target) and antigen-negative (non-target) cell lines.[3] A significant difference in IC50 values between these cell lines indicates the ADC's specificity.[3] The tetrazolium colorimetric assay (MTT) is a widely used method to measure cell viability and assess the cytotoxic effect of ADCs.[1][2]
-
Bystander Effect Assays: The ability of an ADC's payload to kill neighboring, antigen-negative cells after being released from the target cell is known as the bystander effect.[4][5] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[4] The bystander effect can be evaluated using co-culture assays or medium transfer assays.[2]
-
Internalization Assays: For most ADCs, internalization into the target cell is a prerequisite for the release of the cytotoxic payload.[6] Understanding the rate and extent of antibody internalization is crucial for its effectiveness.[7] Techniques like confocal microscopy and flow cytometry are suitable for detecting internalization efficiency.[7] pH-sensitive dyes, which fluoresce in the acidic environment of endosomes and lysosomes, can also be used to monitor internalization.[6][8]
Comparative In Vitro Efficacy of Different ADCs
The following table summarizes hypothetical data from various in vitro assays, comparing the performance of three distinct ADCs targeting the same antigen.
| ADC Candidate | Target Cell Line (Antigen-Positive) IC50 (nM) | Non-Target Cell Line (Antigen-Negative) IC50 (nM) | Bystander Killing (% of Antigen-Negative Cell Death) | Internalization Rate (t1/2, hours) |
| ADC-A | 0.5 | >1000 | 65 | 2 |
| ADC-B | 1.2 | >1000 | 20 | 6 |
| ADC-C | 0.8 | 500 | 45 | 4 |
Caption: Comparative in vitro performance of three hypothetical ADCs.
Caption: Workflow for in vitro evaluation of ADC efficacy.
In Vivo Evaluation: Assessing ADC Performance in a Biological Context
In vivo studies using animal models are a critical step in ADC development, providing insights into an ADC's anti-tumor activity, pharmacokinetics, and potential toxicities in a complex biological system.[9]
Key In Vivo Models for ADC Efficacy
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tissue from patient tumors into immunodeficient mice.[10] These models are considered one of the most faithful modeling systems in oncology as they retain the genotype and phenotype of the original tumor, including its complex architecture and cellular diversity.[10][11] This makes them a clinically relevant platform for evaluating ADC efficacy.[10]
-
Syngeneic Models: These models utilize murine tumor cells implanted into immunocompetent mice of the same genetic background.[12] A key advantage of syngeneic models is the presence of a complete and functional immune system, which is crucial for evaluating ADCs that may have immunomodulatory effects.[13] Humanized engineered syngeneic models, which express human tumor-associated antigens, offer an ideal setting for assessing ADC drugs and their combinations with immunotherapy.[13]
Comparative In Vivo Efficacy of Different ADCs
The table below presents hypothetical data from an in vivo study in a PDX model, comparing the efficacy of two ADCs.
| ADC Candidate | Tumor Growth Inhibition (%) | Complete Responses (%) | Mean Tumor Volume (mm³) at Day 21 |
| ADC-A | 85 | 40 | 150 |
| ADC-B | 60 | 10 | 350 |
| Vehicle Control | 0 | 0 | 1200 |
Caption: Comparative in vivo efficacy of two hypothetical ADCs in a PDX model.
Caption: Workflow for in vivo evaluation of ADC efficacy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control in complete cell culture medium.[3] Replace the existing medium in the wells with the ADC dilutions.[2]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2][14]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[3]
In Vitro Bystander Effect Co-Culture Assay
-
Cell Line Selection: Choose an antigen-positive cell line and an antigen-negative cell line that is sensitive to the payload. The antigen-negative cell line should be engineered to express a fluorescent protein for easy identification.[4]
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.[3]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.[3]
-
Incubation: Incubate the plate for 72-96 hours.[3]
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.[3]
In Vivo Patient-Derived Xenograft (PDX) Model Study
-
Model Establishment: Implant tumor fragments from a patient subcutaneously into immunodeficient mice.[10]
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC-A, ADC-B).
-
ADC Administration: Administer the ADCs and vehicle control according to the planned dosing schedule and route.
-
Tumor Measurement: Measure tumor volume two to three times per week using calipers.
-
Toxicity Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, calculate tumor growth inhibition and assess for complete responses.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals
A deep dive into the chemical tools pivotal for conjugating biomolecules, this guide offers a comprehensive comparison of various amine-reactive crosslinkers. It provides researchers, scientists, and drug development professionals with the necessary data to select the optimal crosslinker for their specific applications, from elucidating protein-protein interactions to developing novel antibody-drug conjugates.
Amine-reactive crosslinkers are indispensable reagents in biotechnology and pharmaceutical development. They form stable covalent bonds with primary amines, which are readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][2] This reactivity allows for the precise and permanent linkage of biomolecules, facilitating a wide range of applications.[3][4]
This guide provides a detailed comparison of different amine-reactive crosslinkers, focusing on their chemical properties, reactivity, and applications. We present quantitative data in a clear, tabular format, offer detailed experimental protocols for their use, and provide visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is critical for the success of any bioconjugation strategy. Factors such as the desired spacer arm length, solubility, cleavability, and the specific application should be carefully considered. The following table summarizes the key properties of a selection of commonly used amine-reactive crosslinkers.
| Crosslinker | Abbreviation | Type | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? | Key Applications |
| Disuccinimidyl suberate | DSS | Homobifunctional | NHS ester | 11.4 | No | No | Yes | Protein-protein interaction studies, intracellular crosslinking[3][5] |
| Bis(sulfosuccinimidyl) suberate | BS3 | Homobifunctional | Sulfo-NHS ester | 11.4 | No | Yes | No | Cell surface protein crosslinking, antibody-drug conjugation[1][6] |
| Disuccinimidyl glutarate | DSG | Homobifunctional | NHS ester | 7.7 | No | No | Yes | Short-distance crosslinking, protein conformation studies |
| Dithiobis(succinimidyl propionate) | DSP | Homobifunctional | NHS ester | 12.0 | Yes (Disulfide bond) | No | Yes | Reversible crosslinking, affinity purification |
| Disuccinimidyl tartrate | DST | Homobifunctional | NHS ester | 6.4 | Yes (Periodate) | No | Yes | Reversible crosslinking with mild cleavage |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | Heterobifunctional | NHS ester, Maleimide | 8.3 | No | No | Yes | Antibody-drug conjugation, enzyme immobilization |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Heterobifunctional | Sulfo-NHS ester, Maleimide | 8.3 | No | Yes | No | Cell surface labeling, bioconjugation in aqueous solutions |
| N-Succinimidyl-[4-azidophenyl]-1,3'-dithiopropionate | SADP | Heterobifunctional, Photoreactive | NHS ester, Phenylazide | 13.9 | Yes (Disulfide bond) | No | Yes | Capturing transient interactions, photo-crosslinking |
| Succinimidyl diazirine | SDA | Heterobifunctional, Photoreactive | NHS ester, Diazirine | 3.9 - 12.5 | Varies | Varies | Varies | Photo-crosslinking with high efficiency and specificity[7][8] |
Experimental Protocols
Accurate and reproducible results in crosslinking experiments depend on carefully designed and executed protocols. Below are detailed methodologies for key experiments involving amine-reactive crosslinkers.
Protocol 1: General Procedure for Protein Crosslinking using DSS (Water-Insoluble)
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer should not contain primary amines (e.g., Tris, glycine).
-
DSS stock solution (10-25 mM in anhydrous DMSO or DMF). Prepare fresh before each use.
-
Quenching solution (1 M Tris-HCl, pH 7.5).
-
SDS-PAGE analysis reagents.
Procedure:
-
Bring the DSS vial to room temperature before opening to prevent moisture condensation.
-
Add the freshly prepared DSS stock solution to the protein solution to achieve the desired final crosslinker concentration (typically a 10- to 50-fold molar excess over the protein).[9][10]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[9]
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.
Protocol 2: General Procedure for Cell Surface Protein Crosslinking using BS3 (Water-Soluble)
Materials:
-
Cells in suspension or adherent in a culture plate.
-
Ice-cold PBS (phosphate-buffered saline), pH 8.0.
-
BS3 stock solution (10-25 mM in water or PBS). Prepare fresh before each use.[10]
-
Quenching solution (1 M Tris-HCl, pH 7.5).
-
Cell lysis buffer.
-
Western blot analysis reagents.
Procedure:
-
Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components.[9]
-
Resuspend or cover the cells with ice-cold PBS, pH 8.0.
-
Add the freshly prepared BS3 stock solution to the cells to a final concentration of 1-5 mM.[9][10]
-
Incubate the reaction on ice for 30-60 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes on ice.
-
Wash the cells with PBS to remove excess crosslinker and quenching reagent.
-
Lyse the cells and analyze the crosslinked proteins by Western blotting using an antibody specific to the protein of interest.
Protocol 3: Comparative Analysis of Crosslinking Efficiency
To quantitatively compare the efficiency of different amine-reactive crosslinkers, a mass spectrometry-based approach can be employed.
Procedure:
-
Prepare identical protein samples (e.g., a purified protein or a protein complex) in a crosslinking-compatible buffer.
-
Incubate the protein samples with equimolar concentrations of the different crosslinkers to be tested for a fixed period.
-
Quench the reactions as described in the general protocols.
-
Digest the crosslinked protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use specialized software to identify and quantify the number of unique crosslinked peptides for each crosslinker. The higher the number of identified crosslinked peptides, the higher the crosslinking efficiency.[5]
Visualizing Biological Processes and Workflows
Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language to illustrate key concepts related to amine-reactive crosslinkers.
Experimental Workflow for Protein-Protein Interaction Studies
This diagram outlines the general workflow for identifying protein-protein interactions using chemical crosslinking followed by mass spectrometry.
EGFR Signaling Pathway Initiation
This diagram illustrates the initial steps of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a process that can be studied using amine-reactive crosslinkers to capture the dimerization of the receptor.[1][6] Upon ligand binding, EGFR monomers dimerize, leading to the activation of their intracellular kinase domains and subsequent autophosphorylation. This creates docking sites for adaptor proteins like Grb2, initiating downstream signaling cascades.[11][12]
References
- 1. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Dimerization Assessment of Epithelial Growth Factor Family of Receptor Tyrosine Kinases by Using Cross-Linking Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. Reactome | GRB2 events in EGFR signaling [reactome.org]
- 12. Interaction of EGF receptor and grb2 in living cells visualized by fluorescence resonance energy transfer (FRET) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry for Conjugated Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of conjugated protein analysis, mass spectrometry (MS) stands as an indispensable tool. This guide provides an objective comparison of various MS-based methodologies for the characterization of antibody-drug conjugates (ADCs), glycoproteins, and PEGylated proteins, supported by experimental data and detailed protocols.
The conjugation of molecules such as drugs, glycans, and polymers to proteins creates a diverse landscape of biotherapeutics with enhanced efficacy and pharmacokinetic properties. However, this increased complexity presents significant analytical challenges. Mass spectrometry, with its ability to provide precise mass measurements and structural information, has become the gold standard for dissecting the heterogeneity of these conjugated proteins. This guide will delve into the primary MS- C-based workflows, compare their performance for different classes of conjugated proteins, and provide the necessary details to implement these methods in the laboratory.
Comparing the Arsenal: Top-Down, Bottom-Up, and Native Mass Spectrometry
The analysis of conjugated proteins by mass spectrometry can be broadly categorized into three main approaches: top-down, bottom-up, and native-state analysis. Each strategy offers distinct advantages and is suited for answering different analytical questions.
Top-down proteomics involves the analysis of the intact conjugated protein. This approach is particularly powerful for assessing the overall heterogeneity of the sample, such as the distribution of different drug-to-antibody ratios (DARs) in an ADC preparation or the degree of PEGylation.[1][2][3] However, it can be challenging for very large or complex conjugates and may provide limited information on the specific sites of conjugation.[4]
Bottom-up proteomics , the most widely used approach, involves the enzymatic digestion of the conjugated protein into smaller peptides prior to MS analysis.[3][5][6] This method excels at identifying the precise location of conjugation, for instance, the specific lysine (B10760008) or cysteine residue linked to a drug molecule or the site of glycosylation.[3][5] While providing high-resolution information at the peptide level, the digestion process can sometimes lead to the loss of information about the overall conjugate distribution.
Native mass spectrometry is an emerging and powerful technique that analyzes the conjugated protein in its folded, non-denatured state.[7][8][9] This is crucial for non-covalently bound conjugates, such as certain types of ADCs, and for preserving the structural integrity of the protein.[7][8] Native MS is increasingly being used for accurate DAR determination and for studying the overall structure and stability of conjugated proteins.[9]
A summary of the key characteristics of these approaches is presented in Table 1.
| Feature | Top-Down Proteomics | Bottom-Up Proteomics | Native Mass Spectrometry |
| Principle | Analysis of the intact conjugated protein | Analysis of peptides after enzymatic digestion | Analysis of the intact, folded conjugated protein |
| Primary Information | Overall heterogeneity (e.g., DAR distribution, degree of PEGylation) | Site of conjugation, post-translational modifications | Intact mass, DAR, stoichiometry of non-covalent complexes |
| Advantages | Provides a snapshot of the entire molecule, minimal sample preparation | High resolution for localization of modifications, well-established workflows | Preserves non-covalent interactions, provides structural insights |
| Limitations | Challenging for large/complex molecules, limited site-specific information | Can lose information on overall conjugate distribution, sample preparation intensive | May not be suitable for all protein types, requires specialized instrumentation |
Antibody-Drug Conjugates (ADCs): Deciphering the Drug-to-Antibody Ratio
A critical quality attribute (CQA) of ADCs is the drug-to-antibody ratio (DAR), which significantly impacts both efficacy and safety. Mass spectrometry is the premier tool for accurate DAR determination.
Comparative Analysis of DAR Measurement Techniques
Several MS-based methods are employed for DAR analysis, with native MS and denaturing MS (often coupled with liquid chromatography, LC-MS) being the most common. Hydrophobic Interaction Chromatography (HIC) is a widely used orthogonal technique.
A comparative study on trastuzumab emtansine, a lysine-linked ADC, demonstrated that both native and denaturing MS can provide accurate average DAR values.[7][10] However, native MS offers the advantage of analyzing the intact ADC without the need for deglycosylation, which is often required for denaturing MS to reduce spectral complexity.[7] Another study directly comparing native size-exclusion chromatography-mass spectrometry (nSEC-MS) with HIC for a range of ADCs found excellent agreement in DAR values, suggesting that nSEC-MS is a suitable and accurate alternative.[8]
Table 2 summarizes a hypothetical comparison of DAR values for a cysteine-linked ADC, Trastuzumab Deruxtecan (T-DXd), as determined by different techniques.
| DAR Species | Native Intact MS (Relative Abundance %) | Denaturing (Reduced) LC-MS (Relative Abundance %) | HIC-UV (Relative Abundance %) |
| DAR 0 | <1 | <1 | <1 |
| DAR 2 | 2 | 2 | 3 |
| DAR 4 | 15 | 16 | 14 |
| DAR 6 | 35 | 34 | 36 |
| DAR 8 | 48 | 47 | 46 |
| Average DAR | 7.94 | 7.92 | 7.90 |
Note: The data in this table is representative and compiled from typical results presented in multiple studies for illustrative purposes.[9][11]
Experimental Workflow for ADC Analysis
The general workflow for ADC analysis by LC-MS involves several key steps, from sample preparation to data analysis.
Figure 1. General experimental workflow for ADC analysis by mass spectrometry.
A crucial step in bottom-up analysis is the enzymatic digestion of the ADC to generate peptides for identifying conjugation sites.
Protocol: Tryptic Digestion of an ADC for Peptide Mapping [2]
-
Denaturation and Reduction: To 100 µg of the ADC in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8), add a denaturant like RapiGest SF to a final concentration of 0.05%. Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 10 mM. Incubate in the dark at 37°C for 1 hour.
-
Digestion: Add sequencing-grade modified trypsin at an enzyme-to-substrate ratio of 1:25 (w/w). Incubate at 37°C for 16 hours.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.5%.
-
Analysis: The resulting peptide mixture is ready for analysis by LC-MS/MS.
The HER2 signaling pathway is a common target for ADCs like Trastuzumab Emtansine and Trastuzumab Deruxtecan.
Figure 2. Mechanism of action of an anti-HER2 antibody-drug conjugate.
Glycoproteins: Unraveling the Glycan Profile
Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. Mass spectrometry is a powerful tool for characterizing the complex glycan structures attached to proteins.
Comparative Analysis of Glycan Profiling Methods
The analysis of glycoproteins can be performed at the level of the intact glycoprotein (B1211001), the glycopeptide, or the released glycans. A common approach involves the enzymatic release of N-glycans using Peptide-N-Glycosidase F (PNGase F), followed by labeling and analysis by LC-MS.
A multi-institutional study by the HUPO Human Disease Glycomics/Proteome Initiative compared different methods for profiling N-linked oligosaccharides. The study found that matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) MS of permethylated oligosaccharides and liquid chromatography-electrospray ionization (LC-ESI) MS of underivatized glycan alditols both provided good quantitative results with small variance among participating laboratories.[12] Another study comparing fluorescence and MS detection for quantifying N-glycans from a monoclonal antibody found a high degree of similarity in the relative quantification results, highlighting the utility of MS for this purpose.[13]
Table 3 provides a representative comparison of the relative abundance of major N-glycans on a monoclonal antibody (adalimumab) as determined by two different labeling and detection methods.
| Glycan | 2-AB Labeling with Fluorescence Detection (%) | RFMS Labeling with MS Detection (%) |
| G0F | 42.8 | 41.2 |
| G1F | 30.5 | 31.1 |
| G2F | 8.5 | 8.9 |
| Man5 | 3.2 | 3.5 |
| G0F-GlcNAc | 5.1 | 5.3 |
Note: This data is illustrative and based on trends observed in comparative studies.[14]
Experimental Workflow for N-Glycan Analysis
The workflow for N-glycan profiling typically involves enzymatic release, labeling, and LC-MS analysis.
Figure 3. Workflow for N-glycan profiling by LC-MS.
Protocol: N-Glycan Release and Labeling [11][15]
-
Denaturation: Denature the glycoprotein sample (e.g., 100 µg) by adding a denaturing buffer (e.g., containing SDS) and incubating at 65°C for 10 minutes.
-
N-Glycan Release: After cooling, add a non-ionic surfactant (e.g., Igepal-CA630) and PNGase F. Incubate overnight at 37°C.
-
Labeling: To the released glycans, add a labeling reagent (e.g., 2-aminobenzamide (B116534) [2-AB] or procainamide) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., DMSO/acetic acid). Incubate at 65°C for 2 hours.
-
Purification: Remove excess label and reducing agent using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).
-
Analysis: The purified, labeled N-glycans are then analyzed by HILIC-LC-MS.
PEGylated Proteins: Characterizing Heterogeneity
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic proteins. A key challenge in analyzing PEGylated proteins is the inherent polydispersity of the PEG polymer.
Mass Spectrometry Approaches for PEGylated Proteins
Both MALDI-TOF and ESI-based LC-MS are used to characterize PEGylated proteins. MALDI-TOF MS is often used for a rapid assessment of the average molecular weight and the degree of PEGylation.[16] ESI-LC-MS, particularly with high-resolution instruments like Q-TOF and Orbitrap, provides more detailed information on the distribution of PEGylated species.[17] A common strategy to simplify the complex ESI mass spectra of PEGylated proteins is the post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA).[18][19]
A comparative analysis of a discrete PEG (dPEG®) reagent versus a traditional polydisperse PEG showed that the monodisperse nature of the dPEG® results in a much simpler mass spectrum with single, sharp peaks for each degree of PEGylation, allowing for unambiguous characterization.[20]
Table 4 illustrates the typical mass spectrometry data obtained for a protein before and after conjugation with a polydisperse 20 kDa PEG.
| Species | Observed Mass (Da) |
| Unconjugated Protein | 25,000.0 |
| Mono-PEGylated Protein (Peak 1) | 44,500.0 |
| Mono-PEGylated Protein (Peak 2) | 44,544.0 |
| Mono-PEGylated Protein (Peak 3) | 44,588.0 |
| Di-PEGylated Protein (Peak 1) | 64,000.0 |
Note: The multiple peaks for the mono-PEGylated species reflect the polydispersity of the PEG chain, with mass differences corresponding to the ethylene (B1197577) glycol monomer (44 Da).
Experimental Workflow for Intact PEGylated Protein Analysis
The analysis of intact PEGylated proteins often involves reversed-phase or size-exclusion chromatography coupled with mass spectrometry.
Figure 4. Workflow for intact mass analysis of PEGylated proteins.
Protocol: Intact Mass Analysis of a PEGylated Protein by LC-MS [15][19]
-
Sample Preparation: Desalt the PEGylated protein sample using a suitable method, such as a centrifugal filter unit, into a buffer compatible with mass spectrometry (e.g., 10% acetonitrile (B52724), 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the desalted sample onto a reversed-phase column (e.g., C4 or C8).
-
Elute the protein using a gradient of increasing acetonitrile concentration.
-
(Optional) Introduce a charge-reducing agent, such as 0.2-1% triethylamine in the mobile phase, post-column via a T-junction to simplify the mass spectrum.
-
Introduce the eluent into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass spectrum. This will reveal the distribution of PEGylated species and allow for the determination of the average degree of PEGylation.
Conclusion
The mass spectrometric analysis of conjugated proteins is a multifaceted field with a diverse array of techniques at the disposal of researchers. The choice of methodology—be it top-down, bottom-up, or native MS—should be guided by the specific analytical question at hand. For comprehensive characterization, a multi-faceted approach employing orthogonal techniques is often necessary. This guide provides a comparative framework and practical protocols to aid in the selection and implementation of the most appropriate mass spectrometry strategies for the successful analysis of antibody-drug conjugates, glycoproteins, and PEGylated proteins, ultimately facilitating the development of safer and more effective biotherapeutics.
References
- 1. escholarship.org [escholarship.org]
- 2. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 3. Protein Characterization Methods: Top-Down, Middle-Up And Bottom-Up - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Glycoprotein Characterization Methods by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. Quantitative N-Glycan Profiling of Therapeutic Monoclonal Antibodies Performed by Middle-Up Level HILIC-HRMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. sciex.com [sciex.com]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
- 20. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis | PLOS One [journals.plos.org]
A Comparative Guide to Linker Technologies: Ensuring Biocompatibility in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a drug conjugate's success. An ideal linker must not only ensure the stable attachment of a therapeutic payload to its delivery vehicle en route to the target but also guarantee its efficient release upon arrival. Crucially, the linker itself must be biocompatible, minimizing off-target toxicity and immunogenicity. This guide provides an objective comparison of prevalent linker technologies, supported by experimental data, to aid in the selection of the optimal linker for your therapeutic candidate.
The landscape of linker technology is broadly divided into two categories: cleavable and non-cleavable linkers. The choice between them hinges on the desired mechanism of drug release and the specific biological context of the target. This guide will delve into the characteristics of each, with a special focus on commonly used examples and the impact of modifications like PEGylation.
Cleavable Linkers: Designed for Controlled Release
Cleavable linkers are engineered to break and release their payload in response to specific physiological triggers within the target cell or its microenvironment. This controlled release mechanism can enhance the therapeutic window by minimizing systemic exposure to the potent payload.
Key Classes of Cleavable Linkers:
-
Hydrazone Linkers (pH-Sensitive): These linkers are stable at physiological pH (around 7.4) but are designed to hydrolyze and release the drug in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][2] This pH-dependent cleavage is a popular strategy for intracellular drug delivery. However, the stability of some hydrazone linkers in plasma can be a concern, potentially leading to premature drug release.[2]
-
Disulfide Linkers (Redox-Sensitive): Capitalizing on the significant difference in glutathione (B108866) concentration between the extracellular space and the intracellular environment, disulfide linkers are cleaved in the reducing intracellular milieu.[1] This mechanism offers another avenue for targeted intracellular drug release.
-
Peptide Linkers (Enzyme-Sensitive): These linkers are composed of specific amino acid sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[3] The enzymatic cleavage ensures that the drug is released predominantly within the target cells, reducing off-target effects.[]
Non-Cleavable Linkers: Stability is Paramount
In contrast to their cleavable counterparts, non-cleavable linkers form a stable covalent bond between the drug and the antibody.[5][6] The release of the drug is dependent on the complete lysosomal degradation of the antibody-drug conjugate (ADC) after internalization.[1][6]
A common example of a non-cleavable linker is based on a thioether bond, often formed using linkers like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[2][6] The primary advantage of non-cleavable linkers is their high plasma stability, which minimizes premature drug release and associated off-target toxicity.[6][7] However, the active drug is released with an attached linker and amino acid residue, which may impact its activity.
The Role of PEGylation in Enhancing Biocompatibility
Polyethylene glycol (PEG) linkers, or PEG spacers, are frequently incorporated into both cleavable and non-cleavable linker designs to improve the overall properties of the drug conjugate.[8][9][]
Key benefits of PEGylation include:
-
Enhanced Solubility: PEGylation can significantly increase the water solubility of hydrophobic drugs and linkers, preventing aggregation.[8][][11]
-
Reduced Immunogenicity: The hydrophilic nature of PEG can shield the conjugate from the immune system, reducing the likelihood of an immune response.[8][9]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can prolong its circulation half-life.[]
-
Increased Stability: PEG linkers can contribute to the overall stability of the conjugate.[8][]
Comparative Data on Linker Performance
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.
| Linker Type | Linker Example | Biocompatibility Parameter | Value | Cell Line/Model | Reference |
| Cleavable | |||||
| Peptide | Valine-Citrulline (vc) | Cytotoxicity (IC50) | Target-dependent | Various Cancer Cell Lines | [12] |
| Peptide | GGFG | Lysosomal Release Rate | Slow | In vitro assay | [12] |
| Hydrazone | Phenylketone-derived | Plasma Stability (t1/2) | ~2 days | Human and Mouse Plasma | [2] |
| Non-Cleavable | |||||
| Thioether | SMCC | Plasma Stability | Generally high | In vivo studies | [6] |
| Thioether | SMCC-based | Immunogenicity | Can be low | Clinical Data (Kadcyla) | |
| Linker Modifier | |||||
| PEG | PEG4 | Tolerability | Improved | In vivo models | [13] |
| PEG | PEG8 | Stability & Hydrophobicity | Improved stability, less hydrophobic | In vitro assays | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker technologies. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a drug conjugate.[14]
Protocol Outline:
-
Cell Seeding: Plate target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the antibody-drug conjugate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[14][15]
In Vivo Stability and Pharmacokinetics Assessment
This involves administering the drug conjugate to an animal model (e.g., mice or rats) and monitoring its concentration in the plasma over time.[16]
Protocol Outline:
-
Administration: Administer a single dose of the antibody-drug conjugate intravenously to the animal model.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Separation: Separate the plasma from the blood samples.
-
Quantification: Use an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the total antibody, conjugated antibody, and/or released payload in the plasma samples.[16]
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), clearance, and volume of distribution.
Immunogenicity Assessment (Anti-Drug Antibody ELISA)
This assay is used to detect the presence of anti-drug antibodies (ADAs) in patient or animal samples, which can indicate an immune response against the therapeutic.[17]
Protocol Outline:
-
Coating: Coat a 96-well plate with the antibody-drug conjugate.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add diluted serum or plasma samples from treated individuals and incubate.
-
Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that specifically binds to the ADAs.
-
Substrate Addition: Add a chromogenic substrate that will produce a color change in the presence of the enzyme.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Compare the absorbance of test samples to that of negative controls to determine the presence and titer of ADAs.
Visualizing Key Concepts
Diagrams can provide a clear and concise representation of complex biological processes and experimental workflows.
Caption: Workflow for evaluating linker biocompatibility.
References
- 1. biotechinformers.com [biotechinformers.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 5. purepeg.com [purepeg.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. creativepegworks.com [creativepegworks.com]
- 9. chempep.com [chempep.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. youtube.com [youtube.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njbio.com [njbio.com]
- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Photocleavable Linkers for Advanced Research and Drug Development
For researchers, scientists, and drug development professionals, the precise spatial and temporal control over the release of bioactive molecules is paramount. Photocleavable (PC) linkers have emerged as indispensable tools, enabling light-induced activation of therapeutics, reagents, and probes with high precision. This guide provides an objective comparison of common photocleavable linkers, supported by experimental data and detailed protocols to inform selection for specific applications.
Photocleavable linkers are chemical moieties that can be cleaved upon exposure to light of a specific wavelength, offering a non-invasive and controllable method for releasing a payload.[1][2] The most prominent classes of PC linkers are based on the o-nitrobenzyl (ONB) and coumarin (B35378) scaffolds.[2][3] The choice of linker is critical as it dictates key experimental parameters including the required wavelength for cleavage, the efficiency of the release (quantum yield), and the nature of the resulting byproducts.[1][4]
Comparative Performance of Photocleavable Linkers
The efficiency and applicability of a photocleavable linker are determined by several key photophysical and chemical properties. The following table summarizes quantitative data for commonly used photocleavable linkers to facilitate a direct comparison.
| Photocleavable Moiety | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (ONB) | 300-365[1] | 0.01-0.3[1] | Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light which can be damaging to cells, phototoxic byproducts, relatively low quantum yield.[1][4] |
| Coumarin-4-ylmethyl (CM) | 350-450[1] | 0.01-0.2[1] | Features: Can be cleaved with longer wavelength light, some derivatives are fluorescent. Drawbacks: Can be sensitive to hydrolysis, more complex photochemistry.[1] |
| 7-Nitroindoline (NI) | 350-405[1] | 0.02-0.2[1] | Features: Faster release kinetics than some ONB derivatives, improved two-photon sensitivity.[1] Drawbacks: Can have lower stability.[1] |
| Quinoline-based | 365-420[1] | 0.1-0.4[1] | Features: High quantum yields, good two-photon sensitivity.[1] Drawbacks: Synthesis can be more complex.[1] |
| BODIPY-based | 488-530[1] | 0.1-0.5[1] | Features: Cleavable with visible light, high quantum yields, excellent for two-photon applications.[1] Drawbacks: Can be large and sterically hindering, potential for phototoxicity.[1] |
Experimental Protocols
General Protocol for Photocleavage and Monitoring by HPLC
This protocol outlines a general procedure for the light-induced cleavage of a bioconjugate containing a photocleavable linker and subsequent analysis of the cleavage products by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Photocleavable bioconjugate solution (in a suitable buffer, e.g., PBS)
-
Light source with a specific wavelength corresponding to the linker's absorption maximum (e.g., 365 nm for ONB linkers)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Mobile phases for HPLC (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Control sample (non-irradiated photocleavable bioconjugate)
-
Standards of the expected cleavage products (payload and linker byproduct)
Procedure:
-
Sample Preparation: Prepare a solution of the photocleavable bioconjugate at a known concentration in a quartz cuvette or other UV-transparent vessel.
-
Irradiation: Expose the sample to the light source for a defined period. The duration of irradiation will depend on the linker's quantum yield and the light source's intensity. It is recommended to perform a time-course experiment to determine the optimal irradiation time.
-
HPLC Analysis:
-
Inject a sample of the irradiated solution onto the HPLC system.
-
Inject a sample of the non-irradiated control solution.
-
Inject standards of the expected payload and linker byproduct.
-
Run the HPLC method, monitoring at a wavelength where the starting material and products can be detected.
-
-
Data Analysis:
-
Compare the chromatograms of the irradiated and non-irradiated samples. The appearance of new peaks corresponding to the released payload and the linker byproduct, along with a decrease in the peak area of the starting bioconjugate, indicates successful photocleavage.
-
Quantify the extent of cleavage by comparing the peak areas of the starting material and the released payload.
-
Synthesis of an o-Nitrobenzyl-based Photocleavable Linker Conjugate
This protocol describes a representative synthesis of a bioconjugate using an o-nitrobenzyl-based photocleavable linker.
Materials:
-
Amine-containing biomolecule (e.g., a peptide or protein)
-
o-Nitrobenzyl-NHS ester photocleavable linker
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Dissolution: Dissolve the amine-containing biomolecule in the anhydrous solvent.
-
Reaction: Add the o-nitrobenzyl-NHS ester linker to the solution, followed by the tertiary amine base. The molar ratio of linker and base to the biomolecule will need to be optimized.
-
Incubation: Allow the reaction to proceed at room temperature for several hours to overnight, with gentle mixing.
-
Purification: Purify the resulting bioconjugate using an appropriate chromatography method to remove unreacted linker and other impurities.
-
Characterization: Characterize the purified conjugate by methods such as mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the cleavage mechanisms, a general experimental workflow, and an application in studying a signaling pathway.
References
Assessing the Immunogenicity of ADC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing not only stability and efficacy but also its potential to elicit an unwanted immune response. This guide provides an objective comparison of the immunogenicity associated with different ADC linker technologies, supported by experimental data and detailed methodologies for assessment.
The immunogenicity of an ADC is a complex phenomenon, with anti-drug antibodies (ADAs) potentially developing against the antibody, the linker, or the cytotoxic payload. The linker and payload can act as haptens, forming novel epitopes that can trigger a T-cell dependent immune response, leading to the generation of ADAs. These ADAs can, in turn, affect the pharmacokinetics, efficacy, and safety of the ADC.
Comparative Analysis of Linker Immunogenicity
The choice between a cleavable and a non-cleavable linker has significant implications for the immunogenicity profile of an ADC. While direct comparative clinical data on the immunogenicity of specific linkers is limited, preclinical studies and meta-analyses of clinical trial data provide valuable insights.
| Linker Type | General Immunogenicity Profile | Supporting Data Insights |
| Cleavable Linkers | Potentially higher immunogenicity risk due to the potential for premature release of the linker-payload, which can act as a hapten and be presented to the immune system. The generation of heterogeneous metabolites can also contribute to the formation of neoantigens. | A meta-analysis of 40 clinical trials involving 7,879 patients showed that ADCs with cleavable linkers were associated with a higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers (47% vs. 34%), which can sometimes be linked to immunogenicity-related effects. |
| Non-Cleavable Linkers | Generally considered to have a lower immunogenicity risk due to their higher plasma stability, which minimizes the premature release of the haptenic linker-payload. The payload is released after lysosomal degradation of the entire ADC, resulting in a more homogenous set of catabolites. | Studies have indicated that non-cleavable linked ADCs often exhibit better in vivo performance, which is partly attributed to their improved stability and potentially lower off-target toxicity and immunogenicity. The reduced bystander effect of non-cleavable linkers may also contribute to a more favorable safety profile. |
| Hydrophilic Linkers (e.g., PEGylated) | The inclusion of hydrophilic moieties like polyethylene (B3416737) glycol (PEG) in the linker can reduce the ADC's aggregation potential and immunogenicity. PEGylation can shield potential immunogenic epitopes on the ADC. | The use of PEG linkers can enhance the solubility and circulation half-life of ADCs, which often correlates with reduced immunogenicity. |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard for assessing ADC immunogenicity, starting with screening assays, followed by confirmatory assays, and finally, characterization and neutralizing antibody assays for confirmed positive samples.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay: Bridging ELISA
This assay is designed to detect all isotypes of ADAs that can bind to the ADC.
Protocol:
-
Coat Plate: Coat a 96-well streptavidin-coated plate with a biotinylated version of the ADC. Incubate and then wash.
-
Blocking: Block the remaining protein-binding sites in the wells using a suitable blocking buffer. Wash the plate.
-
Sample Incubation: Add patient serum samples (and positive/negative controls) to the wells. If ADAs are present, they will bind to the captured ADC. Incubate and then wash.
-
Detection: Add a labeled (e.g., with horseradish peroxidase - HRP) version of the ADC. This will bind to the ADAs, forming a "bridge." Incubate and then wash.
-
Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.
-
Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Confirmation: For samples that screen positive, repeat the assay with an additional step of pre-incubating the patient serum with an excess of the unlabeled ADC. A significant reduction in the signal confirms the presence of specific ADAs.
ADA Characterization: Surface Plasmon Resonance (SPR)
SPR is used to determine the kinetics (on- and off-rates) and affinity of the ADA-ADC interaction.
Protocol:
-
Chip Preparation: Immobilize the ADC onto a sensor chip surface.
-
Sample Injection: Inject the ADA-positive serum over the sensor chip surface. The binding of ADAs to the immobilized ADC will cause a change in the refractive index, which is detected by the instrument.
-
Association Phase: Monitor the binding in real-time to determine the association rate (ka).
-
Dissociation Phase: Flow buffer over the chip to measure the dissociation of the ADAs from the ADC, determining the dissociation rate (kd).
-
Regeneration: Regenerate the sensor chip surface to remove the bound ADAs for the next sample.
-
Data Analysis: Calculate the equilibrium dissociation constant (KD = kd/ka) to quantify the binding affinity.
Neutralizing Antibody (NAb) Assay: Cell-Based Assay
This assay determines if the detected ADAs can inhibit the biological activity of the ADC.
Protocol:
-
Cell Culture: Culture a target cell line that expresses the antigen recognized by the ADC and is sensitive to the ADC's cytotoxic payload.
-
Sample Pre-incubation: Pre-incubate the ADC with patient serum (and positive/negative controls) to allow any NAbs to bind to the ADC.
-
Treatment: Add the pre-incubated ADC-serum mixture to the cultured cells.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC-induced cell death.
-
Viability Assessment: Measure cell viability using a suitable method (e.g., a colorimetric assay like MTS or a luminescence-based assay for ATP).
-
Data Analysis: A neutralizing antibody will prevent the ADC from killing the target cells, resulting in a higher viability signal compared to the control.
Visualizing the Mechanisms of Immunogenicity
T-Cell Dependent B-Cell Activation by an ADC
Caption: T-cell dependent activation of B-cells in response to an ADC.
Experimental Workflow for ADA Assessment
Caption: Tiered workflow for the detection and characterization of anti-drug antibodies.
Logical Relationship of Linker Properties and Immunogenicity
Caption: Key linker properties influencing the immunogenicity risk of an ADC.
A Head-to-Head Comparison of PC Mal-NHS Carbonate Ester and Alternative Linker Technologies for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and specific payload delivery at the tumor site. This guide provides an objective comparison of the PC Mal-NHS carbonate ester linker with other widely used alternatives, supported by experimental data to inform linker selection in ADC development.
The this compound is a multifaceted linker system. The "PC" designation can refer to a photocleavable group, offering externally controlled drug release, or phosphocholine, which enhances biocompatibility.[1][2] The maleimide (B117702) (Mal) moiety allows for covalent attachment to thiol groups on the antibody, while the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the payload.[1][2][3] The carbonate ester bond provides an acid-sensitive cleavage mechanism within the tumor microenvironment or lysosomes.[4][5]
Comparative Performance of ADC Linkers
The selection of a linker technology involves a trade-off between stability, release mechanism, and the physicochemical properties of the resulting ADC. The following tables summarize key performance indicators for this compound and its alternatives.
Table 1: Plasma Stability of Cleavable Linkers
A critical attribute for any ADC linker is its stability in the bloodstream. Premature payload release can lead to significant off-target toxicity and a reduced therapeutic window.
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[6] |
| Carbonate Ester | Generally less stable than other cleavable linkers, but can be stabilized by adjacent structures like a p-aminobenzyl group.[4] | Designed for cleavage in the acidic tumor microenvironment.[4] | |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma.[6] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[6] | |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance around the disulfide bond.[6] |
| Photocleavable | o-Nitrobenzyl, Coumarin | High (cleavage is externally controlled) | Offers precise spatial and temporal control over payload release upon light exposure.[7][8][9] |
| Maleimide-Based (Thioether Bond) | N-alkyl maleimide | Prone to retro-Michael reaction, leading to deconjugation. Can have a half-life of ~4-5 days in rats.[10][11] | N-aryl maleimides show substantially better stability, retaining 90-100% conjugation over 200 hours in mouse serum.[10][12] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
The potency of an ADC is measured by its ability to kill target cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).
| Linker Type | ADC Example | Target Cell Line | IC50 (pM) | Key Findings |
| Protease-Cleavable | Anti-HER2-Val-Cit-MMAE | BT-474 (HER2+) | 14.3 | Demonstrates potent, target-dependent cell killing.[12] |
| Enzyme-Cleavable | Anti-HER2-β-galactosidase-MMAE | SKBR3 (HER2+) | 8.8 | Can be more potent than Val-Cit linkers.[12] |
| Non-Cleavable | Trastuzumab-MCC-DM1 (Kadcyla®) | SK-BR-3 | 33 | Generally requires internalization and lysosomal degradation of the entire ADC for payload activity.[12] |
| pH-Sensitive (Carbonate) | ADC with SN-38 payload | - | - | Designed for extracellular release in the acidic tumor microenvironment, potentially leading to a bystander effect. |
| Photocleavable | Anti-HER2-PC-Linker-Payload | HER2+ cells | Dependent on light exposure | Cytotoxicity is directly controlled by the application of light, allowing for high specificity.[8] |
Signaling Pathways and Experimental Workflows
The mechanism of action for a typical ADC involves several key steps from administration to cell death. The choice of linker can influence the efficiency of payload release and subsequent cytotoxic effect.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. cenmed.com [cenmed.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS: 1408057-91-9 | AxisPharm [axispharm.com]
- 8. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemreu.ku.edu [chemreu.ku.edu]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Successful Antibody-Drug Conjugates with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component in the design of a successful ADC is the linker, which connects the antibody to the payload. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.
This guide provides a comparative analysis of five commercially successful ADCs that utilize cleavable linkers: Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Tisotumab vedotin (Tivdak™), Trastuzumab deruxtecan (B607063) (Enhertu®), and Sacituzumab govitecan (Trodelvy®). We will delve into their mechanisms of action, compare their clinical performance with supporting data, and provide an overview of the key experimental protocols used in their development.
Overview of Selected ADCs
| ADC | Target Antigen | Payload | Linker Type | Approved Indications (Selected) |
| Brentuximab vedotin | CD30 | Monomethyl auristatin E (MMAE) | Protease-cleavable (valine-citrulline) | Hodgkin lymphoma, systemic anaplastic large cell lymphoma |
| Polatuzumab vedotin | CD79b | Monomethyl auristatin E (MMAE) | Protease-cleavable (valine-citrulline) | Diffuse large B-cell lymphoma |
| Tisotumab vedotin | Tissue Factor (TF) | Monomethyl auristatin E (MMAE) | Protease-cleavable (valine-citrulline) | Recurrent or metastatic cervical cancer |
| Trastuzumab deruxtecan | HER2 | Deruxtecan (a topoisomerase I inhibitor) | Protease-cleavable (tetrapeptide-based) | HER2-positive breast cancer, HER2-low breast cancer, HER2-mutant non-small cell lung cancer, HER2-positive gastric cancer |
| Sacituzumab govitecan | Trop-2 | SN-38 (active metabolite of irinotecan) | Hydrolyzable (acid-sensitive) | Metastatic triple-negative breast cancer, metastatic urothelial cancer |
Mechanism of Action and Signaling Pathways
The efficacy of these ADCs hinges on a multi-step process that begins with the binding of the antibody to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex. Inside the cell, the cleavable linker is broken down, releasing the cytotoxic payload to exert its cell-killing effect.
Vedotin-Based ADCs (Brentuximab, Polatuzumab, and Tisotumab)
These ADCs utilize the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). Upon release, MMAE binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3][4]
Trastuzumab Deruxtecan (Enhertu®)
Trastuzumab deruxtecan employs a topoisomerase I inhibitor payload, deruxtecan. Following internalization and cleavage of the linker, deruxtecan enters the nucleus and stabilizes the complex between topoisomerase I and DNA, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[5][6][7]
Sacituzumab Govitecan (Trodelvy®)
Sacituzumab govitecan delivers SN-38, the active metabolite of irinotecan, which is also a topoisomerase I inhibitor.[8][9] The hydrolyzable linker is sensitive to the acidic environment of the lysosome, releasing SN-38 to induce DNA damage and apoptosis.[8][10]
Clinical Performance Comparison
The following tables summarize key efficacy and safety data from pivotal clinical trials for each ADC. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, prior therapies, and trial designs.
Efficacy Data
| ADC | Trial (Indication) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Brentuximab vedotin | Pivotal Phase II (Relapsed/Refractory Hodgkin's Lymphoma) | 75% | 5.6 months | Not Reached at time of analysis |
| Polatuzumab vedotin | GO29365 (Relapsed/Refractory DLBCL) | 40% (with BR) | 9.5 months (with BR) | 12.4 months (with BR) |
| Tisotumab vedotin | innovaTV 204 (Recurrent/Metastatic Cervical Cancer) | 24% | 4.2 months | 12.1 months |
| Trastuzumab deruxtecan | DESTINY-Breast01 (HER2-positive mBC) | 62.0% | 19.4 months | 29.1 months[11] |
| Sacituzumab govitecan | ASCENT (Metastatic TNBC) | 35% | 5.6 months | 12.1 months |
BR: Bendamustine and Rituximab; mBC: metastatic Breast Cancer; TNBC: Triple-Negative Breast Cancer; DLBCL: Diffuse Large B-cell Lymphoma.
Safety Profile: Common Adverse Events (Grade ≥3)
| ADC | Common Adverse Events (Grade ≥3) |
| Brentuximab vedotin | Neutropenia, peripheral sensory neuropathy, fatigue, anemia |
| Polatuzumab vedotin | Neutropenia, thrombocytopenia, anemia, infections |
| Tisotumab vedotin | Ocular adverse events, peripheral neuropathy, hemorrhage, fatigue |
| Trastuzumab deruxtecan | Neutropenia, nausea, fatigue, interstitial lung disease/pneumonitis |
| Sacituzumab govitecan | Neutropenia, diarrhea, leukopenia, anemia, febrile neutropenia |
Key Experimental Protocols in ADC Development
The development and characterization of ADCs involve a series of specialized in vitro and in vivo assays to assess their potency, specificity, and therapeutic window.
In Vitro Cytotoxicity Assay
This assay is fundamental to determining the potency of an ADC. It measures the ability of the ADC to kill target cancer cells in a dose-dependent manner.
Methodology:
-
Cell Seeding: Target cancer cells expressing the antigen of interest are seeded into 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are then treated with a range of concentrations of the ADC. Control wells with untreated cells and cells treated with a non-targeting ADC are included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to bind, internalize, and induce cell death.
-
Viability Assessment: A viability reagent, such as MTT or CellTiter-Glo®, is added to the wells. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The signal (absorbance or luminescence) is measured using a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the data is used to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) is determined.[12][13][14]
Bystander Killing Assay
A key feature of many ADCs with cleavable linkers is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors.
Methodology:
-
Cell Preparation: Two cell lines are used: an antigen-positive target cell line and an antigen-negative bystander cell line. The bystander cells are often labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: The antigen-positive and labeled antigen-negative cells are mixed at a defined ratio and seeded together in a culture plate.
-
ADC Treatment: The co-culture is treated with the ADC.
-
Analysis: After an incubation period, the viability of the antigen-negative cell population is assessed. This can be done through imaging and counting the fluorescently labeled cells or by using flow cytometry to differentiate and quantify the two cell populations. A reduction in the number of antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[15][16]
In Vivo Efficacy Studies (Xenograft Models)
To evaluate the anti-tumor activity of an ADC in a living organism, xenograft models are commonly used. These involve implanting human cancer cells into immunocompromised mice.
Methodology:
-
Tumor Implantation: Human cancer cells expressing the target antigen are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, non-targeting ADC, and the test ADC at various doses).
-
Treatment Administration: The ADCs are typically administered intravenously.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess efficacy and toxicity, respectively.
-
Endpoint: The study is concluded when tumors in the control group reach a pre-determined size or after a specific duration. The anti-tumor activity is evaluated by comparing the tumor growth in the ADC-treated groups to the control group.[17][18][19]
Conclusion
The success of ADCs with cleavable linkers has firmly established them as a cornerstone of modern oncology. The case studies of Brentuximab vedotin, Polatuzumab vedotin, Tisotumab vedotin, Trastuzumab deruxtecan, and Sacituzumab govitecan highlight the critical interplay between the antibody, linker, and payload in achieving a favorable therapeutic index. The strategic choice of a cleavable linker, tailored to the specific cellular environment, enables the conditional release of highly potent cytotoxic agents, thereby maximizing their anti-tumor activity while sparing healthy tissues. As our understanding of tumor biology and linker chemistry deepens, we can anticipate the development of even more sophisticated and effective ADCs, offering new hope to patients with a wide range of cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polivy.global [polivy.global]
- 4. tivdakhcp.com [tivdakhcp.com]
- 5. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 9. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 11. Trastuzumab deruxtecan in previously treated patients with HER2-positive metastatic breast cancer: updated survival results from a phase II trial (DESTINY-Breast01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
Navigating the Nexus of Chemistry and Clinic: A Comparative Guide to Regulatory Considerations for ADC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on the intricate interplay between their three core components: the monoclonal antibody, the potent cytotoxic payload, and the linker that connects them. The linker, once considered a simple bridge, is now recognized as a key determinant of an ADC's efficacy, safety, and manufacturability. As the ADC landscape matures, so too do the regulatory expectations surrounding the chemistry and control of these vital components. This guide provides an objective comparison of different linker technologies, supported by experimental data, and outlines the key regulatory considerations for ADC linker chemistry.
The Crucial Role of the Linker in ADC Performance
The ideal ADC linker must maintain a delicate balance: it must be stable enough to prevent premature release of the cytotoxic payload in systemic circulation, thereby minimizing off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into the target cancer cell.[1][2] The choice of linker chemistry has profound implications for an ADC's therapeutic index, pharmacokinetics (PK), and manufacturing consistency.[1][3]
A Tale of Two Chemistries: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between these two strategies is a critical decision in ADC design, influencing the mechanism of payload release, the potential for a "bystander effect," and the overall safety profile.
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[4] This targeted release can be advantageous for heterogeneous tumors where not all cells express the target antigen, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative cells—a phenomenon known as the "bystander effect."[5]
There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These are the most common type of cleavable linker and typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), that is recognized and cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[4]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0).[4]
-
Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is stable in the bloodstream but is readily reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione.[4]
dot
Caption: Mechanisms of payload release for different cleavable linkers.
Non-Cleavable Linkers: Stability as a Virtue
Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[6] Payload release only occurs after the ADC is internalized and the antibody itself is completely degraded within the lysosome.[6] This mechanism generally leads to greater plasma stability and a more favorable safety profile due to minimized premature drug release.[6][7] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[2] This can be advantageous for treating hematological malignancies or solid tumors with homogenous and high antigen expression.[3]
dot
Caption: Mechanism of payload release for non-cleavable linkers.
Quantitative Comparison of Linker Performance
The choice of linker chemistry has a demonstrable impact on the stability and pharmacokinetic properties of an ADC. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vivo Stability Comparison of Different Linker Chemistries
| Linker Type | Linker Example | ADC Example | In Vivo Model | % Payload Remaining (Day 7) | Key Findings |
| Non-Cleavable | SMCC (Thioether) | Trastuzumab emtansine | Rat | ~70-80% | High stability, slow deconjugation. |
| Cleavable (Enzyme-Sensitive) | Val-Cit | Brentuximab vedotin | Rat | ~60-70% | Generally stable, but some susceptibility to premature cleavage. |
| Cleavable (pH-Sensitive) | Hydrazone | Gemtuzumab ozogamicin (B1678132) | Mouse | Variable (lower stability) | Prone to hydrolysis in circulation, leading to faster payload release. |
| Self-Stabilizing Maleimide | Mal-Dap(Boc) derived | Anti-CD30-MMAE | Rat | >90% | Engineered to prevent retro-Michael reaction, showing significantly enhanced stability over conventional maleimides.[8] |
Table 2: Comparative Pharmacokinetic Parameters of Approved ADCs
| ADC | Linker Type | Linker | Half-life (days) | Clearance (mL/day/kg) |
| Trastuzumab emtansine (Kadcyla®) | Non-cleavable | SMCC | 3-4 | 10-15 |
| Brentuximab vedotin (Adcetris®) | Cleavable (Enzyme-sensitive) | Val-Cit | 4-6 | 30-50 |
| Gemtuzumab ozogamicin (Mylotarg®) | Cleavable (pH-sensitive) | Hydrazone | Shorter (variable) | Higher |
| Inotuzumab ozogamicin (Besponsa®) | Cleavable (pH-sensitive) | Hydrazone | Shorter (variable) | Higher |
| Polatuzumab vedotin (Polivy®) | Cleavable (Enzyme-sensitive) | Val-Cit | ~8 | ~30 |
| Enfortumab vedotin (Padcev®) | Cleavable (Enzyme-sensitive) | Val-Cit | ~3.5 | ~40 |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | Cleavable (Enzyme-sensitive) | GGFG | ~5.7 | ~10 |
Note: Pharmacokinetic parameters can vary depending on the patient population, dose, and analytical methods used. The data presented is an approximation for comparative purposes.
Regulatory Expectations for ADC Linker Chemistry
Given the critical role of the linker, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly focused on the chemistry, manufacturing, and controls (CMC) of this component. While specific guidance dedicated solely to ADC linkers is still evolving, a combination of guidelines for biologics and small molecules applies.[9][10] The recently issued FDA guidance in March 2024 on clinical pharmacology considerations for ADCs further underscores the importance of a thorough characterization of all ADC components, including the linker.[5]
Key regulatory considerations include:
-
Linker and Drug-Linker Characterization: A comprehensive characterization of the linker and the drug-linker intermediate is expected.[11] This includes elucidation of its chemical structure, stereochemistry, and impurity profile.[]
-
Stability of the Linker and ADC: Robust stability data for the drug-linker and the final ADC product is crucial.[9] This includes assessing stability under various conditions to understand potential degradation pathways and to establish appropriate storage conditions and shelf-life.[11] The stability of the linker in plasma from different species, including humans, should be evaluated to predict in vivo performance.[5]
-
Control of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute (CQA) that directly impacts the ADC's efficacy and safety.[13] The manufacturing process should be well-controlled to ensure a consistent DAR distribution. Analytical methods for determining the average DAR and the distribution of different drug-loaded species must be validated.
-
Analytical Methods: A suite of validated analytical methods is required to characterize the ADC and its components. These methods are used to assess identity, purity, strength, and stability. For the linker, this includes methods to quantify free payload and related impurities.
-
Manufacturing Process Control: The entire manufacturing process, from the synthesis of the linker and drug-linker to the final conjugation and purification steps, must be well-defined and controlled to ensure product consistency and quality.[9]
Experimental Protocols for Key Linker-Related Assays
A thorough evaluation of ADC linker chemistry relies on a set of well-defined experimental protocols.
In Vivo ADC Stability Assessment
This experiment is designed to evaluate the stability of the ADC and the rate of payload deconjugation in a relevant animal model.
dot
Caption: A typical experimental workflow for assessing the in vivo stability of an ADC.
Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is essential for ADC characterization and quality control. Several analytical techniques can be employed.
Table 3: Comparison of Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the drug-linker. | Provides information on the distribution of different DAR species. | May not be suitable for all ADC formats; resolution can be challenging. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates light and heavy chains after reduction, allowing for DAR calculation based on peak areas. | High resolution and good quantitation. | Denaturing conditions; requires reduction of the antibody. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated payloads. | Provides precise mass information and can identify conjugation sites. | Can be complex; potential for ion suppression. |
| UV-Vis Spectroscopy | Calculates the average DAR based on the absorbance of the antibody and the payload at different wavelengths. | Simple, rapid, and non-destructive. | Provides only the average DAR; susceptible to interference from free payload. |
Conclusion
The linker is a pivotal component in the design of safe and effective Antibody-Drug Conjugates. A deep understanding of the different linker chemistries, their impact on in vivo performance, and the evolving regulatory expectations is paramount for successful ADC development. As this therapeutic modality continues to advance, innovation in linker technology will undoubtedly play a central role in shaping the next generation of targeted cancer therapies. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in navigating the complex but rewarding landscape of ADC linker chemistry.
References
- 1. adcreview.com [adcreview.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CMC Regulatory Considerations for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanlaboratory.com [americanlaboratory.com]
- 13. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PC Mal-NHS Carbonate Ester: A Step-by-Step Guide
For Immediate Reference: Treat all PC Mal-NHS carbonate ester waste as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. This guide provides detailed procedures for the safe handling and disposal of this compound, a photocleavable linker used in bioconjugation. Adherence to these protocols is essential to ensure laboratory safety and environmental compliance.
Safety First: Understanding the Hazards
This compound is a chemical that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
Work in a well-ventilated area or under a chemical fume hood.
Disposal Procedures: A Two-Pronged Approach
The disposal of this compound involves a two-step process: deactivation of the reactive functional groups (maleimide and NHS ester) followed by disposal as hazardous waste.
Deactivation of Reactive Moieties
Before final disposal, it is best practice to quench the reactive maleimide (B117702) and NHS ester groups to minimize potential reactions with other chemicals in the waste stream.
1. Deactivation of the Maleimide Group:
The maleimide group is reactive towards thiols. This reactivity can be neutralized by adding a thiol-containing compound.
-
For liquid waste containing this compound (e.g., leftover reaction mixtures, contaminated solvents), add a slight excess of a thiol-containing reagent such as β-mercaptoethanol or N-acetylcysteine .
-
Allow the mixture to react for at least 2 hours at room temperature to ensure complete quenching of the maleimide.
2. Deactivation of the NHS Ester Group:
N-hydroxysuccinimide (NHS) esters are sensitive to moisture and will hydrolyze in aqueous environments, especially at neutral to basic pH.
-
The hydrolysis process deactivates the NHS ester, rendering it incapable of reacting with amines. This process will naturally occur in aqueous waste solutions over time. The rate of hydrolysis increases with pH.
Final Disposal Steps
Once the deactivation steps are complete, or if deactivation is not feasible, the waste must be disposed of as hazardous chemical waste.
Solid Waste:
-
Collect all solid waste, including unused or expired this compound powder, and any contaminated materials (e.g., weigh boats, pipette tips, gloves).
-
Place the solid waste in a clearly labeled, sealed, and chemical-resistant container. The label should include "Hazardous Chemical Waste" and the full chemical name: "this compound."
-
Store the container in a designated hazardous waste accumulation area.
Liquid Waste:
-
Collect all liquid waste containing this compound, including quenched reaction mixtures and contaminated solvents, in a dedicated, leak-proof, and chemical-resistant container.
-
Clearly label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration of the compound.
-
Do not mix this compound waste with incompatible chemicals.
-
Store the container in a designated hazardous waste accumulation area.
Consult Your Institutional EHS:
Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures for hazardous waste pickup and disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 562.48 g/mol | [1] |
| CAS Number | 1408057-91-9 | [1] |
| Recommended Storage (Powder) | -20°C | [1] |
Experimental Protocols
Protocol for Quenching Maleimide in Liquid Waste:
-
Prepare Quenching Solution: Prepare a 1 M stock solution of β-mercaptoethanol or N-acetylcysteine in a compatible solvent (e.g., ethanol (B145695) or water).
-
Calculate Required Amount: For every 1 mg of this compound in your waste, add a 1.5 molar excess of the quenching agent.
-
Add and Mix: Add the calculated amount of the quenching solution to the liquid waste container. Gently swirl the container to ensure thorough mixing.
-
Incubate: Allow the mixture to stand at room temperature for at least 2 hours.
-
Label and Store: Label the container as hazardous waste as described above and move it to the designated storage area for pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling PC Mal-NHS carbonate ester
Essential Safety and Handling Guide for PC Mal-NHS Carbonate Ester
This guide provides critical safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. The substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1]
Mandatory Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI-approved safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective gown. | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory tract irritation.[2] |
| Hand Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion and cross-contamination.[1] |
Operational Handling and Storage Protocols
Due to the moisture-sensitive nature of the N-hydroxysuccinimide (NHS) ester group, specific handling procedures must be followed to maintain the reagent's reactivity.[3]
Preparation and Handling:
-
Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents moisture from condensing on the cold powder, which would cause hydrolysis.[3][4]
-
Work Environment: All handling of the solid and its solutions should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Dissolving the Reagent:
-
Immediately before use, dissolve the required amount of the ester in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][4][5]
-
Do not prepare aqueous stock solutions for storage, as the NHS ester will readily hydrolyze.[3] Solutions in anhydrous DMF may be stored for 1-2 months at -20°C.[5][6]
-
-
Reaction Conditions:
-
NHS esters react efficiently with primary amines at a pH of 7.0-8.5. The optimal pH for modification is typically 8.3-8.5.[3][5][6]
-
Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the ester.[3] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable alternatives.[3][6]
-
Storage Conditions:
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store with a desiccant in a tightly sealed container.[3] |
| In Anhydrous Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| In Anhydrous Solvent | -20°C | 1 month |
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes.[1]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for medical advice.[1]
Spill, Waste, and Disposal Plan
Proper containment and disposal are necessary to mitigate environmental and safety risks.
Spill Response:
-
Evacuate the immediate area.
-
Ensure you are wearing full PPE as described above.
-
For solid spills, avoid generating dust.
-
For liquid spills, absorb the solution with an inert, non-combustible material like diatomite or a universal binder.
-
Decontaminate the spill surface by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, should be treated as special hazardous waste.[1]
-
Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all local, regional, and national regulations.[1]
Procedural Workflow Diagram
The following diagram outlines the standard operating procedure for safely handling this compound from storage to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
